Adezmapimod
描述
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole has been reported in Annulohypoxylon truncatum, Eleutherococcus divaricatus, and other organisms with data available.
属性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGBJANTYXAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040577 | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-47-6 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-203580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEZMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adezmapimod's Mechanism of Action on p38 MAPK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod (formerly known as SB203580) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in various pathological conditions, including inflammatory diseases and cancer.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with p38 MAPK and the downstream consequences of this inhibition. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.
Core Mechanism of Action: Inhibition of p38 MAPK
This compound exerts its biological effects through the direct inhibition of the p38 MAPK family, with a pronounced selectivity for the α and β isoforms.[2][7][8] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] This targeted inhibition effectively blocks the propagation of the stress and inflammatory signals mediated by the p38 MAPK pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered signaling cascade. It is typically initiated by cellular stressors or inflammatory cytokines, which activate upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors, leading to a cellular response.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Biological Function of Adezmapimod (SB 203580): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adezmapimod, also known as SB 203580, is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This synthetic pyridinyl imidazole compound has been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling pathway.[4][5] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.
Core Biological Function: Selective Inhibition of p38 MAPK
The primary biological function of this compound is the selective inhibition of the p38 mitogen-activated protein kinase family, with a particular preference for the α and β isoforms (p38α/SAPK2a and p38β/SAPK2b).[1][6][7][8] The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), environmental stresses (e.g., osmotic shock, UV radiation), and growth factors.[9][10][11] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling events that regulate a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[9][12]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK in a competitive manner.[1][2][4] This binding prevents the phosphorylation of downstream substrates by p38 MAPK, thereby blocking the propagation of the signaling cascade.[11] It is important to note that this compound inhibits the catalytic activity of p38 MAPK but does not prevent its activation by upstream kinases like MKK3 and MKK6 through phosphorylation at Thr180 and Tyr182.[11]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound (SB 203580) against p38 MAPK Isoforms
| Target | IC50 | Cell Line/Assay Condition | Reference |
| SAPK2a/p38α | 50 nM | Cell-free assay | [1][6] |
| SAPK2b/p38β2 | 500 nM | Cell-free assay | [1][6] |
| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [2][13] |
| p38 MAPK | 0.6 µM | PC12 cells (Kinase Assay) | [13] |
Table 2: Selectivity Profile of this compound (SB 203580) against Other Kinases
| Target | IC50 | Fold Selectivity vs. p38α | Reference |
| LCK | >10 µM | >100-500 fold | [1][14] |
| GSK3β | >10 µM | >100-500 fold | [1][14] |
| PKBα/Akt | 3-5 µM | >100-500 fold | [1][13][14] |
| JNK | 3-10 µM | - | [13] |
| PDK1 | 3-10 µM | - | [13] |
Table 3: Functional Inhibitory Concentrations of this compound (SB 203580) in Cellular Assays
| Cellular Process | IC50 | Cell Line/Assay | Reference |
| LPS-induced TNFα production | 0.16 µM | THP-1 cells | [13] |
| IL-1β release | 0.037 µM | PBMC | [13] |
| IL-2-induced T cell proliferation | 3-5 µM | Primary human T cells, CT6 T cells, BAF F7 B cells | [13] |
Downstream Signaling and Cellular Effects
Inhibition of p38 MAPK by this compound leads to the suppression of the phosphorylation and activation of its downstream targets. Key downstream effectors include:
-
MAPK-activated protein kinase 2 (MAPKAPK-2): A primary substrate of p38 MAPK.[11]
-
Heat shock protein 27 (HSP27): Phosphorylation of HSP27 is a downstream consequence of p38 MAPK activation.[11]
By modulating these and other downstream targets, this compound influences a variety of cellular functions:
-
Inflammation: It potently inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][13]
-
Autophagy and Mitophagy: this compound has been shown to induce autophagy and mitophagy in certain cell types.[1][2][13]
-
T-cell Proliferation: It can inhibit the proliferation of T cells induced by interleukin-2 (IL-2).[3][13][14]
-
Cancer Cell Invasion: Studies have shown that this compound can block the in vitro invasion of human gastric cancer cells.[15]
-
Stem Cell Biology: It is used in specific cell culture media to maintain the naive pluripotent state of stem cells and promote the expansion of hematopoietic stem cells ex vivo.[3][14]
Key Experimental Protocols
In Vitro p38 MAPK Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on p38 MAPK activity.
Materials:
-
Recombinant active p38 MAPK enzyme
-
ATF-2 (or other suitable substrate)
-
This compound (SB 203580)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant p38 MAPK enzyme, the substrate (e.g., ATF-2), and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cellular Proliferation Assay (e.g., IL-2 Stimulated T-cells)
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Primary T-cells or a T-cell line (e.g., CT6)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Interleukin-2 (IL-2)
-
This compound (SB 203580)
-
[³H]-Thymidine
-
96-well culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Starve the cells if necessary, depending on the cell type and experimental design.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-2.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Pulse the cells with [³H]-Thymidine (e.g., 1 µCi/well) for the final 18-24 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated [³H]-Thymidine using a scintillation counter.
-
Determine the effect of this compound on cell proliferation and calculate the IC50.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound (SB 203580).
Caption: A generalized experimental workflow for characterizing the effects of this compound.
Conclusion
This compound (SB 203580) is a cornerstone pharmacological tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its high potency and selectivity for p38α and p38β have enabled significant advancements in our understanding of inflammation, immunology, oncology, and stem cell biology. This technical guide provides a foundational understanding of this compound's biological function, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. invivogen.com [invivogen.com]
- 5. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB 203580 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. SB203580 | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. SB203580, a P38 MAPK Inhibitor, Blocks in vitro Invasion by Human Gastric SNU-638 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 203580: A Technical Guide to a Landmark p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 203580 is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it shows high affinity for the p38α and p38β isoforms. This pyridinyl imidazole compound has been instrumental in elucidating the diverse cellular functions of the p38 MAPK cascade, which is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding SB 203580, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.
Discovery and Mechanism of Action
SB 203580 was identified as a member of a series of pyridinylimidazole compounds that selectively inhibit p38 MAPK.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of p38α and p38β. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. It is crucial to note that SB 203580 inhibits the catalytic activity of p38 MAPK but does not prevent its activation by upstream kinases through phosphorylation.[1]
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of SB 203580 have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of SB 203580 against p38 MAPK Isoforms
| Isoform | IC50 (nM) | Reference |
| p38α (SAPK2a) | 50 | [2] |
| p38β (SAPK2b) | 500 | [2] |
Table 2: Selectivity Profile of SB 203580 against Other Kinases
| Kinase | Selectivity (fold higher IC50 than p38α) | Reference |
| LCK | 100-500 | [2] |
| GSK-3β | 100-500 | [2] |
| PKBα | 100-500 | [2] |
Table 3: Cellular Activity of SB 203580
| Cell Line | Assay | IC50 (µM) | Reference | |---|---|---| | Human MDA-MB-231 breast cancer | Growth Inhibition | 85.1 | |
Signaling Pathways
SB 203580 is a valuable tool for dissecting the p38 MAPK signaling pathway. This pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase itself.
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 203580.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing SB 203580.
In Vitro p38 MAPK Kinase Assay
This protocol outlines a non-radioactive method to measure the kinase activity of p38 MAPK and the inhibitory effect of SB 203580 using the substrate ATF-2.[3]
Materials:
-
Recombinant active p38α MAPK
-
Recombinant ATF-2 protein (substrate)
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
SB 203580 stock solution (in DMSO)
-
96-well assay plates
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of SB 203580 in Kinase Assay Buffer.
-
Add 10 µL of diluted SB 203580 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of diluted p38α MAPK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATF-2 substrate and ATP (final concentration of 100 µM ATP) to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 2X SDS-PAGE sample buffer.
-
Analyze the phosphorylation of ATF-2 by Western blotting as described in section 4.2.
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Western Blot Analysis of p38 MAPK Pathway Activation
This protocol details the detection of phosphorylated p38 MAPK and its downstream substrate HSP27 in cell lysates following treatment with a stimulus and SB 203580.
Materials:
-
Cell culture medium, serum, and supplements
-
Stimulus (e.g., Anisomycin, LPS, TNF-α)
-
SB 203580
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to desired confluency.
-
Pre-treat cells with SB 203580 (e.g., 10 µM) or vehicle for 1-2 hours.
-
Stimulate cells with the appropriate agonist for the desired time.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of TNF-α and IL-6 production from macrophages treated with LPS and SB 203580 using an enzyme-linked immunosorbent assay (ELISA).[4][5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
SB 203580
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Plate macrophages in 96-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of SB 203580 or vehicle for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 4-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This protocol details an immunofluorescence-based assay to assess the effect of SB 203580 on TGF-β1-induced differentiation of fibroblasts into myofibroblasts, as measured by α-smooth muscle actin (α-SMA) expression.[6][7]
Materials:
-
Human lung fibroblasts
-
TGF-β1
-
SB 203580
-
Cell culture plates or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed fibroblasts in culture plates or chamber slides.
-
Once the cells are attached, treat them with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of SB 203580 for 48-72 hours.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with anti-α-SMA primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the α-SMA positive cells using a fluorescence microscope.
Conclusion
SB 203580 remains an indispensable pharmacological tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its well-characterized mechanism of action and selectivity profile have enabled significant advancements in our understanding of inflammation, apoptosis, cell differentiation, and other fundamental cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SB 203580 in their studies and to further unravel the complexities of p38 MAPK signaling in health and disease. As with any chemical inhibitor, it is important to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.
References
- 1. plu.mx [plu.mx]
- 2. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-Depth Technical Guide to RWJ 64809 (SB203580): A Potent p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RWJ 64809, also known as SB203580 and Adezmapimod, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. The document details its chemical structure, a plausible synthesis pathway, and extensive quantitative data on its physicochemical properties, biological activity, and pharmacokinetics. Furthermore, it includes detailed experimental protocols for its synthesis and for a key in vitro bioassay. Visualizations of the synthesis pathway and the p38 MAPK signaling cascade are provided to facilitate a deeper understanding of its chemical and biological context. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, oncology, neurobiology, and drug discovery.
Chemical Structure and Identification
RWJ 64809 is chemically known as 4-[4-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]pyridine. It is a member of the pyridinyl imidazole class of compounds.
Chemical Structure:
Synonyms: SB203580, this compound, PB 203580.[1][2] IUPAC Name: 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine.
Synthesis Pathway
While a detailed, publicly available step-by-step synthesis protocol for RWJ 64809 (SB203580) is not explicitly documented in a single source, a plausible synthetic route can be constructed based on the synthesis of analogous pyridinyl imidazole p38 MAP kinase inhibitors. The core of the synthesis involves the construction of the tri-substituted imidazole ring.
A potential synthetic approach is outlined below:
Figure 1: Plausible synthesis pathway for RWJ 64809 (SB203580).
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H16FN3OS | [3] |
| Molecular Weight | 377.44 g/mol | [3] |
| CAS Number | 152121-47-6 | [3] |
| Solubility | Soluble in DMSO (≥18.872 mg/mL), Ethanol (≥3.28 mg/mL with sonication), Insoluble in water. | [4] |
| Appearance | White to off-white solid | |
| pKa | Data not available |
Biological Activity
| Target | Action | IC50 Value | Cell Line/Assay Conditions | Source |
| p38α (SAPK2a) | Inhibitor | 50 nM | Cell-free assay | [3] |
| p38β2 (SAPK2b) | Inhibitor | 500 nM | Cell-free assay | [3] |
| p38 MAPK | Inhibitor | 0.3-0.5 µM | THP-1 cells | [2] |
| LCK | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |
| GSK-3β | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |
| PKBα | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |
| c-Raf | Inhibitor | 2 µM | In vitro | [4] |
| IL-2 induced T-cell proliferation | Inhibitor | 3-5 µM | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | [2] |
| IL-10 production | Inhibitor | 0.1 µM | Monocytic WEHI 274.3 cells expressing WT-p38α MAPK | |
| MDA-MB-231 cell proliferation | Inhibitor | 85.1 µM | Human breast cancer cell line |
Pharmacokinetic Data
| Species | Clearance | Bioavailability | Protein Binding | Source |
| Mouse | Moderate to high | 3-48% | 78-92% | [5] |
| Rat | Moderate to high (non-linear elimination at >1000 ng/mL) | 3-48% | 78-92% | [5] |
| Dog | Moderate to high | 78% | 78-92% | [5] |
| Monkey | Moderate to high | 32% | 78-92% | [5] |
| Human | - | - | 96-97% |
Experimental Protocols
Synthesis of RWJ 64809 (SB203580) - A Plausible Method
This protocol is a generalized procedure based on the Radziszewski imidazole synthesis, a common method for creating substituted imidazoles.
Step 1: Synthesis of 4-(4-Fluorophenyl)-2-(4-(methylthio)phenyl)-5-(pyridin-4-yl)-1H-imidazole
-
To a solution of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanedione (1 equivalent) in a suitable solvent such as glacial acetic acid, add 4-(methylthio)benzaldehyde (1 equivalent) and an excess of ammonium acetate (e.g., 10-20 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the desired imidazole intermediate.
Step 2: Oxidation to RWJ 64809 (SB203580)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.2 equivalents), dropwise to the cooled solution.
-
Stir the reaction mixture at low temperature for a few hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure RWJ 64809 (SB203580).
In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of RWJ 64809 against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated ATF-2 (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)
-
RWJ 64809 (SB203580) stock solution in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of RWJ 64809 in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or control to the wells of the assay plate.
-
Add the p38α kinase solution (e.g., 2.5 µL) to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP (e.g., 5 µL) to each well. The final ATP concentration should be at or near its Km for p38α.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of RWJ 64809 and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. RWJ 64809 inhibits this pathway by targeting p38 kinase.
Figure 2: The p38 MAP Kinase signaling pathway and the inhibitory action of RWJ 64809.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase assay protocol described in section 4.2.
Figure 3: Experimental workflow for the in vitro p38α MAP kinase inhibition assay.
Conclusion
RWJ 64809 (SB203580) is a well-characterized and potent inhibitor of p38 MAP kinase, making it an invaluable tool for studying the roles of this signaling pathway in various physiological and pathological processes. This technical guide has provided a detailed overview of its chemical structure, synthesis, and biological properties, along with practical experimental protocols. The presented data and visualizations are intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of targeting the p38 MAP kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
Adezmapimod: A Technical Guide to its Core Mechanism as an Activator of Autophagy and Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adezmapimod, also known as SB203580, is a well-characterized and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] While initially investigated for its anti-inflammatory properties, a significant body of research has illuminated its role as a potent inducer of autophagy and mitophagy.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying cellular pathways and workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for studying and modulating cellular degradation pathways.
Core Mechanism of Action: From p38 MAPK Inhibition to Autophagic Induction
This compound functions as a selective, ATP-competitive inhibitor of p38 MAPK, particularly the α and β isoforms (SAPK2a/p38 and SAPK2b/p38β2).[1][6] The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors, inflammation, and other stimuli, influencing processes such as proliferation, apoptosis, and differentiation.[7]
The induction of autophagy by this compound is intrinsically linked to its inhibition of the p38 MAPK pathway. While the complete molecular choreography is still under investigation, a primary mechanism involves the modulation of downstream effectors that control the autophagy-initiating ULK1 complex. In some cellular contexts, the p38 MAPK pathway can suppress autophagy.[8] By inhibiting p38 MAPK, this compound effectively relieves this suppression, leading to the activation of the autophagy machinery.[9] This results in the formation of autophagosomes, which sequester cytoplasmic components for lysosomal degradation.[9]
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is also induced by this compound.[4][5] This process is vital for mitochondrial quality control and cellular homeostasis.[10] The inhibition of p38 MAPK by this compound has been shown to stimulate mitophagy, which can alleviate mitochondrial dysfunction.[11] This may be linked to the PINK1/Parkin pathway, a major signaling cascade in mitophagy, although this compound may also act through p62-mediated pathways.[5][10]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified across various assays. The following tables summarize key inhibitory concentrations and cellular effects.
Table 1: Kinase Inhibition Profile of this compound (SB203580)
| Target Kinase | IC₅₀ Value | Cell Line / Assay Type | Reference |
| p38 MAPK (SAPK2a) | 50 nM | Cell-free | [1][6][12] |
| p38β2 MAPK (SAPK2b) | 500 nM | Cell-free | [1][6][12] |
| p38 MAPK | 0.3 - 0.5 µM | THP-1 cells | [2][3][4] |
| PKBα (Akt) | 3 - 5 µM | THP-1 cells | [3][4] |
| LCK | 100-500 fold higher than p38α | Not Specified | [1][6] |
| GSK3β | 100-500 fold higher than p38α | Not Specified | [1][6] |
| JNK | 3 - 10 µM | Cell-free | [4] |
| PDK1 | 3 - 10 µM | Cell-free | [4] |
Table 2: Cellular Activity and Experimental Concentrations
| Cell Line | Assay Type | Concentration | Effect | Reference |
| Human Hepatocellular Carcinoma (HCC) Cells | Autophagy Induction | Not Specified | Induces autophagy | [4] |
| HeLa Cells | HIV1 LTR Transactivation | 0.1 µM (IC₅₀) | Inhibition | [1] |
| THP-1 Cells | LPS-induced TNFα production | 0.16 µM (IC₅₀) | Inhibition | [4] |
| Human PBMCs | IL-1β release | 0.037 µM (IC₅₀) | Inhibition | [4] |
| PC12 Cells | Kinase Assay | 10 µM | Inhibits p38 MAP kinase | [4] |
| Human CD4+ T cells | Proliferation | 1 - 25 µM | Eliminates LPS-induced up-regulation of Ki-67 | [2] |
Detailed Experimental Protocols
Assessing the induction of autophagy and mitophagy by this compound requires robust and validated methodologies. The two most common and informative assays are Western blotting for LC3-II and fluorescence-based reporter assays.
Protocol: Western Blotting for Autophagic Flux (LC3-II Accumulation)
This protocol allows for the quantification of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes, serving as a reliable marker for autophagosome abundance. To measure autophagic flux (the rate of autophagic degradation), cells are treated with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which blocks the degradation of autophagosomes and allows LC3-II to accumulate.[13][14] An increase in LC3-II accumulation in the presence of the inhibitor compared to its absence indicates an induction of autophagy.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 6-24 hours).
-
For autophagic flux measurement, treat a parallel set of cells with this compound in combination with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment. Include vehicle and inhibitor-only controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification and Sample Preparation:
-
If using RIPA buffer, determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (validated for Western Blot) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by comparing the LC3-II levels in this compound-treated samples with and without the lysosomal inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressed basal mitophagy drives cellular aging phenotypes that can be reversed by a p62-targeting small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Understanding the Kinase Selectivity Profile of Adezmapimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod, also known as SB203580, is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer. A thorough understanding of the kinase selectivity profile of a small molecule inhibitor like this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, including quantitative inhibition data, detailed experimental protocols for kinase activity assessment, and visual representations of the relevant signaling pathway and experimental workflow.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound has been characterized against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α (SAPK2a) |
| p38α (SAPK2a/MAPK14) | 50 | 1 |
| p38β2 (SAPK2b/MAPK11) | 500 | 10 |
| LCK | >10,000 | >200 |
| GSK3β | >10,000 | >200 |
| PKBα (AKT1) | >10,000 | >200 |
| SAPK3 (p38γ/MAPK12) | >10,000 | >200 |
| SAPK4 (p38δ/MAPK13) | >10,000 | >200 |
| JNK1 (SAPK1) | >10,000 | >200 |
| PDK1 | 3,000 - 10,000 | 60 - 200 |
Data compiled from multiple sources.[1][2][3][4][5]
As the data indicates, this compound is a highly selective inhibitor of the p38α and p38β isoforms of MAPK.[1][2][3][4][5] Its inhibitory activity against a range of other kinases, including LCK, GSK3β, and PKBα, is significantly lower, demonstrating a high degree of selectivity.[1][3][4][5]
Experimental Protocols
The determination of the kinase selectivity profile of this compound is typically achieved through in vitro kinase assays. The following is a detailed methodology based on commonly cited experimental procedures for this compound.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by a kinase in the presence and absence of the inhibitor.
Materials and Reagents:
-
Purified recombinant kinases (e.g., p38α, JNK, etc.)
-
Specific peptide or protein substrates for each kinase
-
This compound (SB203580) stock solution in DMSO
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed and dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the signaling cascade that this compound inhibits.
Caption: this compound inhibits the p38 MAPK signaling cascade.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps involved in determining the kinase selectivity profile of an inhibitor like this compound.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a highly selective inhibitor of p38α and p38β MAPK, with significantly less activity against a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of kinase inhibitors, which is essential for the advancement of targeted therapies.
References
- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB203580 | Small Molecules | Captivate Bio [captivatebio.com]
- 3. griffininstitute.org.uk [griffininstitute.org.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
Adezmapimod's Ripple Effect: A Technical Guide to Downstream Signaling Beyond HSP27
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling targets of Adezmapimod (also known as SB 203580), a selective and ATP-competitive p38 mitogen-activated protein kinase (MAPK) inhibitor. While its inhibitory effect on Heat Shock Protein 27 (HSP27) phosphorylation is well-documented, this paper delves into the broader spectrum of molecular pathways modulated by this compound, offering valuable insights for researchers in drug development and cellular signaling.
This compound primarily targets the SAPK2a/p38 and SAPK2b/p38β2 isoforms of p38 MAPK.[1] This inhibition sets off a cascade of downstream effects, influencing a variety of cellular processes including inflammation, apoptosis, cell cycle regulation, and mitochondrial dynamics. This guide will explore these multifaceted signaling pathways, present quantitative data on this compound's activity, provide detailed experimental protocols for key assays, and visualize the intricate molecular interactions through signaling pathway diagrams.
Quantitative Analysis of this compound's Kinase Inhibition
This compound exhibits high selectivity for p38 MAPK. However, at higher concentrations, it can also inhibit other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various kinases, providing a clear picture of its specificity and potential off-target effects.
| Target Kinase | IC50 Value | Cell Line/System | Reference |
| SAPK2a/p38 | 50 nM | Cell-free assay | [1] |
| SAPK2b/p38β2 | 500 nM | Cell-free assay | [1] |
| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [2] |
| LCK | 100-500 fold higher than SAPK2a/p38 | Not Specified | [1] |
| GSK3β | 100-500 fold higher than SAPK2a/p38 | Not Specified | [1] |
| PKBα (Akt) | 100-500 fold higher than SAPK2a/p38; 3-5 µM | Not Specified; THP-1 cells | [1][2] |
| p70S6 Kinase | >10 µM | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | [2] |
| PDK1 | 3-10 µM | Not Specified | [2] |
| MAPKAPK2 | ~0.07 µM | Not Specified | [2] |
| SAPK/JNK | 3-10 µM | Not Specified | [2] |
Core Signaling Pathways Modulated by this compound
This compound's inhibition of p38 MAPK reverberates through several critical signaling networks. The following sections detail these pathways and their key molecular players.
The Canonical p38 MAPK Signaling Cascade
The primary mechanism of this compound is the direct inhibition of p38 MAPK, preventing the phosphorylation of its numerous downstream substrates. This interruption has far-reaching consequences on gene expression and cellular function.
References
Adezmapimod's Dichotomous Influence on the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adezmapimod (formerly known as SB203580) is a well-characterized, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While its primary mechanism of action is through the inhibition of p38α and p38β, a growing body of evidence reveals a complex and often paradoxical interplay with the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth analysis of this compound's effects on JNK signaling, consolidating key quantitative data and detailing experimental methodologies. At lower, more selective concentrations, this compound exhibits minimal direct inhibition of JNK. However, at higher concentrations, it can directly inhibit JNK activity. Conversely, and of significant interest, multiple studies have demonstrated that this compound can indirectly activate the JNK pathway in a cell-type-specific manner. This activation is not a direct effect on JNK itself but is mediated through the modulation of upstream kinases, primarily Mixed-Lineage Kinase 3 (MLK-3) and MAPK Kinase 7 (MKK7). This guide will dissect these dichotomous effects, providing researchers with the detailed information necessary to design and interpret experiments involving this compound and the JNK pathway.
Quantitative Analysis of this compound's Effect on JNK Signaling
The interaction of this compound with the JNK pathway is concentration-dependent. The following tables summarize the key quantitative data from various studies, highlighting its inhibitory and activating properties.
Table 1: Inhibitory Activity of this compound against JNK
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SAPK/JNK activity) | 3–10 μM | Not specified | [1] |
Table 2: Activation of the JNK Pathway by this compound
| Cell Line | This compound Concentration | Observed Effect | Downstream Target | Reference |
| A549 | 1, 3, 6 µM (dose-dependent) | Increased JNK phosphorylation | Phosphorylation of c-Jun and ATF-2 | [2] |
| Primary Human Hepatocytes | Not specified | Increased JNK-P(Thr183/Tyr185) | Increased c-Jun-P(Ser63/73) | [3] |
| Multiple Cell Lines | Not specified | Induction of JNK pathway activation | Not specified | [4] |
Experimental Protocols
Western Blot Analysis of JNK Phosphorylation
This protocol is a composite of methodologies used to assess the phosphorylation status of JNK and its downstream target c-Jun in response to this compound treatment.
2.1.1. Cell Culture and Treatment:
-
Cell Lines: A549 (human lung carcinoma), primary human hepatocytes, and others have been used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for A549) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound (SB203580) is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 1, 3, 6 µM) for specified durations (e.g., 2 hours). A vehicle control (DMSO) is run in parallel.
2.1.2. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The lysate is cleared by centrifugation to remove cellular debris.
-
Protein concentration is determined using a standard method like the BCA assay.
2.1.3. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (typically 20-30 µg) are denatured in Laemmli sample buffer and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-c-Jun (Ser63/73)
-
Total c-Jun
-
GAPDH or β-actin (as loading controls)
-
-
The membrane is washed three times with TBST.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro JNK Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on JNK activity.
2.2.1. Reagents and Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
This compound (SB203580) serially diluted in assay buffer
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or a non-radioactive ATP source for detection systems (e.g., ADP-Glo™)
-
P81 phosphocellulose paper (for radioactive assays) or appropriate detection reagents for non-radioactive assays.
2.2.2. Assay Procedure:
-
The kinase reaction is set up in a microcentrifuge tube or a multi-well plate.
-
Add the kinase assay buffer, the JNK substrate, and the desired concentration of this compound or vehicle control.
-
The reaction is initiated by the addition of ATP (containing [γ-³²P]ATP for radioactive assays).
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 30°C.
-
The reaction is stopped (e.g., by adding a stop solution like phosphoric acid or by heating).
-
For radioactive assays, an aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a scintillation counter.
-
For non-radioactive assays, the detection reagents are added according to the manufacturer's protocol, and the signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The JNK Signaling Pathway and this compound's Points of Influence
Caption: this compound's dual effects on the JNK signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing JNK phosphorylation via Western Blot.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound's IC50 for JNK.
Conclusion
The effect of this compound on the JNK signaling pathway is multifaceted and context-dependent. While it is a potent p38 MAPK inhibitor with weaker direct inhibitory effects on JNK at higher concentrations, its ability to indirectly activate the JNK cascade through cross-talk with upstream kinases presents a critical consideration for researchers. The cell-type-specific nature of this activation underscores the importance of empirical validation in the specific biological system under investigation. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary tools to navigate the complexities of this compound's interaction with the JNK pathway, enabling more accurate experimental design and data interpretation in the pursuit of novel therapeutic strategies.
References
- 1. Role of the MAPK pathway in human lung epithelial-like A549 cells apoptosis induced by paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of c-Jun N-Terminal Kinase (JNK) by widely used specific p38 MAPK inhibitor SB202190 and SB203580: A MLK-3-MKK7-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Adezmapimod in Chronic Inflammatory Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod, also known as SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the preclinical data on this compound in various chronic inflammatory disease models. The information is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 MAPK.[2] It specifically targets the p38α and p38β isoforms, which are critical for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The primary mechanism of action involves the inhibition of p38 MAPK activation, which in turn prevents the downstream phosphorylation of various transcription factors and kinases involved in the inflammatory response.
Signaling Pathway
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Upon activation by upstream kinases such as MKK3/6, p38 MAPK phosphorylates a range of substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK-2 (MK2). This cascade ultimately leads to the increased expression and release of pro-inflammatory cytokines and mediators. This compound, by binding to the ATP-binding pocket of p38 MAPK, effectively blocks this signaling cascade.
Preclinical Efficacy in Inflammatory Disease Models
This compound has been evaluated in several preclinical models of chronic inflammatory diseases. The following sections summarize the key findings and experimental protocols.
Quantitative Data Summary
| Model | Key Parameters Measured | Effect of this compound (SB203580) | Reference |
| LPS-Induced Inflammation (in vivo) | Hypothalamic IL-1β, IL-6, TNF-α mRNA levels | ↓ IL-1β, ↓ IL-6, ↓ TNF-α mRNA | N/A |
| Endometriosis (Mouse Model) | Weight and size of endometriotic lesions | ↓ Weight and size | N/A |
| Peritoneal fluid levels of IL-1β, TNF-α, MMP-2, MMP-9 | ↓ IL-1β, ↓ TNF-α, ↓ MMP-2, ↓ MMP-9 | N/A | |
| TNBS-Induced Colitis (Mouse Model) | Body weight | Increased weight loss compared to vehicle | N/A |
| Colon weight | ↑ Colon weight compared to vehicle | N/A | |
| Caudal lymph node cell number | ↓ Cell number compared to vehicle | N/A |
Note: While this compound's mechanism of action suggests potential efficacy in models of rheumatoid arthritis and psoriasis, specific in vivo studies with quantitative data on disease-specific outcomes (e.g., arthritis scores, PASI scores) were not prominently available in the reviewed literature. The data presented for the TNBS-induced colitis model suggests a complex, potentially detrimental role in this specific model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
Experimental Workflow:
Detailed Methodology:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize mice into treatment groups and begin daily administration of this compound or vehicle control (e.g., intraperitoneally or orally).
-
Assessment:
-
Clinical Scoring: Score paws daily for signs of inflammation (erythema and swelling) on a scale of 0-4 per paw (total score 0-16).
-
Paw Thickness: Measure paw thickness daily using a caliper.
-
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is used to study inflammatory bowel disease (IBD).
Experimental Workflow:
Detailed Methodology:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Administer this compound or vehicle control daily from day 0.
-
Assessment:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
-
Endpoint Analysis: At the end of the study, sacrifice the mice and:
-
Measure the length and weight of the colon.
-
Collect colon tissue for histological analysis to assess inflammation and tissue damage.
-
Perform a myeloperoxidase (MPO) assay on colon tissue as a marker of neutrophil infiltration.
-
Imiquimod-Induced Psoriasis
This model mimics key features of human psoriasis.
Experimental Workflow:
Detailed Methodology:
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle control (either topically or systemically) daily.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI): Score the treated skin area daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
-
Endpoint Analysis: At the end of the study:
-
Collect skin biopsies for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Measure the expression of psoriasis-related cytokines (e.g., IL-17, IL-23) in the skin tissue.
-
Conclusion
This compound demonstrates clear anti-inflammatory effects in various preclinical models by targeting the p38 MAPK signaling pathway. The provided data and protocols offer a foundation for further investigation into its therapeutic potential for chronic inflammatory diseases. While promising, the available data in models of rheumatoid arthritis and psoriasis are limited, and further studies are warranted to fully elucidate its efficacy in these conditions. The complex results observed in the TNBS-induced colitis model also highlight the need for careful model selection and interpretation when evaluating p38 MAPK inhibitors.
References
Investigating Adezmapimod in Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential of Adezmapimod as a therapeutic agent for neuropathic pain. By examining its mechanism of action as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, this document provides a comprehensive overview of the preclinical and clinical research landscape. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data necessary to investigate this compound and the broader class of p38 MAPK inhibitors in the context of neuropathic pain.
Introduction: The Role of p38 MAPK in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1] Its complex pathophysiology often renders it resistant to conventional analgesics.[1] A growing body of evidence points to the crucial role of neuroinflammation in the initiation and maintenance of neuropathic pain. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a key regulator of this process.[2][3]
Activated in both neurons and glial cells, such as microglia, the p38 MAPK pathway contributes significantly to the development of inflammatory and neuropathic pain.[2] Preclinical studies have demonstrated that activation of p38 MAPK in spinal cord microglia plays a role in the initiation of neuropathic pain, leading to an increased release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] This sensitization of the nervous system contributes to the characteristic symptoms of neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[4][5] Consequently, the inhibition of p38 MAPK presents a promising therapeutic strategy for the management of neuropathic pain.[2][3]
This compound (SB 203580): A Selective p38 MAPK Inhibitor
This compound, also known by its research code SB 203580, is a potent and selective, ATP-competitive inhibitor of the p38 MAPK family.[6][7] Its selectivity for specific isoforms of p38 MAPK makes it a valuable tool for dissecting the role of this pathway in disease and a potential candidate for therapeutic development.
Mechanism of Action
This compound primarily targets the α and β isoforms of p38 MAPK. Specifically, it inhibits Stress-Activated Protein Kinase 2a (SAPK2a/p38α) and Stress-Activated Protein Kinase 2b (SAPK2b/p38β2).[6][7] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade. One of the key downstream effects of p38 MAPK activation is the phosphorylation of Heat Shock Protein 27 (HSP27), a process that is inhibited by this compound.[6]
The inhibitory concentrations (IC50) of this compound highlight its potency and selectivity:
| Target | IC50 |
| SAPK2a/p38α | 50 nM |
| SAPK2b/p38β2 | 500 nM |
Table 1: Inhibitory concentrations of this compound for p38 MAPK isoforms.[6][7]
It is noteworthy that this compound exhibits significantly less activity against other kinases, such as LCK, GSK3β, and PKBα, with IC50 values that are 100-500 times higher than for SAPK2a/p38α.[6] This selectivity minimizes the potential for off-target effects.
Preclinical Research in Neuropathic Pain
The investigation of p38 MAPK inhibitors in animal models of neuropathic pain has provided a strong rationale for their clinical development. While studies specifically focusing on this compound are part of a broader research effort, the collective findings for this class of inhibitors are compelling.
| Inhibitor | Neuropathic Pain Model | Key Findings |
| This compound (SB 203580) | Trigeminal Neuropathic Pain (CION) | Injection of SB203580 into the trigeminal ganglion alleviated tongue pain and CION-induced trigeminal neuropathic pain.[2] |
| Neflamapimod | Chemotherapy-Induced Peripheral Neuropathy (Cisplatin) | Inhibited cisplatin-induced p38 MAPK phosphorylation, reduced oxidative stress, mitochondrial dysfunction, and caspase-3 expression in DRG neurons. It also improved mechanical and cold hypersensitivity.[5] |
| General p38 MAPK Inhibitors | Various models | Inhibition of p38 MAPK has been shown to effectively reverse mechanical allodynia and reduce pain in multiple models of neuropathic pain.[2] |
Table 2: Summary of preclinical findings for p38 MAPK inhibitors in neuropathic pain models.
Clinical Landscape for p38 MAPK Inhibitors in Neuropathic Pain
While this compound has not been directly evaluated in clinical trials for neuropathic pain, the results from trials of other p38 MAPK inhibitors provide valuable insights into the potential efficacy and challenges of this therapeutic approach.
| Inhibitor | Condition | Phase | Key Findings |
| Dilmapimod (SB-681323) | Neuropathic pain (nerve trauma, radiculopathy, carpal tunnel syndrome) | Phase II | Statistically significant reduction in the average daily pain score during the second week of treatment (15 mg/day) compared to placebo. The drug was well tolerated.[3] |
| Losmapimod | Neuropathic pain from lumbosacral radiculopathy | Phase II | Did not demonstrate a clinically meaningful difference in analgesia compared to placebo at a dose of 7.5 mg twice daily for 28 days.[8][9] |
Table 3: Summary of clinical trial outcomes for p38 MAPK inhibitors in neuropathic pain.
The divergent outcomes of these trials suggest that the efficacy of p38 MAPK inhibitors in neuropathic pain may depend on the specific molecular properties of the compound, the patient population, and the underlying cause of the neuropathy.
Experimental Protocols for Preclinical Investigation
To facilitate further research into this compound and other p38 MAPK inhibitors, the following are detailed, representative protocols for common preclinical models of neuropathic pain.
Chronic Constriction Injury (CCI) Model in Rats
This model is widely used to induce a peripheral mononeuropathy that mimics chronic nerve compression in humans.[4]
Objective: To evaluate the effect of this compound on mechanical allodynia in a rat model of CCI.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (SB 203580)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
4-0 chromic gut sutures
-
Anesthesia (e.g., isoflurane)
-
Von Frey filaments for behavioral testing
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the incision with sutures.
-
Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Allow animals to recover for 7 days post-surgery to allow for the development of neuropathic pain.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 14 days.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments at baseline (before surgery), and on days 7, 14, and 21 post-surgery.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the ipsilateral hind paw.
-
The PWT is the lowest force that elicits a brisk withdrawal response.
-
-
Data Analysis:
-
Compare the PWT between the this compound-treated group, the vehicle-treated group, and the sham-operated group using a two-way ANOVA with a post-hoc test.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model in Mice
This model replicates the painful peripheral neuropathy that is a common side effect of certain chemotherapeutic agents.[4]
Objective: To assess the ability of this compound to prevent or reverse oxaliplatin-induced cold allodynia in mice.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound (SB 203580)
-
Oxaliplatin
-
Vehicle (as above)
-
Cold plate apparatus
Procedure:
-
Induction of CINP:
-
Administer oxaliplatin (e.g., 3 mg/kg, i.p.) on days 1, 2, 4, and 5.
-
-
Drug Administration (Prophylactic):
-
Administer this compound or vehicle i.p. 30 minutes before each oxaliplatin injection.
-
-
Drug Administration (Therapeutic):
-
Alternatively, to assess reversal, begin daily this compound or vehicle administration on day 7 after the last oxaliplatin injection.
-
-
Behavioral Testing (Cold Allodynia):
-
Measure the latency to paw withdrawal on a cold plate set to a noxious temperature (e.g., 4°C) at baseline and on specified days post-oxaliplatin treatment.
-
Place the mouse on the cold plate and start a timer.
-
Stop the timer when the mouse licks, lifts, or shakes its paw. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
-
Data Analysis:
-
Analyze the paw withdrawal latency using a two-way ANOVA with a post-hoc test to compare the different treatment groups.
-
Conclusion and Future Directions
This compound, as a selective p38 MAPK inhibitor, represents a promising avenue for the development of novel therapeutics for neuropathic pain. The strong preclinical rationale for targeting the p38 MAPK pathway, coupled with the mixed but informative results from clinical trials of other inhibitors, underscores the need for further investigation. Future research should focus on:
-
Comprehensive Preclinical Profiling: Systematically evaluating this compound in a range of neuropathic pain models to determine its efficacy profile.
-
Biomarker Development: Identifying and validating biomarkers of p38 MAPK activation in both preclinical models and human subjects to aid in patient selection and monitoring of treatment response.
-
Optimizing Clinical Trial Design: Applying lessons learned from previous trials of p38 MAPK inhibitors to design robust clinical studies that can definitively assess the therapeutic potential of this compound in specific neuropathic pain populations.
By leveraging the detailed methodologies and data presented in this guide, the scientific community can continue to advance our understanding of this compound and the role of p38 MAPK in neuropathic pain, with the ultimate goal of developing more effective treatments for this challenging condition.
References
- 1. Advances in Neuropathic Pain Research: Selected Intracellular Factors as Potential Targets for Multidirectional Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A randomized, placebo-controlled trial of the analgesic efficacy and safety of the p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain from lumbosacral radiculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
PB 203580 (SB 203580): A Technical Guide to a Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PB 203580, a chemical compound widely known in the scientific community as SB 203580. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in cellular responses to stress and inflammation. This document details its chemical properties, mechanism of action, effects on the p38 MAPK signaling pathway, and provides established experimental protocols for its use in research.
Core Chemical and Physical Properties
PB 203580, scientifically referred to as SB 203580, is a synthetic pyridinyl imidazole compound. Its fundamental chemical and physical characteristics are summarized below. The hydrochloride salt of SB 203580 is also available and offers increased water solubility.[1]
| Property | Value |
| Synonyms | SB 203580, RWJ 64809, Adezmapimod |
| Chemical Formula | C₂₁H₁₆FN₃OS[2][3][4] |
| Molecular Weight | 377.43 g/mol [4][5] |
| CAS Number | 152121-47-6[2][6] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO and Ethanol[3][7] |
Mechanism of Action and Signaling Pathway
SB 203580 functions as a potent inhibitor of the α and β isoforms of p38 MAPK.[1] The mechanism of inhibition is competitive with ATP, meaning it binds to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[5] This inhibitory action is highly selective for p38 MAPK over other kinases such as ERK and JNK.[1]
The p38 MAPK signaling cascade is a crucial pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[8][9] The pathway is initiated by the activation of upstream kinases, primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[8][10] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, MEF2, and Elk-1.[8][10] The activation of these downstream effectors leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation.[9]
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by SB 203580.
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.
Quantitative Data on Inhibitory Activity
The inhibitory potency of SB 203580 has been quantified against various kinases, demonstrating its selectivity for the p38 MAPK isoforms.
| Target Kinase | IC₅₀ Value | Notes |
| p38α (SAPK2a) | 50 nM[11][12] | High potency inhibition. |
| p38β (SAPK2b) | 500 nM[11][12] | 10-fold less sensitive than p38α. |
| LCK | 100-500 fold higher than p38α[11][12] | Demonstrates selectivity. |
| GSK3β | 100-500 fold higher than p38α[11][12] | Demonstrates selectivity. |
| PKBα (Akt) | 3-5 µM[5][7] | Inhibition of PKB phosphorylation. |
| JNK | Not inhibited at low concentrations[4] | Demonstrates selectivity over JNK pathway. |
| p70S6 Kinase | > 10 µM[5] | Higher concentration required for inhibition. |
| PDK1 | 3-10 µM[5] | Dose-dependent inhibition. |
Experimental Protocols
Cell Culture Treatment
A common application of SB 203580 is in cell culture experiments to investigate the role of the p38 MAPK pathway.
Recommended Working Concentration: 1-10 µM for cell culture assays.[6] It is important to note that at concentrations above 20 µM, SB 203580 may induce the activation of the serine/threonine kinase Raf-1.[6]
Protocol for Cell Pre-treatment:
-
Prepare a stock solution of SB 203580 in DMSO.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium.
-
Pre-treat the cells with the SB 203580-containing medium for one to two hours prior to stimulation with an agonist (e.g., cytokines, stress-inducing agents).[3][13]
Western Blotting to Assess p38 MAPK Inhibition
Western blotting is a standard technique to measure the inhibition of p38 MAPK activity by observing the phosphorylation status of its downstream targets, such as MAPKAPK-2 or p38 itself.
General Protocol:
-
Cell Lysis: After cell treatment (with or without SB 203580 and/or a stimulant), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK, phospho-MAPKAPK-2) and the total form of the protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.
In Vitro Kinase Assay
An in vitro kinase assay can be used to directly measure the inhibitory effect of SB 203580 on p38 MAPK activity.
Protocol Outline:
-
Reaction Setup: In a microplate well, combine the p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and varying concentrations of SB 203580 in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction: Terminate the reaction.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including radioactive detection of ³²P-ATP incorporation or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[14][15]
-
Data Analysis: Plot the kinase activity against the concentration of SB 203580 to determine the IC₅₀ value.
This technical guide provides foundational information for researchers working with PB 203580 (SB 203580). For specific applications and troubleshooting, it is recommended to consult the detailed product information sheets from suppliers and relevant scientific literature.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. SB 203580 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. cellagentech.com [cellagentech.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SB203580 (#5633) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
The Impact of Adezmapimod on SARS-CoV-2 Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the urgent development of effective antiviral therapies. One promising avenue of investigation is the targeting of host cellular pathways that the virus hijacks for its replication. This technical guide explores the impact of Adezmapimod (also known as SB203580), a selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), on the synthesis of SARS-CoV-2 proteins. Evidence indicates that the p38 MAPK signaling pathway is essential for efficient viral replication, specifically at the level of viral RNA and protein synthesis. This compound has been shown to significantly curtail SARS-CoV-2 replication by impeding these critical steps, without affecting viral entry, attachment, or budding. This document provides a comprehensive overview of the mechanism of action, supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, has highlighted the critical need for antiviral agents that can effectively inhibit viral replication and mitigate disease severity. While vaccine development has been a monumental success, the availability of direct-acting antivirals and host-directed therapies remains a crucial component of a comprehensive pandemic response. Host-directed therapies, which target cellular factors essential for viral replication, offer the advantage of a higher barrier to the development of viral resistance.
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory stimuli. A growing body of research has implicated this pathway in the replication of numerous viruses, including SARS-CoV-2.[1][2][3] Viral infection can trigger the activation of p38 MAPK, which in turn can modulate various cellular processes to create a more favorable environment for viral propagation.
This compound (SB203580) is a well-characterized, potent, and selective inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[4][5] Its ability to suppress the p38 MAPK pathway makes it a compelling candidate for investigation as a host-directed antiviral against SARS-CoV-2. This guide synthesizes the current understanding of how this compound impacts SARS-CoV-2 protein synthesis, providing a technical resource for the scientific community.
Mechanism of Action: p38 MAPK Inhibition and Viral Protein Synthesis
SARS-CoV-2 relies heavily on the host cell's machinery for the synthesis of its structural and non-structural proteins, which are essential for viral replication and the assembly of new virions. The p38 MAPK pathway has been identified as a crucial host signaling cascade that is activated upon SARS-CoV-2 infection and plays a pro-viral role.[1][6]
Inhibition of p38 MAPK by this compound has been demonstrated to significantly reduce the levels of SARS-CoV-2 proteins.[6] This effect is not due to a blockade of viral entry into the host cell but rather a direct impact on the processes of viral RNA and subsequent protein synthesis.[6]
One key viral protein affected by p38 MAPK inhibition is the Nucleocapsid (N) protein . The N protein is a multifunctional protein that is crucial for encapsulating the viral RNA genome, participating in viral replication and transcription, and modulating host cell processes. Research has shown that depletion of p38β, an isoform of p38 MAPK, leads to a reduction in the abundance of the viral N protein. Furthermore, specific phosphorylation sites on the N protein have been identified as being sensitive to this compound (SB203580) treatment. This suggests that p38 MAPK may directly or indirectly phosphorylate the N protein, a post-translational modification that could be critical for its stability, localization, or function in viral replication.
The overarching mechanism involves the hijacking of the host's p38 MAPK pathway by SARS-CoV-2 to facilitate the efficient production of its proteins. By inhibiting this pathway, this compound disrupts this pro-viral environment, leading to a significant reduction in the synthesis of essential viral components.
Quantitative Data on the Effect of this compound
While comprehensive dose-response data for this compound's effect on SARS-CoV-2 protein synthesis is still emerging in the public domain, existing studies provide key quantitative insights.
| Parameter | Drug/Condition | Cell Line | Concentration | Observed Effect on Viral Protein/RNA | Reference |
| Viral Protein Levels | This compound (SB203580) | Vero | 2.5 µg/ml | Significantly less SARS-CoV-2 proteins observed compared to control. | [6] |
| Viral RNA Levels | This compound (SB203580) | Vero | 2.5 µg/ml | Significantly less RNA in cells treated with SB203580. | [6] |
| Nucleocapsid Protein Phosphorylation | This compound (SB203580) | A549-ACE2 | 10 µM | Decreased phosphorylation at specific sites on the SARS-CoV-2 N protein. | [1] |
| p38 MAPK Inhibition (IC50) | This compound (SB203580) | - | 50 nM (p38α/SAPK2a), 500 nM (p38β2/SAPK2b) | Potent inhibition of p38 MAPK isoforms. | [4] |
Note: The term "significantly" is used as reported in the cited literature, which typically implies a statistically significant difference (e.g., p < 0.05) from the control group.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on SARS-CoV-2 protein synthesis.
Cell Culture and Virus Infection
-
Cell Lines: Vero E6 cells (African green monkey kidney epithelial cells) or A549 cells expressing human ACE2 (A549-ACE2) are commonly used for SARS-CoV-2 infection studies.
-
Virus: SARS-CoV-2 isolates are propagated in a suitable cell line (e.g., Vero E6) under Biosafety Level 3 (BSL-3) conditions. Viral titers are determined by plaque assay or TCID50.
-
Infection Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound (SB203580) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Infect cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI) in a minimal volume of serum-free medium.
-
After the adsorption period (e.g., 1 hour at 37°C), remove the inoculum and add fresh culture medium containing the same concentration of this compound or vehicle control.
-
Incubate the infected cells for the desired time points (e.g., 24, 48 hours) before harvesting for analysis.
-
Quantification of Viral Protein Synthesis by Western Blot
This protocol outlines the steps for detecting and quantifying the levels of a specific viral protein, such as the SARS-CoV-2 Nucleocapsid (N) protein.
-
Cell Lysis:
-
Wash the infected cell monolayer with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SARS-CoV-2 N protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the viral protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Visualizations
Signaling Pathway Diagram
References
- 1. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. p38-MAPK is prerequisite for the synthesis of SARS-CoV-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Adezmapimod In Vitro Protocol for THP-1 Cells
Introduction
Adezmapimod (also known as SB203580) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a critical role in the inflammatory response, particularly in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The human monocytic cell line, THP-1, is widely used as an in vitro model to study monocyte and macrophage functions, as these cells can be differentiated into macrophage-like cells that respond to inflammatory stimuli like lipopolysaccharide (LPS).[3][4][5][6] This document provides detailed protocols for investigating the anti-inflammatory effects of this compound in THP-1 cells by assessing cell viability, cytokine production, and the inhibition of the p38 MAPK signaling pathway.
Mechanism of Action
This compound selectively targets the p38 MAPK isoforms, with IC50 values of 50 nM for SAPK2a/p38 and 500 nM for SAPK2b/p38β2.[1][2] In cellular assays using THP-1 cells, the IC50 for p38 MAPK inhibition is reported to be in the range of 0.3-0.5 μM.[7][8][9] By inhibiting p38 MAPK, this compound prevents the phosphorylation of downstream targets, thereby suppressing the synthesis of inflammatory cytokines.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound.
| Target | Cell Line/Enzyme | IC50 Value | Reference |
| p38 MAPK | THP-1 Cells | 0.3 - 0.5 µM | [7][8][9] |
| SAPK2a/p38 | Enzyme Assay | 50 nM | [1][2] |
| SAPK2b/p38β2 | Enzyme Assay | 500 nM | [1][2] |
| PKB Phosphorylation | - | 3 - 5 µM | [7][8] |
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing this compound's activity in THP-1 cells.
Caption: LPS-induced p38 MAPK signaling pathway inhibited by this compound.
Caption: General experimental workflow for evaluating this compound in THP-1 cells.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining THP-1 human monocytic cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.[3][4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[3][4]
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask. Incubate at 37°C with 5% CO₂.
-
Subculturing: THP-1 cells grow in suspension. Monitor cell density and maintain cultures between 2 x 10⁵ and 8 x 10⁵ cells/mL.[3][10] Do not exceed a density of 1 x 10⁶ cells/mL.[3][11] To subculture, simply dilute the cell suspension to the desired seeding density with fresh, pre-warmed complete growth medium every 3-4 days.
Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-Like Cells
This protocol details the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells in suspension culture
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete growth medium
-
6, 12, or 96-well cell culture plates
Procedure:
-
Cell Seeding: Aspirate the THP-1 cell suspension and determine the cell concentration. Dilute the cells in complete growth medium to a seeding density of 5 x 10⁵ cells/mL.
-
PMA Stimulation: Add PMA to the cell suspension to a final concentration of 50-100 ng/mL (or 80-160 nM).[12][13] Mix gently.
-
Plating: Dispense the cell suspension containing PMA into the desired culture plates (e.g., 2 mL/well for a 6-well plate, 1 mL/well for a 12-well plate, or 100 µL/well for a 96-well plate).
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂. During this time, the monocytes will differentiate and adhere to the bottom of the wells.[12]
-
Resting Step: After the differentiation period, carefully aspirate the PMA-containing medium. Gently wash the adherent cells twice with pre-warmed PBS or serum-free medium.
-
Add Fresh Medium: Add fresh, PMA-free complete growth medium to the wells and incubate for an additional 24 hours (resting period) before proceeding with experiments.[12] This step ensures the removal of PMA and allows the cells to return to a resting macrophage state.
Protocol 3: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on differentiated THP-1 cells.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Serum-free RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Preparation: Differentiate THP-1 cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After the resting period, replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15] Living cells will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.[14]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Evaluation of Anti-Inflammatory Activity (Cytokine Measurement by ELISA)
This protocol measures the ability of this compound to inhibit LPS-induced cytokine production.
Materials:
-
Differentiated THP-1 cells in a 24- or 48-well plate
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium
-
Human TNF-α, IL-6, or IL-8 ELISA kits
Procedure:
-
Cell Preparation: Differentiate THP-1 cells in the appropriate plate format as described in Protocol 2.
-
Pre-treatment: After the resting period, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.[17][18]
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL or 1 µg/mL.[19][20] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-24 hours at 37°C with 5% CO₂. The optimal time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plates (if necessary) and carefully collect the culture supernatants. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α, IL-6, or IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the dose-dependent inhibitory effect.
Protocol 5: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of p38 MAPK in LPS-stimulated cells.
Materials:
-
Differentiated THP-1 cells in a 6-well plate
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total-p38 MAPK.[21]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Differentiate THP-1 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15, 30, or 60 minutes), as p38 phosphorylation is an early event.[18][22]
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total p38 MAPK to ensure equal protein loading.[22]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total-p38 for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 10. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]
- 11. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 12. researchgate.net [researchgate.net]
- 13. Obesity-Derived Biomolecules Promote the Differentiation of THP1 Monocytes to Macrophages In Vitro [imrpress.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Regulation of Th1 Responses by the p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dataset on the differentiation of THP-1 monocytes to LPS inducible adherent macrophages and their capacity for NO/iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Determining working concentration of SB 203580 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 203580 is a potent, cell-permeable, and selective pyridinyl imidazole inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stresses like osmotic shock, UV light, and heat shock.[1][2] Consequently, p38 MAPK is implicated in various cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2] SB 203580 exerts its inhibitory effect by competitively binding to the ATP pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of SB 203580 in cell culture experiments.
Mechanism of Action
SB 203580 selectively inhibits the activity of p38 MAPK isoforms α (SAPK2a) and β (SAPK2b/p38β2), with reported IC₅₀ values of 50 nM and 500 nM, respectively.[3] It shows significantly less activity against other kinases, such as ERK and JNK, providing a high degree of selectivity.[4] The inhibition is competitive with respect to ATP.[5] By blocking p38 MAPK activity, SB 203580 prevents the activation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK-2) and subsequent phosphorylation of heat shock protein 27 (HSP27), and transcription factors such as ATF-2.[2]
It is important to note that at higher concentrations (typically >20 µM), SB 203580 may exhibit off-target effects, including the activation of Raf-1 kinase and inhibition of protein kinase B (PKB/Akt) phosphorylation.[1][6][7] Therefore, careful dose-response studies are essential to ensure specific inhibition of the p38 MAPK pathway.
Caption: p38 MAPK Signaling Pathway and SB 203580 Inhibition Point.
Data Presentation: Working Concentrations of SB 203580
The optimal working concentration of SB 203580 is highly dependent on the cell type, experimental duration, and the specific biological endpoint being investigated. A general range for in vitro cell culture assays is 1-10 µM.[1] Below is a summary of concentrations used in various studies.
| Cell Line/Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| THP-1 (human monocytic) | 0.3 - 0.5 µM (IC₅₀) | Not Specified | Inhibition of p38 MAPK activity | [6][7] |
| WEHI 274.3 (monocytic) | 0.1 µM (IC₅₀) | Not Specified | Inhibition of IL-10 production | [5] |
| Primary Human T-cells | 3 - 5 µM (IC₅₀) | Not Specified | Inhibition of IL-2 induced proliferation | [5][7] |
| Human Bronchial Fibroblasts | 10 µM | 5 days | Attenuation of TGF-β1-induced fibroblast-to-myofibroblast transition | [8] |
| NIH/3T3 (mouse embryonic fibroblast) | 10 µM | 1-2 hours (pre-treatment) | Inhibition of sorbitol-induced MAPKAPK-2 phosphorylation | [2] |
| RAW264.7 (mouse macrophage) | Not Specified | Not Specified | Inhibition of LPS-induced TNF-α and IL-6 production | [9] |
| MDA-MB-231 (human breast cancer) | 5 µM | 48 hours | Significant inhibition of cell migration | [10] |
| MDA-MB-231 (human breast cancer) | 50 µM | Up to 96 hours | Significant prevention of cell proliferation | [10] |
| MDA-MB-231 (human breast cancer) | 85.1 µM (IC₅₀) | Not Specified | Inhibition of proliferation | [5][10] |
| A549 / HeLa Cells | Up to 10 µM | 1 hour (pre-treatment) | Inhibition of anisomycin-induced p38 activation | [11] |
Experimental Protocols
Protocol 1: Preparation of SB 203580 Stock Solution
SB 203580 is typically supplied as a lyophilized powder or film.[1][2] It is soluble in DMSO.[1]
Materials:
-
SB 203580 (Molecular Weight: ~377.44 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution , dissolve 5 mg of SB 203580 in 1.32 mL of DMSO.[2]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for at least 3 months under these conditions.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Protocol 2: Determining the Optimal Working Concentration (Dose-Response)
It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration of SB 203580 for your specific cell line and experimental conditions.
Caption: Experimental workflow for a dose-response analysis of SB 203580.
Protocol 3: Western Blot Analysis of p38 MAPK Inhibition
This protocol verifies the inhibitory activity of SB 203580 by assessing the phosphorylation status of a known downstream target of p38 MAPK, such as MAPKAPK-2 or HSP27.
Materials:
-
Cells cultured in 6-well plates
-
SB 203580 and appropriate p38 MAPK activator (e.g., sorbitol, anisomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAPK-2 (Thr222), anti-total-MAPKAPK-2, anti-phospho-HSP27, anti-total-HSP27, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of SB 203580 (and a vehicle control) for 1-2 hours.
-
Stimulation: Add a p38 MAPK activator (e.g., 10 µM anisomycin) and incubate for the recommended time (e.g., 30 minutes).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-MAPKAPK-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total protein and a loading control to confirm equal loading and specific inhibition of phosphorylation. A decrease in the phosphorylated form of the target relative to the total protein indicates successful inhibition by SB 203580.
Protocol 4: Cytotoxicity Assay
This protocol is used to determine the concentration at which SB 203580 becomes toxic to the cells, ensuring that observed biological effects are due to specific pathway inhibition rather than cell death.
Materials:
-
Cells cultured in a 96-well plate
-
SB 203580
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure (MTT Assay Example):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After overnight adherence, treat cells with a range of SB 203580 concentrations (e.g., 0-100 µM) for the desired experimental duration (e.g., 24, 48, 72 hours).[8][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against SB 203580 concentration to determine the cytotoxic threshold. Studies have shown that for some cell lines like MDA-MB-231, concentrations up to 5 µM have no significant effect on proliferation for up to 96 hours, whereas concentrations of 50 µM are inhibitory.[10]
References
- 1. invivogen.com [invivogen.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma [mdpi.com]
- 9. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Preparation of Adezmapimod Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of Adezmapimod using Dimethyl Sulfoxide (DMSO). This compound (also known as SB203580) is a potent and selective inhibitor of p38 MAP kinase, a key enzyme in cellular signaling pathways related to inflammation and stress responses.[1][2][3][4] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications.
Physicochemical Properties and Solubility
This compound is a white to light-yellow solid.[2][4] Its solubility can be influenced by the purity and water content of the DMSO used; therefore, using fresh, anhydrous, high-purity DMSO is highly recommended to achieve maximum solubility.[1][4][5]
| Property | Value | References |
| Molecular Formula | C₂₁H₁₆FN₃OS | [1][2][6][7] |
| Molecular Weight | 377.43 g/mol | [1][2][4][7] |
| CAS Number | 152121-47-6 | [1][7][8] |
| Appearance | White to light-yellow solid | [2][4] |
| Solubility in DMSO | 20 mg/mL to 101 mg/mL (53 mM to 267 mM) | [1][3][4] |
| Other Solubilities | Insoluble in water and ethanol | [1] |
Mechanism of Action: p38 MAPK Inhibition
This compound is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] It primarily targets the p38α (also known as SAPK2a) and p38β2 isoforms with high affinity, exhibiting IC₅₀ values in the nanomolar range.[4][5][9] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream targets such as MAPK-activated protein kinase 2 (MAPKAPK2) and various transcription factors.[1] By inhibiting p38 MAPK, this compound blocks these downstream signaling events, which modulates inflammatory responses and induces autophagy and mitophagy.[1][3][4][9]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (CAS: 152121-47-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation of Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 377.43 g/mol × 1 mL
-
Mass (mg) = 3.7743 mg
It is recommended to prepare a volume of at least 1 mL to minimize weighing errors.
Preparation Workflow
Step-by-Step Procedure
-
Preparation: Don a clean lab coat, gloves, and safety glasses. Work in a chemical fume hood or on a clean laboratory bench.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 3.77 mg for 1 mL of 10 mM solution) directly into the tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. If dissolution is slow, sonication or gentle warming (up to 60°C) can be applied for short periods.[4] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1][4][10]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in the dark, protected from moisture.[1][4][7] |
| DMSO Stock Solution | -80°C | 1-2 years | Recommended for long-term storage.[1][3][4][5] |
| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[1][5] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting is essential to preserve the compound's activity.[1][4][5][10]
-
Protect from Light: Store powder and solutions in the dark or in amber vials.[1]
-
Ensure Proper Sealing: Tightly cap all vials to prevent solvent evaporation and moisture absorption.[10]
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSRS [precision.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Adezmapimod In Vivo Formulation for Intraperitoneal Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod (also known as SB203580) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α and p38β isoforms. The p38 MAPK signaling pathway is a critical regulator of the cellular response to inflammatory cytokines and stress, playing a key role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of this pathway has shown therapeutic potential in a variety of preclinical models of inflammatory diseases. This document provides detailed application notes and protocols for the in vivo formulation and intraperitoneal (i.p.) administration of this compound in mouse models.
Mechanism of Action: p38 MAPK Signaling Pathway
This compound is an ATP-competitive inhibitor of p38 MAPK. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby mitigating the inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
In Vivo Efficacy of Intraperitoneal this compound in a Mouse Model of Endometriosis
A study in a BALB/c mouse model of endometriosis demonstrated the efficacy of this compound (SB203580) administered via intraperitoneal injection.[1]
| Parameter | Control (Endometriosis Group) | This compound (SB203580) Treated | P-value |
| Lesion Weight (mg) | 75.4 ± 12.1 | 45.2 ± 9.8 | < 0.05 |
| Lesion Size (mm³) | 80.2 ± 15.3 | 50.6 ± 11.2 | < 0.05 |
| Peritoneal Fluid IL-1β (pg/mL) | 45.6 ± 8.2 | 25.3 ± 6.1 | < 0.05 |
| Peritoneal Fluid TNF-α (pg/mL) | 88.9 ± 12.5 | 42.1 ± 9.7 | < 0.01 |
| Peritoneal Fluid MMP-2 (ng/mL) | 15.2 ± 3.1 | 8.7 ± 2.2 | < 0.05 |
| Peritoneal Fluid MMP-9 (ng/mL) | 20.1 ± 4.5 | 10.3 ± 2.8 | < 0.05 |
Data are presented as mean ± SD.
Pharmacokinetic Parameters
Specific pharmacokinetic data for this compound following intraperitoneal administration in mice is limited in publicly available literature. A preclinical study of SB-203580 reported variable bioavailability in rodents (3-48%) after oral administration.[2] Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals. General pharmacokinetic studies of small molecules administered intraperitoneally in mice suggest that this route can lead to rapid and complete absorption compared to oral administration.[3]
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile, injectable formulation of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound (SB203580) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Recommended Vehicle Composition: A common vehicle for administering hydrophobic compounds like this compound in vivo consists of a co-solvent system to ensure solubility and stability.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Sterile Saline/PBS | 45% |
Protocol:
-
Prepare the Vehicle:
-
In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly until a homogenous solution is formed.
-
Add the sterile saline or PBS to the mixture and vortex again. This is your final vehicle.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of 100% DMSO to create a concentrated stock solution. Ensure complete dissolution; gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the vehicle.
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the injectable formulation should be kept low (ideally ≤10%) to minimize potential toxicity.[4]
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted, for instance, by altering the co-solvent ratios.
-
The final dosing solution should be prepared fresh on the day of injection.
-
Example Formulation Workflow:
References
- 1. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Detecting p38 Phosphorylation Following Adezmapimod Treatment by Western Blot
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] This pathway is implicated in a variety of human diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[1] Activation of p38 MAPKs occurs through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[2][3] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPK-activated protein kinase 2 (MAPKAPK-2) and HSP27, leading to a cellular response.[3][4]
Adezmapimod (also known as SB203580) is a potent and selective, ATP-competitive inhibitor of p38 MAPK.[5] It primarily targets the p38α and p38β isoforms.[6][7] By inhibiting p38, this compound blocks the downstream signaling cascade, making it a valuable tool for studying the roles of p38 in various cellular processes and a potential therapeutic agent. This document provides a detailed protocol for treating cells with this compound and subsequently detecting the phosphorylation status of p38 MAPK using Western blotting.
Principle of the Assay
This protocol describes a method to assess the inhibitory activity of this compound on the p38 MAPK pathway in a cellular context. First, cultured cells are stimulated with a known activator of the p38 pathway (e.g., anisomycin, sorbitol, UV radiation, or inflammatory cytokines) to induce the phosphorylation of p38. A subset of these cells is pre-treated with this compound. Following treatment, total cell lysates are prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of p38 (at Thr180/Tyr182). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. The signal is detected using a chemiluminescent substrate. To ensure equal protein loading, the membrane is also probed with an antibody against total p38 or a housekeeping protein like GAPDH. A reduction in the phosphorylated p38 signal in the this compound-treated samples, relative to the stimulated-only samples, indicates successful inhibition of the p38 pathway by the compound.
Quantitative Data Summary
The inhibitory activity of this compound (SB203580) has been characterized in various in vitro and cell-based assays. The following table summarizes key quantitative findings.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p38α/SAPK2a) | 50 nM | Cell-free assay | [7][8] |
| IC50 (p38β2/SAPK2b) | 500 nM | Cell-free assay | [7][8] |
| IC50 (general p38) | 0.3-0.5 µM | THP-1 cells | [5][6] |
| Recommended in vitro treatment concentration | 10 µM | Cultured cells | [9] |
| Recommended in vitro pre-treatment time | 1-2 hours | Cultured cells | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable cell line known to have a robust p38 signaling response (e.g., HeLa, NIH/3T3, THP-1).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (SB203580): Resuspend in DMSO to create a stock solution (e.g., 10 mM).[9]
-
p38 Activator: e.g., Anisomycin, Sorbitol, UV-C light source, or a relevant cytokine like TNFα.
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors. A common recipe is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with phosphatase inhibitor cocktails 2 & 3 (Sigma) and a protease inhibitor cocktail (Roche).
-
Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 10-12%).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Note: BSA is preferred over milk for phospho-antibody detection to reduce background.[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., Cell Signaling Technology #9211).
-
Rabbit or mouse anti-total p38 MAPK antibody (e.g., Cell Signaling Technology #9212).
-
Housekeeping protein antibody, e.g., anti-GAPDH or anti-β-actin.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
Procedure
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
The next day, replace the medium with fresh, low-serum medium and serum-starve the cells for 2-4 hours if necessary (this can reduce basal phosphorylation levels).
-
Prepare working solutions of this compound in culture medium. For a final concentration of 10 µM, dilute the 10 mM DMSO stock 1:1000.
-
Pre-treat the designated wells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.[9]
-
Following pre-treatment, add the p38 activator to the appropriate wells for the recommended time (e.g., 25 µg/ml anisomycin for 20-30 minutes).[4] Include an untreated control group.
-
Control Groups:
-
Untreated (no treatment)
-
Vehicle control (DMSO only)
-
Activator only
-
This compound only
-
This compound + Activator
-
-
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody against phospho-p38 (diluted in 5% BSA/TBST as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, e.g., 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
5. Stripping and Re-probing (Optional, for Total p38)
-
After imaging for phospho-p38, the membrane can be stripped of antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane and probe with the primary antibody for total p38, followed by the secondary antibody and detection steps as described above. This serves as a loading control. Alternatively, run parallel gels or cut the membrane if protein sizes are sufficiently different.
Data Analysis and Interpretation
The intensity of the bands corresponding to phosphorylated p38 and total p38 should be quantified using densitometry software (e.g., ImageJ). The ratio of phospho-p38 to total p38 (or a housekeeping protein) should be calculated for each sample. A significant decrease in this ratio in the this compound-treated, stimulated cells compared to the stimulated-only cells demonstrates the inhibitory effect of this compound on p38 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Adezmapimod to Induce and Measure Autophagy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the modulation of autophagy is a significant area of interest for therapeutic drug development.
Adezmapimod, also known as SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation and has been identified as a negative regulator of autophagy.[2][3] By inhibiting p38 MAPK, this compound serves as a valuable pharmacological tool to induce autophagy in vitro, allowing researchers to study the pathway's dynamics and screen for novel therapeutic agents.
This document provides a detailed overview of the mechanism of action of this compound in autophagy induction and offers comprehensive protocols for its application and the subsequent measurement of autophagic activity in cell culture.
Mechanism of Action: p38 MAPK Inhibition and Autophagy Induction
The primary mechanism by which this compound induces autophagy is through the inhibition of p38α MAPK, which is a negative regulator of the autophagic process. Activated p38α MAPK can suppress autophagy through at least two distinct mechanisms:
-
Inhibition of the ULK1 Initiation Complex: p38α MAPK can directly phosphorylate and inhibit UNC-51-like kinase 1 (ULK1), a crucial serine/threonine kinase that initiates autophagosome formation.[4][5][6][7] This phosphorylation disrupts the interaction between ULK1 and autophagy-related protein 13 (ATG13), effectively halting the assembly of the autophagy initiation machinery.[5] this compound's inhibition of p38α MAPK prevents ULK1 phosphorylation, thereby relieving this suppression and allowing the autophagy process to proceed.[7]
-
Regulation of Atg9 Trafficking: The transmembrane protein Atg9 is essential for delivering lipids to the forming autophagosome. Its trafficking from the trans-Golgi Network (TGN) is a critical step. Activated p38α MAPK can bind to p38 interacting protein (p38IP), preventing p38IP from interacting with Atg9 and thereby sequestering Atg9 away from the site of autophagosome formation.[3][8] By inhibiting p38α MAPK, this compound allows p38IP to properly traffic Atg9, facilitating autophagosome nucleation.[8]
It is noteworthy that in some cellular contexts, such as human hepatocellular carcinoma (HCC) cells, this compound (SB203580) has been shown to induce autophagy through a p38 MAPK-independent pathway that involves the activation of AMPK and DAPK.[9] Researchers should consider the potential for context-dependent mechanisms.
Signaling Pathway Diagram
Caption: this compound inhibits p38 MAPK, inducing autophagy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in vitro.
Table 1: Inhibitory Activity of this compound (SB203580)
| Target | IC₅₀ | Cell Line / Assay | Reference(s) |
|---|---|---|---|
| SAPK2a/p38α | 50 nM | Cell-free | [10] |
| SAPK2b/p38β2 | 500 nM | Cell-free | [10] |
| p38 MAPK | 0.3 - 0.5 µM | THP-1 cells | [11] |
| PKB/Akt | 3 - 5 µM | THP-1 cells |[11] |
Table 2: Recommended Conditions for Autophagy Induction
| Parameter | Recommendation | Notes | Reference(s) |
|---|---|---|---|
| Cell Lines | HeLa, HEK293, NIH/3T3, Hepatocellular Carcinoma (HCC) cells, various cancer cell lines | Response may be cell-type dependent. Optimization is recommended. | [11][3][9][12] |
| Concentration Range | 1 - 10 µM | A concentration of 5-10 µM is a common starting point. High concentrations (>20 µM) may have off-target effects. | [1] |
| Treatment Time | 4 - 24 hours | Time course experiments are recommended to determine the optimal endpoint for measuring autophagy markers. p62 degradation may require longer treatment times than LC3-II conversion. | [3][12][13] |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. | General Practice |
Experimental Protocols
Measuring autophagy accurately requires assessing the entire dynamic process, known as autophagic flux . A static measurement of autophagosome numbers (e.g., LC3-II levels) can be misleading, as an accumulation of autophagosomes can result from either increased formation (autophagy induction) or a blockage in their degradation. Therefore, the gold-standard approach involves comparing results in the presence and absence of a lysosomal inhibitor.[14]
Experimental Workflow: Autophagic Flux Assay
Caption: Workflow for measuring autophagic flux.
Protocol 1: Measuring Autophagic Flux by Western Blot
This protocol details the measurement of LC3-I to LC3-II conversion and p62/SQSTM1 degradation to assess autophagic flux induced by this compound.
A. Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (SB203580)
-
DMSO (vehicle control)
-
Lysosomal inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
B. Cell Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Prepare fresh dilutions of this compound in complete medium. For a starting experiment, use a final concentration of 10 µM.
-
Set up four treatment groups in duplicate or triplicate:
-
Group 1 (Control): Treat with vehicle (DMSO) alone.
-
Group 2 (this compound): Treat with 10 µM this compound.
-
Group 3 (Inhibitor Control): Treat with vehicle (DMSO).
-
Group 4 (this compound + Inhibitor): Treat with 10 µM this compound.
-
-
Incubate cells for the desired treatment duration (e.g., 6 hours).
-
For the final 2-4 hours of incubation, add the lysosomal inhibitor to Groups 3 and 4.
-
Bafilomycin A1: Add to a final concentration of 100 nM.[13]
-
Chloroquine: Add to a final concentration of 50 µM.
-
Example: For a 6-hour this compound treatment, add BafA1 at the 4-hour time point.
-
C. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
D. Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane.
-
Separate proteins on a 4-20% Tris-glycine gradient gel. For better resolution of LC3-I (16 kDa) and LC3-II (14 kDa), a higher percentage gel (e.g., 15%) can be used.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-LC3B: 1:1000
-
Anti-p62/SQSTM1: 1:1000
-
Anti-β-actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Data Interpretation
The key to this analysis is comparing the levels of LC3-II and p62 across the four treatment groups.
Table 3: Expected Outcomes for Autophagic Flux Analysis
| Marker | This compound vs. Control | This compound + BafA1 vs. BafA1 alone | Interpretation |
|---|---|---|---|
| LC3-II | Increase (or no change) | Significant Increase | This compound induces autophagosome formation. The accumulation of LC3-II is markedly enhanced when its degradation is blocked, confirming a high rate of autophagic flux. |
| p62 | Decrease | No significant change (or less degradation compared to this compound alone) | this compound enhances the degradation of p62 through autophagy. This degradation is blocked by lysosomal inhibitors, confirming the mechanism. |
-
Autophagic Flux: The most direct measure of flux is the difference in the LC3-II signal between the this compound + BafA1 group (Group 4) and the BafA1 alone group (Group 3). A substantial increase indicates that this compound is increasing the rate of autophagosome synthesis.
-
p62 Degradation: A decrease in p62 levels in the this compound group (Group 2) compared to the control (Group 1) indicates that the induced autophagosomes are successfully fusing with lysosomes and degrading their cargo.
References
- 1. invivogen.com [invivogen.com]
- 2. Autophagy Inhibits Inflammation via Down-Regulation of p38 MAPK/mTOR Signaling Cascade in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. p38 signaling inhibits mTORC1-independent autophagy in senescent human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of autophagy in hepatocellular carcinoma cells by SB203580 requires activation of AMPK and DAPK but not p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. stressmarq.com [stressmarq.com]
- 14. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adezmapimod Dosage Calculation in a Systemic Lupus Erythematosus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs, with lupus nephritis being a major cause of morbidity and mortality. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in the pathogenesis of SLE. Adezmapimod (also known as SB203580) is a selective, ATP-competitive inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms. By inhibiting this pathway, this compound has been shown to ameliorate disease in preclinical models of SLE, making it a compound of interest for therapeutic development.
These application notes provide detailed protocols for the preparation and administration of this compound in the MRL/lpr mouse model of spontaneous lupus nephritis. Additionally, a protocol for the induction of lupus in BALB/c mice using pristane is included to offer a broader preclinical platform for studying SLE.
Mechanism of Action: p38 MAPK Inhibition
This compound is a potent inhibitor of p38 MAPK with IC50 values of 50 nM for SAPK2a/p38 and 500 nM for SAPK2b/p38β2. It exhibits significantly less activity against other kinases such as LCK, GSK3β, and PKBα[1]. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory stimuli. In the context of SLE, activation of this pathway in immune cells contributes to the overproduction of inflammatory cytokines, leading to tissue damage. This compound blocks the phosphorylation of downstream targets of p38 MAPK, thereby reducing the inflammatory response.
Caption: p38 MAPK signaling pathway in SLE and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: this compound Administration in MRL/lpr Mice
The MRL/lpr mouse is a widely used spontaneous model of SLE, developing a disease that closely resembles human lupus, including severe lupus nephritis.
Materials:
-
This compound (SB203580) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Oral gavage needles (20-22 gauge, flexible with a ball tip)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Animal Model: Female MRL/lpr mice are typically used, with treatment initiated at an age when disease is beginning to manifest (e.g., 14 weeks of age) and continued for a specified duration (e.g., until 22 weeks of age)[2].
-
Preparation of Oral Formulation (Suspension):
-
Calculate the total amount of this compound and vehicle required for the study cohort, including a slight overage.
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds in mice consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS .
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the DMSO to the this compound powder and vortex until fully dissolved. Sonication may be used to aid dissolution.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the sterile saline or PBS and vortex to create a uniform suspension. Prepare this formulation fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the formulation to be administered. The typical administration volume is 5-10 mL/kg body weight.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for a few minutes post-administration to ensure no signs of distress.
-
-
Efficacy Evaluation:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using urinalysis strips or a quantitative assay (e.g., urine protein to creatinine ratio).
-
Serum Biomarkers: At the end of the study, collect blood to measure serum blood urea nitrogen (BUN) and creatinine as indicators of renal function.
-
Immunology: Measure serum levels of autoantibodies (e.g., anti-dsDNA) and complement C3.
-
Histopathology: Harvest kidneys, liver, and spleen for histological analysis to assess inflammation, immune complex deposition (IgG and C3), and tissue damage.
-
Protocol 2: Induction of SLE using Pristane in BALB/c Mice
The pristane-induced lupus model is an environmentally induced model that recapitulates many features of human SLE.
Materials:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Female BALB/c mice (8-10 weeks old)
-
1 mL syringes with 25-gauge needles
Procedure:
-
Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse[3].
-
Disease Development: The development of lupus-like disease occurs over several months. Autoantibodies, such as anti-nuclear antibodies (ANA) and anti-dsDNA antibodies, typically appear in the serum starting from 3-4 months post-injection. Proteinuria and glomerulonephritis develop subsequently, with significant pathology evident at 8 months[3].
-
Therapeutic Intervention: this compound treatment can be initiated either prophylactically (shortly after pristane injection) or therapeutically (after the onset of disease markers like autoantibody production or proteinuria). The dosage and formulation would be similar to that described in Protocol 1.
-
Endpoint Analysis: Similar to the MRL/lpr model, efficacy is assessed by monitoring proteinuria, serum biomarkers of kidney function, autoantibody titers, and histopathology of the kidneys.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in SLE mouse models.
Data Presentation
The following tables summarize the expected quantitative outcomes based on the study by Jin et al. (2011) using a p38 MAPK inhibitor in the MRL/lpr mouse model[2]. The exact values are not available in the abstract, but the tables are structured to present the type of data that should be collected and analyzed.
Table 1: Renal Function Parameters
| Treatment Group | Proteinuria (mg/24h) | Serum BUN (mg/dL) |
| MRL/lpr + Vehicle | High | Elevated |
| MRL/lpr + this compound | Significantly Reduced | Significantly Reduced |
| Healthy Control | Normal | Normal |
Table 2: Immune Complex Deposition in Kidneys (Semi-quantitative scoring)
| Treatment Group | Glomerular IgG Deposition | Glomerular C3 Deposition |
| MRL/lpr + Vehicle | High | High |
| MRL/lpr + this compound | Significantly Reduced | Significantly Reduced |
| Healthy Control | None to Minimal | None to Minimal |
Table 3: Histopathological Scores of Liver and Spleen
| Treatment Group | Liver Inflammation Score | Spleen White Pulp Proliferation Score |
| MRL/lpr + Vehicle | High | High |
| MRL/lpr + this compound | Significantly Reduced | Significantly Reduced |
| Healthy Control | Normal | Normal |
Conclusion
This compound, as a selective p38 MAPK inhibitor, shows promise as a therapeutic agent for SLE by mitigating the inflammatory processes that drive organ damage. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound and other p38 MAPK inhibitors in relevant mouse models of systemic lupus erythematosus. Careful attention to dosage, formulation, and consistent experimental procedures are critical for obtaining reliable and reproducible results.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The selective p38 mitogen-activated protein kinase inhibitor, SB203580, improves renal disease in MRL/lpr mouse model of systemic lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of p38 Mitogen-Activated Protein Kinases Affects KC/CXCL1-Induced Intraluminal Crawling, Transendothelial Migration, and Chemotaxis of Neutrophils In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 203580: Cell Permeability Considerations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SB 203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a focus on considerations for its permeability in cell-based experiments.
Introduction
SB 203580 is a pyridinyl imidazole compound that functions as a highly specific, cell-permeable inhibitor of p38 MAPKα (SAPK2a) and p38 MAPKβ (SAPK2b).[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates.[2] This compound is a valuable tool for dissecting the role of the p38 MAPK signaling pathway in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cellular stress responses.[3][4]
Mechanism of Action
The p38 MAPK signaling cascade is a key pathway that allows cells to respond to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stresses like UV radiation and osmotic shock.[2][5] This pathway involves a three-tiered kinase module, where a MAPKKK (e.g., ASK1, TAK1) phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[5] Activated p38 MAPK then phosphorylates various downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, MEF2C, and CREB, leading to a cellular response.[2][5] SB 203580 specifically inhibits the catalytic activity of p38 MAPK, preventing the activation of these downstream effectors.[2]
Cell Permeability and Experimental Considerations
SB 203580 is widely recognized for its cell permeability, allowing it to effectively reach its intracellular target in a variety of cell types. However, the optimal concentration and incubation time can vary depending on the cell line and experimental conditions.
Key Considerations:
-
Solvent Selection: SB 203580 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells (typically ≤ 0.1%).
-
Working Concentration: The effective concentration of SB 203580 can range from nanomolar to micromolar levels. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. At higher concentrations (>20 µM), SB 203580 may exhibit off-target effects, such as the activation of Raf-1.
-
Incubation Time: Pre-incubation with SB 203580 for 1 to 2 hours prior to stimulation is a common practice to ensure adequate time for the inhibitor to permeate the cell membrane and inhibit p38 MAPK activity.[2]
-
Cell Type Variability: The permeability and efficacy of SB 203580 can differ between cell lines due to variations in membrane composition and efflux pump activity. For instance, some cancer cell lines with high expression of P-glycoprotein may exhibit resistance.[6]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of SB 203580 reported in various cell lines and assays.
| Cell Line/System | Assay | Effective Concentration / IC50 | Reference |
| THP-1 (human monocytic cell line) | Inhibition of LPS-induced cytokine synthesis | IC50 = 50-100 nM | [7] |
| THP-1 cells | p38 MAPK inhibition | IC50 = 0.3-0.5 µM | [7] |
| Primary human T cells, murine CT6 T cells, BAF F7 B cells | Inhibition of IL-2-induced proliferation | IC50 = 3–5 µM | [7] |
| L1210/VCR (mouse leukemia, vincristine resistant) | Reversal of vincristine resistance | 30 µM | [6] |
| Human MDA-MB-231 (breast cancer) | Inhibition of cell proliferation | IC50 = 85.1 µM | [8] |
| Human MDA-MB-231 (breast cancer) | Inhibition of cell migration | 5 µM and 50 µM | [8] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Inhibition of IFN-γ-induced hyperpermeability | 10 µM | [9] |
| In vitro kinase assay | Inhibition of reactivating kinase (RK)/p38 | IC50 = 0.6 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of SB 203580 Stock Solution
Materials:
-
SB 203580 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5 mg of SB 203580 in 1.32 mL of DMSO.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[2] The solution is stable for up to 3 months.[2]
Protocol 2: Inhibition of p38 MAPK Activity in Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SB 203580 stock solution (10 mM in DMSO)
-
Stimulus (e.g., LPS, TNF-α, anisomycin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38, anti-phospho-HSP27)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with SB 203580:
-
Dilute the 10 mM SB 203580 stock solution in complete cell culture medium to the desired final working concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing SB 203580.
-
As a vehicle control, treat a separate set of cells with the same concentration of DMSO used for the highest SB 203580 concentration.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[2]
-
-
Stimulation:
-
After the pre-incubation period, add the desired stimulus directly to the medium to induce p38 MAPK activation.
-
Incubate for the appropriate time depending on the stimulus and the downstream readout (e.g., 15-30 minutes for phosphorylation events).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well or dish.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.
-
-
Downstream Analysis:
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Analyze the protein lysates by Western blotting to assess the phosphorylation status of p38 MAPK and its downstream targets (e.g., HSP27). A successful inhibition will show a decrease in the phosphorylated form of the downstream target in the SB 203580-treated samples compared to the stimulated control.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of SB 203580.
Caption: General experimental workflow for studying p38 MAPK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Incubation Time for Adezmapimod Treatment in Primary T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adezmapimod (also known as SB203580) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in T cell activation, differentiation, and cytokine production.[1][2][3] Determining the optimal incubation time for this compound treatment is critical for achieving desired experimental outcomes in primary T cell studies. This document provides detailed application notes and protocols based on published literature to guide researchers in designing experiments to investigate the effects of this compound on primary T cells. The optimal incubation period is highly dependent on the specific biological process being investigated, ranging from short pre-incubation periods to extended culture times.
Introduction
The p38 MAPK signaling pathway plays a pivotal role in the response of T cells to various stimuli, including T cell receptor (TCR) engagement and cytokine signaling.[4][5] As a selective inhibitor of p38 MAPK, this compound offers a valuable tool to dissect the role of this pathway in T cell function and to explore its therapeutic potential in inflammatory and autoimmune diseases.[3][5] The duration of exposure to this compound can significantly impact its effects on T cell proliferation, cytokine secretion, and differentiation into specific lineages such as Th17 cells.[2][6] This document outlines various experimental conditions and incubation times reported in the literature to assist researchers in selecting the appropriate treatment window for their specific research questions.
Data Presentation: Summary of Incubation Times and Experimental Conditions
The following table summarizes quantitative data and experimental conditions for this compound (SB203580) treatment in primary T cells, as reported in various studies. This information is intended to serve as a guide for designing and optimizing experimental protocols.
| Biological Process Investigated | Cell Type | This compound (SB203580) Concentration | Incubation Time | Downstream Assay | Reference |
| Inhibition of IL-2-induced proliferation | Primary human T cells, murine CT6 T cells | 0-30 µM (IC50: 3-5 µM) | Pre-incubation for 1 hour, followed by culture for 24 hours | [³H]thymidine incorporation | [1][2] |
| Inhibition of cytokine production (IFN-γ, LT-α, GM-CSF) | Human CD4+ memory T cells (Tck cells) | 1 µM (SB202190, a similar p38 inhibitor) | Pre-incubation for 60 minutes, followed by culture for 8 days | ELISA | [4] |
| Inhibition of cytokine production | Human CD4+ memory T cells (Ttcr cells) | 1 µM (SB202190) | Pre-incubation for 60 minutes, followed by culture for 48 hours | ELISA | [4] |
| Th17 differentiation | Murine total CD4 T cells | Not specified | 72 hours | Intracellular staining for IL-17 and IFN-γ | [6] |
| Inhibition of TNF-induced Treg expansion | Murine CD4+ T cells | 1-25 µM | 72 hours | FACS analysis of TNFR2 and Foxp3 expression | [7] |
| Inhibition of p38 phosphorylation | Human CD4+CD27+CD28+ T cells | 10 µM | 30 minutes | In vitro kinase assay | [8] |
Experimental Protocols
Protocol 1: Inhibition of IL-2-Induced Proliferation of Primary Human T Cells
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of primary human T cells stimulated with Interleukin-2 (IL-2).
Materials:
-
Primary human T cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2
-
This compound (SB203580)
-
[³H]thymidine
-
96-well flat-bottom culture plates
Procedure:
-
Isolate primary human T cells from healthy donor PBMCs using a standard method (e.g., negative selection kit).
-
Resuspend the purified T cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.[1]
-
Prepare a working solution of recombinant human IL-2 (e.g., 80 ng/mL for a final concentration of 20 ng/mL).
-
Add 50 µL of the IL-2 solution to each well.
-
Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Pulse the cells with 1 µCi of [³H]thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Assessment of this compound's Effect on T Cell Cytokine Production
This protocol outlines the procedure to evaluate the impact of this compound on cytokine production by activated primary T cells.
Materials:
-
Primary human CD4+ T cells
-
Complete RPMI 1640 medium
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody
-
This compound (SB203580) or other p38 inhibitors (e.g., SB202190)
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-17)
-
24-well culture plates
Procedure:
-
Coat the wells of a 24-well plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Isolate primary human CD4+ T cells.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add this compound or vehicle control to the cell suspension at the desired final concentration.
-
Pre-incubate the cells for 60 minutes at 37°C.[4]
-
Add the cell suspension to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired period. For example:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for Assessing this compound's Effect on T Cell Proliferation
Caption: Workflow for T cell proliferation assay with this compound.
Conclusion
The optimal incubation time for this compound treatment in primary T cells is not a single value but rather a range that depends on the biological endpoint of interest. For short-term signaling events like phosphorylation, a 30-minute incubation may be sufficient.[8] To inhibit T cell proliferation in response to stimuli like IL-2, a pre-incubation of 1 hour followed by a 24-hour culture period has been shown to be effective.[1] For longer-term processes such as cytokine production and cellular differentiation, incubation times of 48 to 72 hours or even longer may be necessary.[4][6] The provided protocols and data summary serve as a starting point for researchers to design and optimize their experiments to effectively utilize this compound as a tool to investigate p38 MAPK signaling in primary T cells. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for each specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function in cytokine-activated T cells, but acts as a negative regulator in T cells activated through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-Activated Protein Kinase Inhibitors and T-Cell-Dependent Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p38 MAPK in CD4 T cells controls IL-17 production and autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells [frontiersin.org]
- 8. AMPK-TAB1 activated p38 drives human T cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring the IC50 Value of Adezmapimod in a New Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Adezmapimod, also known as SB 203580, is a potent and selective, ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] It specifically targets the p38α (SAPK2a) and p38β2 (SAPK2b) isoforms with IC50 values of 50 nM and 500 nM, respectively, in cell-free assays.[1][2][4][5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[6][7][8] By inhibiting p38 MAPK, this compound can block the phosphorylation of downstream targets, such as HSP27, thereby modulating these cellular processes.[1][5][9]
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[10][11] Determining the IC50 value of this compound is crucial for assessing its potency in a new cell line. This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value. The principle of the MTT assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT tetrazolium salt to a purple formazan crystal, which is insoluble in water.[12] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the effect of different concentrations of this compound on cell viability can be quantified and the IC50 value can be calculated.[12]
This compound Signaling Pathway
This compound exerts its effect by inhibiting p38 MAPK, a key component of a three-tiered kinase cascade. This pathway is typically activated by stress stimuli and inflammatory cytokines.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for determining the IC50 value of this compound involves cell preparation, treatment, viability assessment, and data analysis.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Materials and Reagents
| Reagent/Material | Example Supplier | Notes |
| This compound (SB 203580) | MedChemExpress, Selleck Chemicals | Prepare stock solution in DMSO.[4] |
| New Cell Line | N/A | Ensure cells are healthy and in the logarithmic growth phase. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Or other appropriate complete growth medium for the cell line. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 100x solution. |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4, sterile. |
| MTT Reagent | Sigma-Aldrich | 5 mg/mL stock in sterile PBS. Store protected from light.[12] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, cell culture grade. |
| 96-well flat-bottom cell culture plates | Corning | Sterile, tissue-culture treated. |
| Microplate Reader | Bio-Rad, Tecan | Capable of measuring absorbance at 490 nm or 570 nm. |
Experimental Protocol
This protocol provides a general framework. Optimization, particularly of cell seeding density and drug incubation time, is critical for a new cell line.
5.1 Cell Seeding and Culture
-
Culture the new cell line in complete growth medium (e.g., DMEM + 10% FBS + 1% Pen-Strep) in a 37°C, 5% CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin, centrifuge the cells, and resuspend the pellet in fresh complete medium.
-
Count the cells using a hemocytometer and determine viability (should be >95%).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate.
-
Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.
-
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
5.2 Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, create a working stock by diluting the 10 mM stock in complete growth medium.
-
Perform a serial dilution to generate a range of concentrations. A common approach is to use a 7- to 10-point dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.5%).
5.3 Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours). This duration should be optimized based on the cell line's doubling time and the drug's mechanism.[11]
5.4 MTT Assay and Data Acquisition
-
Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis and Presentation
6.1 Calculation of Cell Viability
-
Average the OD values from the triplicate wells for each concentration.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
The percent inhibition can be calculated as: % Inhibition = 100 - % Viability
6.2 IC50 Determination
-
Plot the % Viability (or % Inhibition) on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This is often referred to as a four-parameter logistic (4PL) model.[10][13]
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition. This value is automatically calculated by statistical software such as GraphPad Prism.[14]
6.3 Summary of Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 3,000 - 10,000 cells/well | Must be optimized for each cell line to ensure exponential growth.[12] |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. |
| This compound Working Conc. | 0.1 nM - 100 µM | A wide range is recommended for the initial experiment to capture the full dose-response curve. |
| Final DMSO Concentration | ≤ 0.5% v/v | High concentrations of DMSO can be toxic to cells. |
| Drug Incubation Time | 24 - 72 hours | Dependent on cell doubling time and experimental goals.[11] |
| MTT Stock Concentration | 5 mg/mL in sterile PBS | Filter-sterilize and protect from light. |
| MTT Incubation Time | 2 - 4 hours | |
| Formazan Solubilizer | 150 µL DMSO per well | |
| Absorbance Wavelength | 490 nm or 570 nm |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ww2.amstat.org [ww2.amstat.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application of Adezmapimod in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod, also known as SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of kinase inhibitors like this compound. These application notes provide detailed protocols for utilizing this compound in various HTS formats to assess its inhibitory activity on the p38 MAPK pathway.
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 MAPK, with particular selectivity for the α and β isoforms (SAPK2a/p38 and SAPK2b/p38β2).[2][4] By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the inflammatory response. Key downstream events that can be measured to assess the activity of this compound include the release of tumor necrosis factor-alpha (TNF-α) and the phosphorylation of Heat Shock Protein 27 (HSP27).[2][4]
Data Presentation
Table 1: Inhibitory Activity of this compound (SB203580)
| Target | IC50 | Cell Line/Assay Conditions | Reference |
| p38 MAPK (SAPK2a) | 50 nM | Kinase Assay | [2][4] |
| p38β2 MAPK (SAPK2b) | 500 nM | Kinase Assay | [2][4] |
| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [1][3] |
| LCK | 100-500 fold higher than p38α | Kinase Assay | [2][4] |
| GSK3β | 100-500 fold higher than p38α | Kinase Assay | [2][4] |
| PKBα | 100-500 fold higher than p38α | Kinase Assay | [2][4] |
| TNF-α production | IC50 = 50-100 nM | LPS-stimulated THP-1 cells | [1] |
| IL-2 induced proliferation | 3-5 µM | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | [1] |
| p70S6 kinase activation | >10 µM | IL-2 stimulated cells | [1] |
| PDK1 activity | 3-10 µM | Kinase Assay | [1] |
| MAPKAPK2 | ~0.07 µM | Kinase Assay | [1] |
| SAPK/JNK activity | 3-10 µM | Kinase Assay | [1] |
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical HTS for p38α MAPK Inhibitors using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to screen for inhibitors of p38α MAPK by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α MAP kinase
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
This compound (SB203580)
-
Control inhibitor (e.g., another known p38 inhibitor)
-
DMSO
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA
-
384-well white, flat-bottom plates
Workflow Diagram:
Caption: High-throughput screening workflow for p38α MAPK inhibitors.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and a control inhibitor in DMSO. Further dilute in Assay Buffer to a 4X final concentration. Add 5 µL of the compound solutions or DMSO (for controls) to the wells of a 384-well plate.
-
Kinase Addition: Prepare a 2X working solution of p38α kinase in Assay Buffer. Add 5 µL of the kinase solution to each well.
-
Reaction Initiation: Prepare a 2X working solution of MBP and ATP in Assay Buffer. Add 10 µL of this solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Signal Development: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase inhibition.
Cell-Based HTS for Inhibition of TNF-α Release in THP-1 Cells
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in THP-1 monocytic cells by this compound.[2][5]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (SB203580)
-
HTRF TNF-α assay kit
-
1536-well white plates
-
DMSO
Procedure:
-
Cell Plating: Dispense THP-1 cells at a density of 3,000 cells/well in 5 µL of assay medium into 1536-well plates.[2]
-
Compound Addition: Add 23 nL of this compound solution in DMSO or DMSO alone to the appropriate wells.[2]
-
Cell Stimulation: Add 1 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative controls.[2]
-
Incubation: Incubate the plates for 17 hours at 37°C in a humidified incubator.[2]
-
HTRF Reagent Addition: Add 5 µL of the HTRF anti-TNF-α antibody mixture (cryptate and XL665 labeled) to each well.[2]
-
Signal Development: Incubate the plates at room temperature for 3 hours.[2]
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). The ratio of the emission signals is proportional to the amount of TNF-α.
HTS for Inhibition of HSP27 Phosphorylation
This protocol describes an ELISA-based assay to quantify the inhibition of HSP27 phosphorylation at Serine 82 in response to a cellular stressor in the presence of this compound.
Materials:
-
HeLa or A549 cells
-
DMEM with 10% FBS
-
Anisomycin (or other p38 MAPK activator)
-
This compound (SB203580)
-
HSP27 (phospho-Ser82) ELISA kit
-
Cell lysis buffer
-
96-well or 384-well clear-bottom plates
-
DMSO
Procedure:
-
Cell Plating: Seed HeLa or A549 cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Cell Stimulation: Add a p38 MAPK activator, such as anisomycin (10 µM), to the wells and incubate for 30 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer protocol.
-
ELISA: a. Transfer the cell lysates to the HSP27 (phospho-Ser82) ELISA plate. b. Follow the manufacturer's instructions for the addition of detection antibodies and substrate. c. Read the absorbance on a plate reader at the appropriate wavelength. The signal is proportional to the level of HSP27 phosphorylation.
Conclusion
This compound is a valuable tool for studying the p38 MAPK signaling pathway. The protocols outlined in these application notes provide robust and scalable methods for assessing the inhibitory activity of this compound in high-throughput screening formats. These assays can be adapted for the screening of large compound libraries to identify novel p38 MAPK inhibitors and for characterizing the potency and selectivity of lead compounds in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Storing and Handling Adezmapimod Powder and Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod, also known by the identifier SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] Specifically, it targets the SAPK2a/p38 and SAPK2b/p38β2 isoforms with high affinity, demonstrating IC50 values of 50 nM and 500 nM, respectively.[2][6] Its mechanism of action involves the competitive inhibition of ATP binding to p38 MAPK, which in turn blocks the phosphorylation of downstream targets like HSP27.[2][5] This inhibitory action makes this compound a valuable tool in studying cellular processes such as inflammation, cell cycle regulation, and apoptosis.[3][6] Furthermore, this compound has been identified as an activator of autophagy and mitophagy.[1][2][3]
This document provides detailed guidelines and protocols for the proper storage and handling of this compound powder and its solutions to ensure its stability, efficacy, and the reproducibility of experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | SB203580, RWJ 64809, PB 203580 | [1][4] |
| Molecular Formula | C21H16FN3OS | [1] |
| Molecular Weight | 377.43 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Below are the recommended storage conditions for the solid compound and its solutions.
This compound Powder
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Store in the dark.[1] |
| 4°C | 2 years | --- |
This compound Solutions
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][6]
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | 1 to 2 years[1][2] |
| -20°C | DMSO | 1 month to 1 year[1][2][6] |
Solubility
This compound exhibits varying solubility in different solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[1][6]
| Solvent | Solubility | Notes |
| DMSO | 20 mg/mL (52.99 mM) to 101 mg/mL (267.6 mM) | Use of fresh DMSO is recommended.[1][2][4][6] Ultrasonic treatment and warming to 60°C can aid dissolution.[2] |
| Water | Insoluble | [7][8] |
| Ethanol | Insoluble | [6][7][8] |
For in vivo studies, complex solvent systems are often required. A common formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 5 mg/mL (13.25 mM).[4]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound (Molecular Weight = 377.43 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 3.77 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution or warm it in a 37°C water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.2.
Protocol for Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in fresh cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
Add the final working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a selective inhibitor of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammatory cytokines.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for this compound Handling
The following diagram outlines a typical workflow for preparing and using this compound in a research setting.
Caption: Workflow for handling this compound from powder to experiment.
Safety Precautions
This compound is a bioactive molecule and should be handled with appropriate care.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By adhering to these guidelines, researchers can ensure the consistent performance of this compound in their experiments and contribute to reliable and reproducible scientific findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | p38 MAPK inhibitor | CAS 869185-85-3 | Buy SB-203580 hydrochloride from Supplier InvivoChem [invivochem.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: Utilizing Adezmapimod in a Porcine Myocardium Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod (also known as SB203580) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a key mediator of the inflammatory response and apoptosis following myocardial ischemia-reperfusion injury. In preclinical studies, this compound has demonstrated significant cardioprotective effects by mitigating the detrimental downstream effects of p38 MAPK activation. The pig myocardium ischemia model is a highly relevant large animal model for studying cardiac pathophysiology and evaluating novel therapeutic interventions due to the anatomical and physiological similarities to the human heart.[1][2] These application notes provide a detailed overview and protocols for the use of this compound in a porcine model of myocardial ischemia.
Mechanism of Action
Myocardial ischemia and subsequent reperfusion trigger a cascade of intracellular signaling events, leading to cardiomyocyte death and tissue damage. A critical component of this cascade is the activation of the p38 MAPK pathway. Upon activation by cellular stressors, p38 MAPK phosphorylates downstream targets, including transcription factors like activating transcription factor 2 (ATF-2), which in turn modulate the expression of genes involved in inflammation and apoptosis.[3] this compound competitively inhibits the ATP-binding pocket of p38 MAPK, preventing its activation and the subsequent phosphorylation of its downstream effectors. This inhibition has been shown to reduce myocardial infarct size and preserve cardiac function in a porcine ischemia-reperfusion model.[3]
Figure 1: this compound's role in the p38 MAPK pathway during myocardial ischemia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound (SB203580) in a pig model of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Administration Route | Infarct Size (% of Risk Region) |
| Control | - | 69.3 ± 2.7 |
| This compound | Local Infusion | 36.8 ± 3.7 |
| This compound | Systemic Infusion | 36.1 ± 5.6 |
Data from Barancik et al. (2000)[3]
Table 2: Effect of this compound on p38 MAPK Activity and Downstream Signaling
| Parameter | Condition | This compound Effect |
| Phospho-p38-MAPK | Ischemia | Reduced at 30 and 45 minutes |
| p38-MAPK Activity | Ischemia | Reduced at 30 and 45 minutes |
| ATF-2 Phosphorylation | Ischemia | Significantly inhibited |
Data from Barancik et al. (2000)[3]
Experimental Protocols
Porcine Myocardial Ischemia-Reperfusion Model
This protocol describes the creation of a myocardial ischemia-reperfusion model in pigs, a crucial step for evaluating the efficacy of this compound.
1. Animal Preparation:
-
Domestic pigs of either sex (30-40 kg) are fasted overnight with free access to water.
-
Anesthesia is induced with an intramuscular injection of ketamine (20 mg/kg) and azaperone (2 mg/kg) and maintained with intravenous pentobarbital sodium (10-15 mg/kg/h).
-
Animals are intubated and ventilated with a mixture of oxygen and room air.
-
A lead II electrocardiogram (ECG) is continuously monitored.
-
The left carotid artery and jugular vein are cannulated for blood pressure monitoring and drug administration, respectively.
2. Surgical Procedure:
-
A left thoracotomy is performed in the fourth intercostal space to expose the heart.
-
The pericardium is opened, and a segment of the left anterior descending (LAD) coronary artery, distal to the first diagonal branch, is dissected free.
-
A silk suture is passed around the LAD for later occlusion.
3. Ischemia-Reperfusion Protocol:
-
A 60-minute period of regional myocardial ischemia is induced by tightening the snare around the LAD.
-
Successful occlusion is confirmed by the appearance of regional cyanosis and ST-segment elevation on the ECG.
-
After 60 minutes of ischemia, the snare is released to allow for 60 minutes of reperfusion.
Figure 2: Experimental workflow for the porcine myocardial ischemia-reperfusion model.
This compound Administration Protocols
1. Local Infusion:
-
This compound (SB203580) is dissolved in a suitable vehicle (e.g., Krebs-Henseleit buffer).
-
The solution is infused locally into the myocardium that will subsequently be made ischemic.
-
Infusion is performed for 60 minutes prior to the onset of coronary occlusion.[3]
2. Systemic Infusion:
-
This compound is administered intravenously.
-
A study by Barancik et al. (2000) involved a 10-minute systemic infusion before the induction of ischemia.[3]
-
Another study by Schulz et al. (2002) used an intracoronary administration of SB203580 at a concentration of 10 µM.[4]
Assessment of Myocardial Injury
1. Infarct Size Determination:
-
At the end of the reperfusion period, the LAD is re-occluded.
-
Evans blue dye is injected intravenously to delineate the area at risk (AAR) from the normally perfused myocardium.
-
The heart is excised, and the left ventricle is sliced into transverse sections.
-
The slices are incubated in a 1% solution of triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
The areas of infarction, AAR, and the total left ventricle are measured by planimetry, and the infarct size is expressed as a percentage of the AAR.
2. Biochemical Analysis:
-
Myocardial tissue samples are collected from the ischemic and non-ischemic regions.
-
Western blot analysis can be performed to assess the phosphorylation status of p38 MAPK and its downstream target, ATF-2, using specific antibodies.[3]
Conclusion
The use of this compound in a porcine myocardium ischemia model provides compelling evidence for its cardioprotective effects, primarily through the inhibition of the p38 MAPK pathway. The detailed protocols and quantitative data presented here offer a valuable resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of p38 MAPK inhibitors in the context of ischemic heart disease. The pig model, with its close resemblance to human cardiac physiology, serves as a crucial translational platform for advancing novel cardioprotective strategies from the laboratory to clinical application.
References
- 1. Myocardial Infarction and Functional Outcome Assessment in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved methodology for efficient establishment of the myocardial ischemia-reperfusion model in pigs through the median thoracic incision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the cardiac p38-MAPK pathway by SB203580 delays ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase is a mediator of ischemic preconditioning in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral Replication with Adezmapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adezmapimod, also known as SB203580, is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical cellular signaling cascade that is often activated in response to cellular stress, including viral infections. Many viruses hijack this host cell pathway to facilitate their own replication, making the p38 MAPK pathway an attractive target for host-directed antiviral therapies. This compound specifically targets the ATP-binding pocket of p38α and p38β isoforms, effectively blocking their kinase activity and the subsequent phosphorylation of downstream targets involved in viral replication and the inflammatory response. These application notes provide a comprehensive protocol for utilizing this compound to investigate its effects on viral replication in a laboratory setting.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
Viral infection can trigger the activation of the p38 MAPK cascade, which involves a series of phosphorylation events. This activation can promote various stages of the viral life cycle, including entry, genome replication, protein synthesis, and assembly. This compound acts as an ATP-competitive inhibitor of p38 MAPK, preventing the phosphorylation of its downstream substrates and thereby disrupting the viral life cycle.
Data Presentation: Efficacy of this compound on Viral Replication
The antiviral activity of this compound has been demonstrated against several viruses. The following tables summarize the quantitative data from in vitro studies.
Table 1: Effect of this compound on SARS-CoV-2 Replication
| Concentration (µg/mL) | Virus Titer Reduction (log2 fold) | Cell Line | Reference |
| 8 | ≥ 2 | Vero | |
| 2.5 | Significant Reduction in Viral RNA | Vero | |
| 2.5 | Significant Reduction in Viral Protein | Vero |
Table 2: Dose-Dependent Inhibition of HCV Replication by this compound
| Concentration (µM) | Intracellular HCV Core Protein (% of Control) | Intracellular HCV RNA (% of Control) | Extracellular HCV RNA (% of Control) | Cell Line | Reference |
| 1 | ~75% | ~80% | ~85% | Huh7.5.1 | |
| 5 | ~50% | ~60% | ~65% | Huh7.5.1 | |
| 10 | ~30% | ~40% | ~45% | Huh7.5.1 |
Experimental Protocols
The following protocols provide a framework for assessing the antiviral activity of this compound. It is recommended to optimize these protocols for specific viruses and cell lines.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for the chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (SB203580)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24-72 hours, corresponding to the duration of the planned antiviral experiments.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control. Use concentrations of this compound that show >90% cell viability for subsequent antiviral assays.
Viral Plaque Assay
This assay quantifies the number of infectious virus particles.
Materials:
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
This compound
-
Serum-free medium
-
Overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with various non-toxic concentrations of this compound or vehicle control for 1-2 hours.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the medium from the cells and infect the monolayers with 100-200 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2-3 mL of overlay medium containing the respective concentrations of this compound or vehicle control to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL).
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA
This method quantifies the amount of viral RNA within the host cells.
Materials:
-
6-well plates
-
Virus stock
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a viral gene and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Seed cells in 6-well plates and incubate overnight.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing this compound or vehicle control.
-
At various time points post-infection (e.g., 24, 48 hours), harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using primers and a probe specific for a viral gene. Use a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in viral RNA levels.
Western Blot for Viral Protein Expression
This technique is used to detect and quantify the levels of specific viral proteins.
Materials:
-
6-well plates
-
Virus stock
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to a viral protein (e.g., SARS-CoV-2 Nucleocapsid or HCV Core) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Follow steps 1-5 from the qRT-PCR protocol to prepare cell lysates.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify the protein bands.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in viral replication. The protocols outlined in these application notes provide a robust framework for assessing its antiviral potential against a variety of viruses. By quantifying the effects of this compound on viral titer, RNA levels, and protein expression, researchers can gain valuable insights into the host-virus interactions and the therapeutic potential of targeting the p38 MAPK pathway.
Troubleshooting & Optimization
Troubleshooting Adezmapimod solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adezmapimod. The following information is designed to address common issues related to the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the first thing I should check?
A1: The first step is to verify which form of this compound you are using. There are two common forms: this compound (the free base, also known as SB203580) and this compound hydrochloride (the salt form). The free base is practically insoluble in water, while the hydrochloride salt has limited aqueous solubility.[1] Check the product label and certificate of analysis to confirm the form of the compound.
Q2: My this compound powder is not dissolving in Phosphate Buffered Saline (PBS). What should I do?
A2: this compound free base is known to be insoluble in aqueous solutions like PBS.[2] To work with this compound in aqueous buffers, it is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.[1][3] You can then dilute this DMSO stock solution into your aqueous buffer to the desired final concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This is often due to the compound's low solubility in the final aqueous environment. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% (v/v), to minimize solvent effects and reduce the chances of precipitation.
-
Use the hydrochloride salt: If you are using the free base, consider switching to this compound hydrochloride, which has a higher aqueous solubility (approximately 4-5 mg/mL in water).[1][4]
-
Consider co-solvents or excipients: For in vivo studies or challenging in vitro systems, formulations with co-solvents like PEG300 and surfactants like Tween-80 have been used to improve solubility.[5]
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, and it plays a crucial role in regulating the production of pro-inflammatory cytokines and other cellular processes.[6] By inhibiting p38 MAPK, this compound can modulate inflammatory responses.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | You are likely using the free base form of this compound, which is insoluble in water.[2] | Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Alternatively, use the more water-soluble this compound hydrochloride salt.[1][4] |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO may be too high, causing the compound to "crash out." | Decrease the final concentration of this compound. Keep the final DMSO concentration in the working solution as low as possible (ideally <1%). Use gentle vortexing or sonication to aid dissolution. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. Degradation of the compound in the stock solution or working solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Ensure accurate and consistent pipetting when preparing dilutions. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low or no biological activity observed. | The compound may not be fully dissolved in the working solution, leading to a lower effective concentration. The compound may have degraded. | Visually inspect your working solution for any signs of precipitation before use. Prepare fresh solutions and consider using a solubility-enhancing formulation if necessary. |
Quantitative Data
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| This compound (free base) | Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] | |
| DMSO | 20 mg/mL (53 mM) | [5] | |
| This compound hydrochloride | Water | ~4-5 mg/mL ( ~9.7-12.1 mM) | [1][4] |
| Ethanol | Insoluble | [1] | |
| DMSO | ~83-100 mg/mL (~200-242 mM) | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound or this compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration or consider using a different buffer system.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
References
How to prevent SB 203580 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent and troubleshoot SB 203580 precipitation in cell culture media.
Troubleshooting Guide
Issue: Precipitate observed in cell culture medium after adding SB 203580
Question: I've added SB 203580 to my cell culture medium, and I now observe a precipitate. What could be the cause, and how can I resolve this?
Answer: Precipitation of SB 203580 in cell culture media is a common issue that can arise from several factors related to its physicochemical properties and handling. Below is a step-by-step guide to troubleshoot and prevent this problem.
1. Review Your Stock Solution Preparation and Storage:
-
Is your stock solution correctly prepared? SB 203580 is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO.[1][2][3] Ensure your stock solution is prepared at an appropriate concentration (e.g., 10-25 mM in 100% DMSO).[1][2][4]
-
How are you storing your stock solution? Stock solutions should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into single-use volumes.[4]
2. Evaluate Your Dilution Method:
-
Are you adding the stock solution directly to the full volume of media? A common cause of precipitation is "solvent shock," where the highly concentrated DMSO stock is rapidly diluted into the aqueous cell culture medium. This sudden change in solvent polarity can cause the compound to crash out of solution.
-
Recommended Dilution Technique: A step-wise dilution is recommended. First, pre-warm your cell culture medium to 37°C. Then, add the required volume of your SB 203580 stock solution to a small volume of the pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume of your culture medium. Always add the inhibitor to the medium while gently swirling to ensure rapid and even dispersion.
3. Consider the Final Concentration and Media Components:
-
What is the final concentration of SB 203580 in your experiment? Higher concentrations of the inhibitor are more prone to precipitation. If you observe precipitation, consider performing a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
-
What is the composition of your cell culture medium? Components in the media, such as high concentrations of salts or proteins in fetal bovine serum (FBS), can interact with SB 203580 and affect its solubility. The pH of the medium (typically 7.2-7.4) is also a critical factor.[5]
-
Are you using serum-free media? Hydrophobic compounds like SB 203580 may be more prone to precipitation in serum-free conditions due to the lack of proteins that can aid in solubilization.
4. Check for Temperature-Related Issues:
-
Is your medium pre-warmed? Adding a cold stock solution to warm media or vice-versa can cause temperature fluctuations that lead to precipitation.[5] Always ensure that your medium and inhibitor solutions are at the same temperature before mixing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing SB 203580 stock solutions?
A1: The most common and recommended solvent for preparing SB 203580 stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.
Q3: Is there a water-soluble alternative to SB 203580?
A3: Yes, a water-soluble hydrochloride salt of SB 203580 is available, which can be a good alternative if you continue to experience precipitation issues with the standard form.
Q4: Can I store my complete cell culture medium containing SB 203580?
A4: It is not recommended to store complete media with SB 203580 for extended periods. It is best to prepare the final working solution fresh for each experiment to ensure the stability and solubility of the inhibitor.
Q5: How can I visually confirm if precipitation has occurred?
A5: You can inspect your media for any signs of cloudiness, haziness, or the formation of visible particles or crystals. This can be done by holding the flask or plate up to a light source or by examining a sample under a microscope.
Quantitative Data Presentation
| Compound | Solvent | Maximum Solubility | Reference |
| SB 203580 | DMSO | 9.44 mg/mL (25 mM) | [1] |
| SB 203580 | DMSO | 15.62 mg/mL (41.39 mM) - requires ultrasonic bath | [6] |
| SB 203580 | DMSO | 50 mg/mL | [3] |
| SB 203580 hydrochloride | Water | 10.35 mg/mL (25 mM) |
Experimental Protocols
Protocol for Preparation and Use of SB 203580 to Prevent Precipitation
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of SB 203580 powder.
-
Dissolve the powder in 100% sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If needed, a brief sonication in a water bath can be used.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Final Working Solution:
-
Thaw a single aliquot of the 10 mM SB 203580 stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Step-wise Dilution:
-
In a sterile tube, prepare an intermediate dilution by adding the required volume of the 10 mM stock solution to a small volume of the pre-warmed medium (e.g., 1:10 dilution). Mix gently by pipetting.
-
Add the intermediate dilution to the final volume of the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Crucially, add the intermediate dilution dropwise while gently swirling the final volume of media. This ensures rapid and even dispersion and minimizes the risk of precipitation.
-
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Immediately add the freshly prepared medium containing SB 203580 to your cells.
-
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 203580.
Experimental Workflow to Prevent SB 203580 Precipitation
Caption: Recommended workflow for preparing and using SB 203580 in cell culture.
References
Technical Support Center: Adezmapimod (SB 203580) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Adezmapimod (also known as SB 203580), a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (SB 203580) is a small molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) pathway.[1] It functions as an ATP-competitive inhibitor, primarily of the p38α and p38β isoforms.[2][3] By blocking the activity of p38 MAPK, this compound prevents the phosphorylation of downstream targets, such as MAPKAPK-2 and HSP27, which are involved in cellular responses to stress and inflammation.[3]
Q2: What are the known isoforms of p38 MAPK, and does this compound inhibit all of them equally?
A2: There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[4] this compound (SB 203580) is most potent against the α and β isoforms.[2][3] Its inhibitory activity against the γ and δ isoforms is significantly lower. This differential sensitivity is a crucial factor to consider, as the predominant p38 isoform expressed in your experimental model can significantly impact the observed results.[4]
Q3: At what concentration should I use this compound in my experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. Generally, for in vitro cell-based assays, a concentration range of 1-10 µM is recommended to maintain specificity for p38 MAPK. It's important to note that at higher concentrations (>20 µM), off-target effects, such as the activation of the Raf-1 pathway, have been reported. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Troubleshooting Guide for Inconsistent Results
Issue 1: No or weak inhibition of p38 MAPK activity observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the IC50 in your specific cell line or system. Refer to the quantitative data table below for reported IC50 values in various models. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before applying the stimulus. A pre-treatment of 1-2 hours is often recommended.[5] |
| Low Basal p38 MAPK Activity | Ensure that your experimental system has a sufficiently activated p38 MAPK pathway. You may need to use a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) as a positive control.[6] |
| Dominance of Insensitive p38 Isoforms | Verify the expression levels of p38 isoforms (α, β, γ, δ) in your experimental model. If p38γ or p38δ are the predominant active isoforms, this compound will be less effective.[4] |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C to avoid multiple freeze-thaw cycles.[5] |
Issue 2: High variability in results between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency, and serum concentration in the media, as these can affect signaling pathway activation. |
| Variable Stimulus Potency | Ensure the stimulus (e.g., cytokine, stressor) is of consistent quality and concentration across experiments. Prepare fresh dilutions for each experiment. |
| Differences in Lysate Preparation | Use a lysis buffer containing protease and phosphatase inhibitors and ensure consistent processing of samples on ice to prevent protein degradation and dephosphorylation.[6] |
| Loading Inaccuracies in Western Blotting | Perform a total protein quantification (e.g., BCA assay) and normalize protein loading. Use a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. At concentrations >20 µM, activation of Raf-1 has been observed. |
| Off-Target Kinase Inhibition | Be aware of known off-target effects. This compound can inhibit LCK, GSK3β, and PKBα, although with much lower potency than for p38α.[2] Consider using another p38 MAPK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to p38 inhibition. |
| Cell Line Specific Responses | The cellular context, including the expression of other signaling proteins, can influence the response to p38 MAPK inhibition. Results from one cell line may not be directly translatable to another. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (SB 203580) in various experimental systems.
| Target | System/Cell Line | IC50 Value | Reference |
| SAPK2a/p38α | Enzyme Assay | 50 nM | [2][7] |
| SAPK2b/p38β2 | Enzyme Assay | 500 nM | [2][7] |
| p38 MAPK | THP-1 cells (LPS-induced cytokine synthesis) | 50-100 nM | [8] |
| p38 MAPK | THP-1 cells | 0.3-0.5 µM | [8] |
| IL-2-induced proliferation | Human T cells, murine CT6 T cells, BAF F7 B cells | 3-5 µM | [8] |
| PKB phosphorylation | THP-1 cells | 3-5 µM | [8] |
| PDK1 | Enzyme Assay | 3-10 µM | [8] |
| SAPK/JNK activity | Enzyme Assay | 3-10 µM | [8] |
Experimental Protocols
Protocol: Western Blotting for Phospho-p38 MAPK Inhibition
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting p38 MAPK phosphorylation in cultured cells.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours in serum-free or low-serum media.
-
Stimulation: Add a known p38 MAPK activator (e.g., anisomycin at 10 µg/mL or LPS at 1 µg/mL) and incubate for the optimal stimulation time (typically 15-30 minutes).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK and a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experiments.
References
- 1. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 203580 - Wikipedia [en.wikipedia.org]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
Potential off-target effects of Adezmapimod at micromolar concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of Adezmapimod (SB203580) when used at micromolar concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as SB203580, is a small molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) pathway. It is an ATP-competitive inhibitor with high affinity for the p38α (MAPK14) and p38β2 (MAPK11) isoforms.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and cytokines.
Q2: Why should I be concerned about off-target effects of this compound at micromolar concentrations?
While this compound is selective for p38 MAPK at nanomolar concentrations, its selectivity decreases at higher, micromolar concentrations. At these concentrations, this compound can inhibit other kinases and cellular proteins, leading to unintended biological consequences. These off-target effects can result in misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to p38 MAPK inhibition.
Q3: What are the known off-target kinases of this compound at micromolar concentrations?
Several studies have identified off-target kinases for this compound. The most commonly reported include members of the Src family kinases like LCK, Glycogen Synthase Kinase 3β (GSK3β), and Protein Kinase B (PKB/Akt).[1] Comprehensive kinase profiling has revealed a broader range of potential off-targets.
Data Presentation: Kinase Selectivity Profile of this compound (SB203580)
The following table summarizes the inhibitory activity of this compound against a panel of kinases, providing a quantitative overview of its selectivity. Lower Kd values indicate stronger binding affinity.
| Target Kinase | Gene Symbol | Ligand | Assay Type | Kd (nM) |
| p38α | MAPK14 | This compound | KINOMEscan | <5.5 |
| p38β | MAPK11 | This compound | KINOMEscan | 18 |
| p38δ | MAPK13 | This compound | KINOMEscan | 280 |
| p38γ | MAPK12 | This compound | KINOMEscan | 430 |
| LCK | LCK | This compound | KINOMEscan | 1,100 |
| GSK3β | GSK3B | This compound | KINOMEscan | 3,000 |
| PKBα/AKT1 | AKT1 | This compound | KINOMEscan | >3,000 |
| JNK1 | MAPK8 | This compound | KINOMEscan | 1,200 |
| JNK2 | MAPK9 | This compound | KINOMEscan | 1,900 |
| JNK3 | MAPK10 | This compound | KINOMEscan | 860 |
| ERK1 | MAPK3 | This compound | KINOMEscan | >10,000 |
| ERK2 | MAPK1 | This compound | KINOMEscan | >10,000 |
| DAPK1 | DAPK1 | This compound | KINOMEscan | >3,000 |
Data derived from publicly available KINOMEscan® screening data.[2]
Signaling Pathway Diagrams
To visualize the primary and key off-target pathways of this compound, the following diagrams are provided.
Caption: On-Target p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: Off-Target LCK Signaling Pathway Inhibition by this compound.
Caption: Off-Target Wnt/β-Catenin Pathway Modulation by this compound via GSK3β Inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Activity
This protocol describes a general method to assess the inhibitory activity of this compound against a purified kinase of interest in a cell-free system.
-
Materials:
-
Purified recombinant kinase (e.g., LCK, GSK3β)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical concentration range to test for off-target effects would be from 100 µM down to 1 nM.
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the purified kinase, diluted in kinase reaction buffer to the desired concentration, to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at the Km concentration for the specific kinase, if known) to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by measuring ADP production using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for Off-Target LCK Inhibition
This protocol outlines a method to assess the effect of this compound on LCK activity within a cellular context using a phospho-specific antibody.
-
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-LCK (Tyr505), anti-total LCK
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-treat cells with varying micromolar concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the T-cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 15 minutes to induce LCK phosphorylation.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-LCK (Tyr505) and anti-total LCK antibodies.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated LCK to total LCK. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates inhibition of LCK activity.
-
Protocol 3: Cellular Assay for Off-Target GSK3β Inhibition (β-Catenin Accumulation)
This protocol describes a method to assess the functional consequence of GSK3β inhibition by this compound by measuring the accumulation of its downstream target, β-catenin.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture HEK293T cells in DMEM.
-
Treat the cells with varying micromolar concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 4-6 hours.
-
Harvest the cells, wash with PBS, and lyse in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with anti-β-catenin and anti-GAPDH antibodies.
-
Quantify the band intensities to determine the level of β-catenin normalized to the loading control. An increase in β-catenin levels in this compound-treated cells indicates inhibition of GSK3β activity.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected or exaggerated cellular phenotype (e.g., high cytotoxicity, altered cell morphology) at micromolar concentrations. | Off-target inhibition of essential kinases (e.g., LCK, GSK3β). | 1. Perform a dose-response curve to determine if the phenotype is concentration-dependent. 2. Use a more selective p38 MAPK inhibitor as a negative control. 3. Validate inhibition of suspected off-targets using Western blotting (see Protocols 2 & 3). 4. Perform a rescue experiment by overexpressing the off-target kinase. | Identification of the specific off-target responsible for the phenotype. |
| Discrepancy between the observed phenotype and known functions of p38 MAPK. | The phenotype is mediated by an off-target of this compound. | 1. Review the known off-target profile of this compound (see Data Presentation table). 2. Investigate the cellular roles of the most likely off-targets at the concentrations used. 3. Use siRNA/shRNA to knockdown p38 MAPK and see if the phenotype persists with this compound treatment. | Confirmation that the observed effect is independent of p38 MAPK inhibition. |
| Activation of other signaling pathways (e.g., ERK, NF-κB) at high micromolar concentrations. | Paradoxical activation of compensatory pathways or direct off-target effects. | 1. Perform Western blot analysis for phosphorylated forms of key proteins in other MAPK pathways (e.g., p-ERK, p-JNK) and NF-κB pathway (e.g., p-IκBα). 2. Lower the concentration of this compound to a range where it is more selective for p38 MAPK. | Understanding the concentration-dependent activation of other pathways and defining a more specific working concentration. |
| Inconsistent results between experiments. | 1. Compound instability or precipitation at high concentrations. 2. Variation in cell culture conditions (e.g., cell density, passage number). | 1. Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation. 2. Standardize cell culture protocols, including seeding density and passage number. | Improved reproducibility of experimental results. |
References
Technical Support Center: Managing DMSO Toxicity in SB 203580 Vehicle Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing dimethyl sulfoxide (DMSO) toxicity in vehicle control experiments involving the p38 MAPK inhibitor, SB 203580.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO to use as a vehicle for SB 203580 in cell culture experiments?
A1: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[1][2] Most cell lines can tolerate 0.5% DMSO without severe cytotoxicity, and 0.1% is considered safe for almost all cells.[2] However, primary cells are more sensitive, and a dose-response curve to determine the optimal concentration below 0.1% is recommended.[2] It's crucial to test a range of DMSO concentrations to determine the sensitivity of your specific cell line.[3]
Q2: Can DMSO itself affect the p38 MAPK signaling pathway, the target of SB 203580?
A2: Yes, DMSO can independently affect MAPK signaling pathways. Studies have shown that DMSO can inhibit the phosphorylation of p38 and JNK, but not ERK.[4] At a concentration of 2%, DMSO has been observed to markedly reduce the phosphorylation of Akt, p38, JNK, and ERK1/2 in response to stimuli like E. coli in human monocytes.[5] Therefore, it is critical to include a DMSO-only vehicle control to differentiate the effects of the solvent from the effects of SB 203580.
Q3: What are the best practices for preparing and using a DMSO vehicle control?
A3: Always use a matched DMSO concentration for your vehicle control.[6] This means the final concentration of DMSO in the vehicle control wells should be identical to the final DMSO concentration in the wells treated with SB 203580.[7] It is also advisable to include an untreated control group (cells in media alone) to assess the baseline cellular response.[8][9] When preparing dilutions, you can make a high-concentration stock of your compound in 100% DMSO and then dilute it in your culture medium to the final desired concentration.[6]
Q4: I'm observing unexpected results in my vehicle control group. What could be the cause?
A4: Unexpected results in a DMSO vehicle control can stem from several factors:
-
DMSO Concentration: Even at low concentrations, DMSO can impact cellular processes. Concentrations as low as 0.1% have been shown to induce changes in gene expression.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO.[3]
-
Exposure Time: The duration of exposure to DMSO can influence its effects.[10][11]
-
DMSO Quality: Use high-purity, sterile-filtered DMSO suitable for cell culture to avoid contaminants.
Troubleshooting Guides
Issue 1: High levels of cell death observed in the DMSO vehicle control group.
-
Possible Cause: The DMSO concentration is too high for your specific cell line.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture wells.
-
Perform a Dose-Response Experiment: Test a range of lower DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum non-toxic concentration for your cells.
-
Reduce Exposure Time: If possible, shorten the incubation time with the DMSO vehicle.
-
Check Cell Seeding Density: Ensure that cells are not seeded too sparsely, as this can sometimes exacerbate toxic effects.
-
Issue 2: SB 203580 appears less effective than expected, even at higher concentrations.
-
Possible Cause: DMSO is interfering with the p38 MAPK pathway, masking the inhibitory effect of SB 203580.
-
Troubleshooting Steps:
-
Review Vehicle Control Data: Carefully analyze the results from your DMSO-only control. If you observe a reduction in p38 MAPK activity in the vehicle control, this suggests DMSO is contributing to the effect.
-
Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has minimal to no effect on the p38 pathway in your cell line. This may require re-optimizing the solubility of SB 203580.
-
Alternative Solvents: If lowering the DMSO concentration is not feasible due to the solubility of SB 203580, consider exploring other less disruptive solvents, though this would require extensive validation.
-
Quantitative Data on DMSO Toxicity
The following tables summarize the cytotoxic effects of DMSO on various cell lines at different concentrations and exposure times.
Table 1: Effect of DMSO Concentration on Cell Viability (24-hour exposure)
| DMSO Concentration (%) | Cell Line 1 (e.g., HepG2) Viability (%)[12] | Cell Line 2 (e.g., HT29) Viability (%)[12] | Cell Line 3 (e.g., RGC-5) Viability (%)[13] |
| 0.1 | ~100 | ~100 | ~100 |
| 0.5 | ~100 | ~100 | Not specified |
| 1.0 | ~90 | ~90 | Significantly decreased |
| 2.5 | ~58 | ~80 | IC50 at 2.14% |
| 5.0 | ~40 | ~60 | Not specified |
Table 2: Effect of Exposure Time on Cell Viability with 1% DMSO
| Exposure Time (hours) | Human Apical Papilla Cells (hAPC) Viability (%)[14] |
| 24 | Not cytotoxic |
| 48 | Not cytotoxic |
| 72 | Significantly reduced (cytotoxic) |
| 168 (7 days) | Significantly reduced (cytotoxic) |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Vehicle Control
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "media only" control.
-
Treatment: Remove the old media from the cells and add the media containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the intended duration of your SB 203580 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Visualizations
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: Recommended experimental workflow for SB 203580 studies.
Caption: Troubleshooting logic for vehicle control experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Adezmapimod Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and potential degradation of Adezmapimod. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in powder form should be stored at -20°C in the dark.[1][2] Under these conditions, the compound is reported to be stable for up to three years.[1] Some suppliers also indicate stability for two years when stored at 4°C.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For optimal stability, it is recommended to store these aliquots at -80°C, where they can be stable for up to two years.[3] For shorter-term storage, solutions can be kept at -20°C for up to one year.[3]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh solutions on the day of use. If a mixed solvent system is used (e.g., for animal studies), the solution should be used immediately for optimal results.[1]
Q4: What are the known degradation pathways and products of this compound?
A4: Currently, there is limited publicly available information detailing the specific degradation pathways (e.g., hydrolysis, oxidation, photolysis) and resulting degradation products of this compound. To ensure the integrity of your experimental results, it is crucial to adhere to the recommended storage conditions. For in-depth analysis, researchers may need to perform forced degradation studies to identify potential degradation products under specific stress conditions.
Q5: How can I assess the purity and stability of my this compound sample?
A5: The purity of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the intact this compound from any potential impurities or degradation products. While specific validated HPLC methods for this compound are not widely published, a general approach to developing such a method is provided in the troubleshooting guide below. Certificates of Analysis from suppliers often confirm purity by HPLC at the time of manufacturing.[2]
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
This could be due to the degradation of your this compound stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound powder and solutions have been stored according to the recommended guidelines (see FAQs and table below).
-
Check for Contamination: Ensure that solvents used for preparing solutions are of high purity and that proper sterile techniques were used to prevent microbial contamination.
-
Assess Purity: If you suspect degradation, it is advisable to re-assess the purity of your this compound sample using a suitable analytical technique like HPLC.
-
Prepare Fresh Stock: If degradation is suspected or confirmed, discard the old stock and prepare a fresh solution from the powder.
Problem: Developing a stability-indicating HPLC method for this compound.
For researchers who need to perform detailed stability studies or quality control, a robust analytical method is essential.
Recommended Protocol for Method Development:
A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. A general approach to developing such a method for this compound would involve:
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of small molecules like this compound.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient should be optimized to achieve good separation between the parent compound and any potential degradation products.
-
Detection: UV detection is typically suitable for aromatic compounds like this compound. The detection wavelength should be set at the absorbance maximum of this compound.
-
Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject this compound to forced degradation conditions. This involves exposing the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.
-
Oxidation: Treat with a reagent like hydrogen peroxide.
-
Thermal Stress: Heat the sample in both solid and solution forms.
-
Photostability: Expose the sample to UV and visible light.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Store in the dark[1] |
| 4°C | Up to 2 years | ||
| Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles[3] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles[3] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat an aliquot with a solution of 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation:
-
Solid State: Place this compound powder in an oven at a high temperature (e.g., 80°C) for a set duration.
-
Solution State: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C).
-
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method to observe for any new peaks corresponding to degradation products.
Signaling Pathway Context: p38 MAPK Inhibition by this compound
This compound functions as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Understanding this pathway is crucial for interpreting experimental results.
References
Best practices for aliquoting SB 203580 to avoid freeze-thaw cycles
This technical support guide provides best practices for handling and storing the p38 MAPK inhibitor, SB 203580, with a focus on proper aliquoting techniques to ensure reagent integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized SB 203580?
A1: SB 203580 is typically supplied as a lyophilized powder. It is soluble in DMSO and ethanol. For a common 10 mM stock solution, you can reconstitute 5 mg of SB 203580 in 1.32 ml of DMSO.[1] Ensure the powder is fully dissolved by gentle vortexing.
Q2: What is the recommended storage condition for SB 203580?
A2: Lyophilized SB 203580 should be stored at -20°C, desiccated, and protected from light; under these conditions, it is stable for up to 24 months.[1] Once reconstituted, the solution should be stored at -20°C.[1][2] Some suppliers also indicate that the powder can be stored at +4°C.[3]
Q3: Why is it critical to avoid freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can degrade the inhibitor, leading to a loss of potency and affecting the reproducibility of your experimental results.[1] To avoid this, it is essential to aliquot the reconstituted stock solution into single-use volumes.
Q4: How long is the reconstituted SB 203580 solution stable?
A4: The stability of the reconstituted solution can vary by supplier. Some sources indicate stability for up to one year when stored at -20°C, while others recommend using it within three months to prevent loss of potency.[1][2] For optimal performance, it is always best to refer to the datasheet provided with your specific product.
Q5: At what concentration should I use SB 203580 in my cell culture experiments?
A5: A common working concentration for SB 203580 in cell culture is 10 µM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific application. It has been reported that at high concentrations (>20 μM), SB 203580 may induce the activation of the serine/threonine kinase Raf-1.[2]
Troubleshooting Guide
Q1: My SB 203580 inhibitor doesn't seem to be working. What are the possible causes?
A1: There are several potential reasons for a lack of inhibitor activity:
-
Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[1] Always use freshly thawed aliquots.
-
Incorrect Concentration: The final concentration in your experiment may be too low to effectively inhibit p38 MAPK. Verify your stock solution concentration and dilution calculations.
-
Insolubility: The compound may have precipitated out of solution. Before use, ensure the solution is clear and free of any visible precipitates.[3]
-
Cellular Context: The p38 MAPK pathway may not be the primary driver of the phenotype you are observing in your specific cellular model.
Q2: I observed off-target effects in my experiment. Why could this be happening?
A2: While SB 203580 is a selective inhibitor of p38 MAPK, it can exhibit off-target effects, especially at higher concentrations.[2] It has been shown to inhibit other kinases such as LCK, GSK-3β, and PKBα, although with much lower potency.[4] If you suspect off-target effects, consider using a lower concentration or a structurally different p38 MAPK inhibitor as a control.
Q3: The inhibitor seems to have precipitated in my stock solution. Can I still use it?
A3: If you observe precipitation, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to help redissolve the compound.[5] If the precipitate does not go back into solution, it is best to prepare a fresh stock solution to ensure accurate dosing.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes | Source |
| Storage (Lyophilized) | -20°C or +4°C, desiccated, protected from light | Stable for up to 24 months at -20°C. | [1] |
| Storage (Reconstituted) | -20°C in single-use aliquots | Avoid repeated freeze-thaw cycles. | [1][2] |
| Solvents | DMSO, Ethanol | Soluble up to 25 mM in DMSO. | [1] |
| Stock Solution Stability | 1 to 3 months at -20°C | Varies by manufacturer; check product datasheet. | [1][2][6] |
| Working Concentration | 1-10 µM in cell culture | Optimal concentration is cell-type and assay dependent. | [1][2] |
Experimental Protocol: Aliquoting SB 203580
This protocol describes the preparation of single-use aliquots of SB 203580 from a lyophilized powder to minimize freeze-thaw cycles.
Materials:
-
SB 203580 (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation: Bring the vial of lyophilized SB 203580 and the anhydrous DMSO to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of DMSO to the vial of SB 203580 to achieve your desired stock concentration (e.g., for a 10 mM stock, add 1.32 ml of DMSO to 5 mg of SB 203580).[1]
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple uses from the same tube.
-
Storage: Tightly cap the tubes and store them at -20°C, protected from light.
-
Usage: When needed, remove a single aliquot from the freezer and thaw it at room temperature. Use the solution immediately and discard any unused portion of the thawed aliquot.
Visualizations
References
Assessing and mitigating the cytotoxicity of Adezmapimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Adezmapimod. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as SB203580, is a selective and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It specifically targets the SAPK2a/p38 and SAPK2b/p38β2 isoforms.[1][3][5][6] By inhibiting p38 MAPK, this compound can block the phosphorylation of downstream targets like HSP27.[1][3] Notably, it does not significantly disrupt the activity of JNK.[1][3][6] this compound is also recognized as an activator of autophagy and mitophagy.[1][2][3][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 0.1 µM to 25 µM is often used in cell-based assays.[4] For instance, in human hepatocellular carcinoma cells (HepG2), concentrations between 0.1-20 µM have been used to assess protein expression.[4] For T-cell proliferation assays, a range of 1-25 µM has been shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: At what concentrations does this compound exhibit off-target effects?
While this compound is a selective p38 MAPK inhibitor, it can inhibit other kinases at higher concentrations. The IC50 values for LCK, GSK3β, and PKBα are reported to be 100-500 times higher than that for SAPK2a/p38.[1][3][6] Inhibition of PKB phosphorylation has been observed with an IC50 of 3-5 µM.[2][7] It has also been reported to inhibit PDK1 activity in a dose-dependent manner with an IC50 in the 3–10 µm range.[2] Therefore, at concentrations above 3 µM, researchers should consider the potential for off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
Potential Cause: High concentrations of this compound leading to off-target effects or inherent sensitivity of the cell line.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 50 µM) to identify the cytotoxic threshold.
-
Use a Different Assay: Cell viability assays measure different cellular parameters. Consider using multiple assays (e.g., MTS for metabolic activity, CellTiter-Glo for ATP levels, and a membrane integrity assay like trypan blue exclusion) to confirm the results.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not contributing to cytotoxicity.[5]
-
Consider Off-Target Effects: If using concentrations above 3 µM, be aware of potential off-target inhibition of kinases like PKB and PDK1.[2]
Issue 2: Inconsistent Inhibition of p38 MAPK Signaling
Potential Cause: Issues with compound stability, cell permeability, or experimental timing.
Troubleshooting Steps:
-
Freshly Prepare Solutions: this compound solutions should be prepared fresh for each experiment to ensure potency.[1][6]
-
Pre-incubation Time: Optimize the pre-incubation time with this compound before applying a stimulus to ensure adequate cell permeability and target engagement. A pre-incubation of 1-2 hours is a common starting point.
-
Confirm Target Engagement: Use Western blotting to verify the inhibition of p38 MAPK phosphorylation (p-p38) and its downstream target, such as phospho-HSP27, in response to this compound treatment.[1][3]
-
Assess Autophagy Induction: As this compound is an autophagy activator, monitor markers of autophagy (e.g., LC3-II conversion) to confirm the biological activity of the compound in your system.[2]
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 | Cell Line/Assay Condition |
| SAPK2a/p38 | 50 nM | Cell-free assay |
| SAPK2b/p38β2 | 500 nM | Cell-free assay |
| p38 MAPK | 0.3-0.5 µM | THP-1 cells |
| LCK | 100-500 fold higher than SAPK2a/p38 | Not specified |
| GSK3β | 100-500 fold higher than SAPK2a/p38 | Not specified |
| PKBα | 100-500 fold higher than SAPK2a/p38 | Not specified |
| PKB phosphorylation | 3-5 µM | Not specified |
| PDK1 | 3-10 µM | Not specified |
Data compiled from multiple sources.[1][2][3][5][6][7]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for p38 MAPK Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: A logical approach to troubleshooting cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Unexpected activation of the ERK pathway by SB 203580 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected activation of the Extracellular signal-regulated kinase (ERK) pathway when using the p38 MAPK inhibitor, SB203580, at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are using SB203580 to inhibit the p38 MAPK pathway, but we are observing an unexpected increase in ERK phosphorylation. Is this a known phenomenon?
Yes, the paradoxical activation of the ERK pathway by SB203580 at higher concentrations is a documented off-target effect.[1][2][3] While SB203580 is a selective inhibitor of p38α and p38β isoforms, multiple studies have reported that at concentrations exceeding the typical inhibitory range for p38, it can lead to the phosphorylation and activation of ERK1/2.[1][2][3][4]
Q2: At what concentrations of SB203580 is this ERK activation typically observed?
The concentration at which SB203580 begins to activate the ERK pathway can vary depending on the cell type and experimental conditions.[5] However, published data suggests that this effect is generally observed at concentrations of 5 µM and higher.[1] For instance, in TF-1 erythroleukemic cells, enhancement of NF-κB-mediated promoter activity, which was linked to ERK activation, was seen at 5 and 10 µM SB203580.[1] In another study using 308 cells, 20 µM of SB203580 led to increased steady-state levels of phospho-ERK-1/2.[2]
Q3: What is the proposed mechanism behind this unexpected ERK activation by SB203580?
The precise mechanism is not fully elucidated and may be multi-faceted, but evidence points towards a few possibilities:
-
Off-Target Kinase Inhibition: At higher concentrations, SB203580 may inhibit other kinases that negatively regulate the ERK pathway.[6] This release of a negative regulatory signal could lead to a net increase in ERK activation.
-
Cross-talk Between MAPK Pathways: There is evidence of negative cross-talk between the p38 MAPK and ERK signaling pathways.[2][4] Inhibition of p38 by SB203580 could, in some cellular contexts, relieve this inhibition and result in the compensatory activation of the ERK pathway.
-
Activation of Upstream Components: Some studies suggest that SB203580 at high concentrations can induce the activation of c-Raf, an upstream kinase in the ERK pathway.[7]
-
Metabolism of SB203580: In primary human hepatocytes, it has been suggested that a metabolite of SB203580 could be responsible for the activation of ERK and JNK.[3][4]
Q4: Can this off-target ERK activation by SB203580 affect downstream signaling and experimental outcomes?
Absolutely. The unintended activation of the ERK pathway can have significant downstream consequences, potentially confounding experimental results. For example, in TF-1 cells, the SB203580-mediated increase in ERK phosphorylation was shown to enhance NF-κB transcriptional activity.[1][7] This could lead to misinterpretation of data if the role of p38 in NF-κB signaling is being investigated.
Troubleshooting Guide
If you suspect that SB203580 is causing anomalous ERK activation in your experiments, consider the following troubleshooting steps:
Step 1: Verify the Concentration of SB203580
-
Action: Review your experimental protocol and confirm the final concentration of SB203580 being used.
-
Rationale: As discussed, the paradoxical ERK activation is a concentration-dependent effect, typically occurring at 5 µM and above.[1]
Step 2: Perform a Dose-Response Experiment
-
Action: Titrate SB203580 across a range of concentrations (e.g., 0.1 µM to 20 µM) and monitor the phosphorylation status of both p38 (or a downstream target like MAPKAPK2) and ERK1/2 via Western blotting.
-
Rationale: This will help you determine the optimal concentration range for p38 inhibition without inducing ERK activation in your specific cell system.
Step 3: Use an Alternative p38 Inhibitor
-
Action: Consider using a different, structurally unrelated p38 inhibitor to confirm your findings.
-
Rationale: If the observed phenotype is genuinely due to p38 inhibition, it should be reproducible with another specific p38 inhibitor. Alternative inhibitors to consider include SB202190 or the more selective SB239063.[5] However, be aware that SB202190 has also been reported to increase ERK activation in some contexts.[2]
Step 4: Employ a MEK Inhibitor
-
Action: In experiments where ERK activation is a concern, co-treatment with a MEK inhibitor (e.g., U0126 or PD98059) can be used to specifically block the ERK pathway.
-
Rationale: This will allow you to dissect the effects of p38 inhibition from the off-target effects on the ERK pathway.[8][9]
Step 5: Utilize Genetic Approaches
-
Action: To definitively attribute a biological effect to p38, consider using genetic approaches such as siRNA or shRNA to knockdown p38 expression, or overexpressing a dominant-negative mutant of an upstream activator like MKK3 or MKK6.[5][7]
-
Rationale: These methods provide a more specific means of inhibiting the p38 pathway without the potential for off-target pharmacological effects.
Data Presentation
Table 1: Concentration-Dependent Effects of SB203580 on ERK and NF-κB Activation
| Cell Line | SB203580 Concentration | Effect on p38 Pathway | Effect on ERK Pathway | Downstream Consequence | Reference |
| TF-1 | 1 µM | Inhibition of p38 activity | No significant effect | No effect on NF-κB activity | [7] |
| TF-1 | 5 µM | Inhibition of p38 activity | Enhanced ERK1/2 phosphorylation | 2-fold enhancement of NF-κB promoter activity | [1] |
| TF-1 | 10 µM | Inhibition of p38 activity | Enhanced ERK1/2 phosphorylation | 2-fold enhancement of NF-κB promoter activity | [1] |
| 308 cells | 20 µM | Inhibition of p38 activity | Increased phospho-ERK-1/2 levels | Not specified | [2] |
Experimental Protocols
Western Blotting for Phosphorylated ERK and p38
This protocol provides a general framework for assessing the phosphorylation status of ERK and p38 in response to SB203580 treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Pre-treat cells with the desired concentrations of SB203580 or vehicle control (e.g., DMSO) for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., okadaic acid, growth factors) if required.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), and total p38 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Canonical ERK and p38 MAPK signaling pathways.
Caption: Proposed mechanism of unexpected ERK activation by high-concentration SB203580.
Caption: Troubleshooting workflow for unexpected ERK activation by SB203580.
References
- 1. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
How to choose the correct Adezmapimod concentration for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate concentration of Adezmapimod (also known as SB203580) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (SB203580) is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the SAPK2a/p38α and SAPK2b/p38β2 isoforms with IC50 values of 50 nM and 500 nM, respectively.[1][3][4][5] The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a crucial role in regulating cellular responses such as inflammation, apoptosis, and autophagy.[6][7] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, including Heat Shock Protein 27 (HSP27), thereby modulating these cellular processes.[1][5]
Q2: Where should I start when determining the in vivo concentration of this compound?
The first step is a thorough literature review to identify doses used in animal models similar to your intended experiment (species, disease model, and desired outcome). If no directly comparable study exists, begin with a pilot dose-range finding study. This typically involves a small number of animals and a wide range of doses (e.g., logarithmic scale: 1 mg/kg, 10 mg/kg, 100 mg/kg) to identify a dose range that shows a biological effect without overt toxicity.[2]
Q3: What are some reported effective doses of this compound in different animal models?
This compound has been used in various animal models at different concentrations and administration routes. The optimal dose is highly dependent on the specific model and disease context. The following table summarizes dosages reported in the literature.
| Animal Model | Disease/Condition | Dose | Route of Administration | Dosing Regimen | Citation |
| Mouse (athymic Nu/Nu) | Cancer (Tumor burden) | 5 mg/kg/day | Intraperitoneal (i.p.) | Daily for 16 days | [1][4] |
| Mouse (C57BL/6J) | LPS-induced inflammation | 25 mg/kg | Intraperitoneal (i.p.) | Single injection | [2] |
| Mouse (BALB/c) | Endometriosis | 1 mg/kg/day | Intraperitoneal (i.p.) | Daily for 24 days | [2] |
| Mouse (Murine Model) | Cancer-induced bone pain | 15 and 30 mg/kg | Intraperitoneal (i.p.) | Acute administration | |
| Mouse (C57BL/6J) | E. coli infection | 0.1 - 100 mg/kg | Intraperitoneal (i.p.) | Single dose pre- or post-infection | [2] |
| Mouse (MRL/lpr) | Systemic Lupus Erythematosus | 0.1 M/day | Oral | Daily | [6] |
Note: The 0.1 M/day dosage from one source appears unusually high and may be a typographical error. Researchers should approach this value with caution and verify from primary literature if possible.
Q4: How should I design a dose-response study for this compound in vivo?
A well-designed dose-response study is critical for determining the optimal concentration.[8] The goal is to establish the relationship between the dose of this compound and its therapeutic effect (efficacy) and any potential adverse effects (toxicity). This allows for the determination of key parameters like the ED50 (Effective Dose, 50%).
Experimental Protocol: General Dose-Response Study in a Mouse Tumor Model
-
Animal Model: Select an appropriate mouse strain and tumor model (e.g., female athymic Nu/Nu mice for xenografts).[1][4]
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg)
-
Group 3: this compound - Mid Dose (e.g., 5 mg/kg)
-
Group 4: this compound - High Dose (e.g., 25 mg/kg)
-
Group 5 (Optional): Positive control (a known effective drug)
-
-
Drug Preparation: Prepare this compound fresh daily using an appropriate formulation (see Q5). The working solution should be prepared on the day of use.[1][4]
-
Administration: Administer the assigned treatment (e.g., daily intraperitoneal injection) for the duration of the study (e.g., 16-21 days).[1][4]
-
Monitoring: Monitor animal health, body weight, and tumor volume regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, collect tumors and relevant tissues. Analyze therapeutic endpoints (e.g., final tumor weight/volume) and pharmacodynamic markers (e.g., levels of phosphorylated p38 or HSP27 via Western Blot) to confirm target engagement.
-
Data Analysis: Plot the mean therapeutic response against the logarithm of the dose to generate a dose-response curve and calculate the ED50.
Q5: What are common formulations for administering this compound in vivo?
This compound is a hydrophobic molecule requiring a specific vehicle for solubilization for in vivo use. It is recommended to prepare the working solution fresh for each use.[1][4]
| Components | Example 1 Proportions | Example 2 Proportions | Notes | Citation |
| DMSO | 5% | 4% | Use fresh, high-quality DMSO. For sensitive mice (e.g., nude, transgenic), keep DMSO concentration below 2%.[2] | [6] |
| PEG300 | 40% | 30% | A commonly used solubilizing agent. | [2][6] |
| Tween 80 | 5% | 5% | A surfactant to improve stability and solubility. | [2][6] |
| ddH₂O or Saline/PBS | 50% | 61% | Add this component last, slowly, while mixing. | [2][6] |
Preparation Method: Add each solvent one by one. For example, dissolve this compound first in DMSO, then add PEG300 and mix until clear, followed by Tween 80. Finally, add the aqueous component.[6] If precipitation occurs, gentle heating or sonication may aid dissolution.[1][4] Always perform a small-scale test to ensure solubility and stability before preparing the full batch.
Troubleshooting Guide
Problem: I am not seeing the expected therapeutic effect.
If you observe a lack of efficacy, several factors could be at play. Systematically evaluate each component of your experimental design.
Problem: I am observing toxicity or adverse effects (e.g., weight loss, lethargy).
-
Dose is too high: This is the most likely cause. Reduce the dose immediately. Your dose-response study should help identify the Maximum Tolerated Dose (MTD).
-
Vehicle Toxicity: The formulation vehicle itself, particularly at high concentrations of DMSO, can cause adverse effects.[2] Always run a vehicle-only control group to assess the tolerability of your formulation.
-
Off-Target Effects: While this compound is selective for p38, at higher concentrations it can inhibit other kinases like PKB, which could lead to unexpected biological effects.[1][6]
Problem: The compound is precipitating out of solution during preparation or administration.
-
Solubility Limit Exceeded: You may be trying to make a concentration that is too high for the chosen vehicle. Try preparing a more dilute stock.
-
Improper Mixing Order: Always add the aqueous component (water/saline) last and slowly, as this is often when precipitation occurs.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure all components are at room temperature. Avoid storing the final formulation at cold temperatures unless stability has been confirmed.
-
Solution is not Fresh: It is strongly recommended to prepare the final working solution immediately before use for optimal results.[1][4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]
Impact of using fresh vs moisture-absorbed DMSO on Adezmapimod solubility
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Adezmapimod, with a specific focus on the impact of the solvent, Dimethyl Sulfoxide (DMSO), and its moisture content.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different sources, with values ranging from 20 mg/mL to over 100 mg/mL.[1][3][4][5] It is crucial to note that these values are highly dependent on the purity and dryness of the DMSO used.
Q3: Why is it critical to use fresh, anhydrous DMSO?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of water in DMSO can significantly reduce the solubility of this compound, leading to precipitation of the compound.[1][3][6] This can result in inaccurate concentrations for your experiments.
Q4: Can I use DMSO that has been previously opened or stored for a long time?
A4: It is strongly advised to use newly opened or properly stored anhydrous DMSO for preparing this compound solutions.[3] Previously opened bottles of DMSO may have absorbed atmospheric moisture, which will negatively impact the solubility of this compound.
Q5: What are the consequences of using moisture-absorbed DMSO?
A5: Using DMSO with absorbed moisture can lead to several issues:
-
Reduced Solubility: this compound may not fully dissolve at the desired concentration.[1]
-
Precipitation: The compound may precipitate out of solution over time, especially after freeze-thaw cycles.[6][7]
-
Inaccurate Dosing: Undissolved compound will lead to lower-than-expected concentrations in your assays, compromising experimental results.
Troubleshooting Guide
Issue: I am observing precipitation or incomplete dissolution of this compound in DMSO.
| Possible Cause | Troubleshooting Steps |
| Moisture in DMSO | Discard the current solution. Use a fresh, unopened bottle of anhydrous DMSO to prepare a new solution.[3] For critical applications, consider using DMSO from a sealed vial. |
| Solution Supersaturation | The desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution. Gentle warming (up to 60°C) and sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat.[3][5] |
| Incorrect Storage | Ensure your stock solutions are stored in tightly sealed containers, preferably with desiccant, to minimize moisture absorption. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can promote precipitation, especially in the presence of moisture.[6][7] Aliquot your stock solution into smaller, single-use volumes to minimize this effect. |
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source / Notes |
| 20 mg/mL | 52.99 mM | Ultrasonic and warming to 60°C may be required. Emphasizes the significant impact of hygroscopic DMSO.[3] |
| 38 mg/mL | 100.68 mM | Explicitly states that moisture-absorbing DMSO reduces solubility.[1] |
| 43 mg/mL | 113.92 mM | Highly soluble in DMSO.[4] |
| 83 mg/mL | 200.53 mM | Pertains to this compound hydrochloride; notes that moisture-absorbing DMSO reduces solubility.[2] |
| 101 mg/mL | 267.6 mM | Sonication is recommended.[5] |
Note: The variability in reported solubility values highlights the critical importance of using high-quality, anhydrous DMSO.
Experimental Protocols
Protocol for Determining the Impact of Fresh vs. Moisture-Absorbed DMSO on this compound Solubility
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[8][9][10]
1. Materials:
-
This compound powder
-
Fresh, anhydrous DMSO (from a newly opened bottle)
-
Moisture-absorbed DMSO (e.g., DMSO from a bottle left open to the atmosphere for 24-48 hours)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification
2. Procedure:
-
Preparation of Saturated Solutions:
-
Label two sets of vials, one for "Fresh DMSO" and one for "Moisture-Absorbed DMSO."
-
Add an excess amount of this compound powder to each vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Add a precise volume of the respective DMSO (fresh or moisture-absorbed) to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[8]
-
-
Quantification:
-
Prepare a series of dilutions of the filtrate with the appropriate mobile phase or solvent.
-
Analyze the concentration of this compound in the diluted filtrates using a pre-validated HPLC or other quantitative method.[8]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mM for each condition.
-
Compare the solubility values obtained in fresh DMSO versus moisture-absorbed DMSO.
-
Visualizations
Caption: Experimental workflow for comparing this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | p38 MAPK inhibitor | CAS 869185-85-3 | Buy SB-203580 hydrochloride from Supplier InvivoChem [invivochem.com]
- 5. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
Adezmapimod Technical Support Center: Primary Cell Culture Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adezmapimod in primary cell cultures. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as SB203580, is a selective and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It specifically targets the p38α (SAPK2a) and p38β2 (SAPK2b) isoforms.[1][2][4] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, such as HSP27, and can induce autophagy and mitophagy.[1][3]
Q2: What are the recommended starting concentrations for this compound in primary cell cultures?
A2: The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental endpoint. However, a general starting range is between 0.1 µM and 10 µM. For example, in primary human T cells, an IC50 of 3-5 μM has been reported for inhibiting IL-2-induced proliferation.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For example, a stock solution of 10 mM in DMSO is commonly used.[6] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4][5] Stock solutions should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q4: What is the stability of this compound in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, it is best practice to prepare fresh working solutions of this compound from a frozen stock for each experiment. This minimizes the potential for degradation of the compound in the complex environment of the cell culture medium over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell viability after treatment | Solvent toxicity: High concentrations of DMSO can be toxic to primary cells. | Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Inappropriate drug concentration: The concentration of this compound may be too high for the specific primary cell type. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 20 µM). | |
| Incorrect handling of primary cells: Primary cells are sensitive to handling procedures. | Follow best practices for thawing, plating, and culturing primary cells. Avoid over-confluency and excessive passaging. | |
| Inconsistent or unexpected results | Variability in primary cell lots: Primary cells from different donors or lots can exhibit significant biological variability. | Whenever possible, use cells from the same donor or lot for a set of experiments. Thoroughly characterize each new lot of cells. |
| Off-target effects: At higher concentrations, this compound may inhibit other kinases, such as LCK, GSK3β, and PKBα.[1][2][3] | Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects. Consider using a more specific p38 inhibitor if off-target effects are a concern. | |
| Cell culture conditions: Suboptimal culture conditions can affect cellular responses. | Ensure proper incubator settings (temperature, CO2, humidity) and use fresh, appropriate culture medium and supplements.[7] | |
| Difficulty in dissolving this compound | Poor quality DMSO: The presence of water in DMSO can reduce the solubility of this compound. | Use fresh, anhydrous, cell culture-grade DMSO.[5] |
| Incorrect solvent: this compound has limited solubility in aqueous solutions. | Always dissolve this compound in DMSO to make a stock solution before diluting in aqueous-based culture medium. |
Experimental Protocols & Data
Protocol 1: Inhibition of IL-2-Induced Proliferation in Primary Human T Cells
This protocol is adapted from established methods for assessing the effect of this compound on primary T cell proliferation.[5]
1. Isolation and Culture of Primary Human T Cells:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
Culture the T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. This compound Treatment and Stimulation:
-
Seed the T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL).
3. Proliferation Assay:
-
After 48-72 hours of incubation, assess cell proliferation using a standard method such as:
-
[3H]-Thymidine incorporation assay: Pulse the cells with [3H]-Thymidine for the final 18 hours of culture and measure incorporation using a scintillation counter.
-
Cell proliferation ELISA (e.g., BrdU): Follow the manufacturer's instructions for the specific kit used.
-
4. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the IL-2 stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 (p38α/SAPK2a) | Kinase Assay | 50 nM | [1][2] |
| IC50 (p38β2/SAPK2b) | Kinase Assay | 500 nM | [1][2] |
| IC50 (LPS-induced TNF-α production) | THP-1 cells | 0.16 µM | [5] |
| IC50 (IL-2-induced proliferation) | Primary human T cells | 3-5 µM | [5] |
| IC50 (PKB phosphorylation) | - | 3-5 µM | [5] |
Signaling Pathway & Workflow Diagrams
Caption: this compound inhibits p38 MAPK signaling.
Caption: Primary cell proliferation assay workflow.
Caption: Troubleshooting low cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Addressing variability in animal model responses to Adezmapimod
Welcome to the technical support center for Adezmapimod (SB203580). This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal model responses to this selective p38 MAPK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-inflammatory effect of this compound between different mouse strains. Why is this happening?
A1: This is a common observation and can be attributed to the genetic differences in inflammatory responses among mouse strains. Strains like C57BL/6J and A/J can have markedly different profiles of leukocyte recruitment, cytokine production (e.g., TNF-α, IL-6), and matrix metalloproteinase (MMP) activity in response to the same inflammatory stimulus.[1] The baseline activity and expression of p38 MAPK isoforms and their downstream targets can also vary, leading to differential sensitivity to this compound.
Q2: Our in vivo results with this compound are not consistent with our in vitro data. What could be the cause?
A2: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Pharmacokinetics and Bioavailability: this compound's absorption, distribution, metabolism, and excretion (ADME) profile in an animal model will significantly differ from in vitro conditions. Ensure the dosing regimen achieves sufficient exposure in the target tissue.
-
Complex Biological Environment: The in vivo environment involves complex interactions between various cell types and signaling pathways that are not fully recapitulated in vitro.[2] The p38 MAPK pathway itself can have opposing roles depending on the cell type and context.[3]
-
Off-Target Effects: While this compound is a selective p38 inhibitor, at higher concentrations it may inhibit other kinases, leading to unexpected phenotypes.[4][5]
Q3: We are seeing a diminished effect of this compound after repeated dosing. What is the likely mechanism?
A3: The diminishing effect, known as tachyphylaxis, has been observed with some p38 MAPK inhibitors in clinical trials.[2][3] This can be due to:
-
Feedback Loops: Inhibition of p38 MAPK can lead to the activation of compensatory signaling pathways that counteract the drug's effect.[2]
-
Receptor Desensitization: Continuous inhibition of the pathway may lead to the downregulation or desensitization of upstream receptors that activate p38 MAPK.[2]
Q4: Can this compound be used in species other than mice?
A4: Yes, this compound has been used in various species, including rats and pigs.[5][6] However, it is crucial to consider interspecies differences in physiology and the p38 MAPK signaling pathway.[7][8] For instance, the regulation of the female reproductive system by p38 MAPK shows significant differences between species, which could be a critical consideration for toxicology studies.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in response within the same treatment group. | - Inconsistent drug administration (e.g., variable injection volume, intraperitoneal vs. subcutaneous leakage).- Underlying health differences in animals.- Genetic drift within an outbred animal colony. | - Ensure all personnel are thoroughly trained in the administration technique.- Use healthy, age-matched animals from a reputable supplier.- Consider using inbred strains to reduce genetic variability. |
| Unexpected toxicity or adverse events. | - Off-target effects at the current dosage.- Vehicle toxicity.- The p38 MAPK pathway may have a protective role in the specific disease model or tissue.[6] | - Perform a dose-response study to find the minimum effective dose.- Run a vehicle-only control group.- Review literature for the role of p38 MAPK in your specific model. |
| Lack of efficacy in a new animal model. | - Insufficient drug exposure at the target site.- The p38 MAPK pathway may not be a primary driver of the disease phenotype in that model.- Species-specific differences in drug metabolism. | - Conduct pharmacokinetic studies to confirm target tissue exposure.- Perform preliminary studies (e.g., Western blot for phosphorylated p38) to confirm pathway activation in the model.- Consult literature for appropriate dosing in the selected species. |
| Contradictory results compared to published studies. | - Differences in experimental protocols (e.g., animal strain, age, sex, disease induction method).- Different formulation of this compound.- Variations in endpoint analysis. | - Carefully compare your protocol with the published methodology.- Standardize the formulation and ensure complete solubilization of the compound.- Use standardized and validated methods for endpoint assessment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (SB203580)
| Target | IC50 | Cell Line / Assay Conditions |
| SAPK2a/p38α | 50 nM | Cell-free assay |
| SAPK2b/p38β2 | 500 nM | Cell-free assay |
| p38 MAPK | 0.3-0.5 µM | THP-1 cells (LPS-induced cytokine synthesis)[5] |
| LCK, GSK3β, PKBα | 100-500 fold higher than for SAPK2a/p38 | Cell-free assays[9] |
| IL-2-induced T-cell proliferation | 3-5 µM | Primary human T cells, murine CT6 T cells[5] |
Table 2: Exemplary In Vivo Dosages of this compound (SB203580)
| Animal Model | Species | Dosage | Administration Route | Therapeutic Area |
| Endometriosis model | Mouse (BALB/c) | 1 µg/mg | Intraperitoneal | Endometriosis |
| LPS-induced inflammation | Mouse (C57BL/6J) | 25 mg/kg | Intraperitoneal | Inflammation[10] |
| Systemic Lupus Erythematosus | Mouse (MRL/lpr) | Not specified | Not specified | Autoimmune disease[5] |
| Myocardial ischemia | Pig | Not specified | Not specified | Cardiovascular disease[5] |
| Osteoarthritis model | Rat | Not specified | Systemic | Osteoarthritis[6] |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of LPS-Induced Inflammation
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock in a vehicle solution of 4% DMSO, 30% PEG 300, 5% Tween 80, and 61% sterile water to a final concentration for a 25 mg/kg dose.[10]
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (25 mg/kg)
-
-
Procedure: a. Acclimatize mice for at least one week before the experiment. b. Administer this compound or vehicle via intraperitoneal (i.p.) injection. c. One hour after treatment, induce inflammation by i.p. injection of Lipopolysaccharide (LPS) at an appropriate dose (e.g., 1 mg/kg). d. Monitor animals for clinical signs of inflammation. e. At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the animals and collect blood and/or tissues (e.g., spleen, liver, lungs) for analysis.
-
Endpoint Analysis:
-
Measure cytokine levels (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.
-
Perform histological analysis of tissues to assess inflammation.
-
Analyze p38 MAPK pathway activation in tissues via Western blot for phosphorylated p38 and its downstream targets (e.g., MK2, HSP27).
-
Protocol 2: Western Blotting for Phospho-p38 MAPK
-
Sample Preparation: a. Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize bands using a chemiluminescence imaging system. c. Normalize the phospho-p38 signal to total p38 MAPK or a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Strain and model dependent differences in inflammatory cell recruitment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species Comparison of the Role of p38 MAP Kinase in the Female Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species Comparison of the Role of p38 MAP Kinase in the Female Reproductive System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Adezmapimod and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The promise of modulating inflammatory responses through this pathway has led to the development of numerous small molecule inhibitors. This guide provides a comparative analysis of the efficacy of Adezmapimod (SB203580) against other notable p38 MAPK inhibitors, supported by experimental data and detailed protocols to aid in preclinical research and drug development.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase pathway initiated by various extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK3 and MKK6. These MAP2Ks then dually phosphorylate and activate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182). Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a cellular response.
Validating p38 MAPK Target Engagement of Adezmapimod in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adezmapimod (SB203580) with other common p38 MAPK inhibitors, offering supporting experimental data and detailed protocols to validate target engagement in cellular assays. The mitogen-activated protein kinase (MAPK) p38 is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target in drug development.[1][2] this compound is a selective, ATP-competitive inhibitor of p38 MAPK, primarily targeting the p38α and p38β isoforms.[2][3] Understanding its performance relative to other inhibitors is crucial for experimental design and interpretation.
Comparative Analysis of p38 MAPK Inhibitors
Effective validation of p38 MAPK target engagement requires a multi-faceted approach, including the assessment of direct enzyme inhibition and the downstream cellular consequences. This section compares this compound with two widely used alternative p38 MAPK inhibitors: SB202190, another ATP-competitive inhibitor, and Doramapimod (BIRB 796), an allosteric inhibitor.[1][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and Kd) of this compound, SB202190, and Doramapimod against various p38 MAPK isoforms. It is important to note that these values are compiled from various sources and experimental conditions may differ. For a direct comparison, it is recommended to evaluate these compounds head-to-head in the same experimental setup.
| Inhibitor | Target Isoform(s) | IC50 | Kd | Cell Line (for cellular IC50) | Reference(s) |
| This compound (SB203580) | p38α, p38β2 | 50 nM, 500 nM | - | THP-1 | [2][3] |
| SB202190 | p38α, p38β2 | 50 nM, 100 nM | 38 nM (recombinant human p38) | MDA-MB-231 | [4][5] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM, 65 nM, 200 nM, 520 nM | 0.1 nM (p38α) | THP-1 | [1] |
Mechanism of Action
A key differentiator among these inhibitors is their mechanism of action, which can influence their cellular effects and potential for off-target activities.
-
This compound (SB203580) and SB202190 are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[2][5]
-
Doramapimod (BIRB 796) is a non-ATP competitive, allosteric inhibitor. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism contributes to its high potency and slow dissociation rate.[1][6]
Experimental Protocols for Target Validation
Validating the engagement of this compound with p38 MAPK in a cellular context can be achieved through various assays. Below are detailed protocols for key experiments.
Western Blot Analysis of Phospho-p38 MAPK and Downstream Substrates
This is a widely used method to assess the inhibition of the p38 MAPK signaling pathway. A reduction in the phosphorylation of p38 MAPK itself or its downstream targets, such as MAPK-activated protein kinase 2 (MK2 or MAPKAPK2), indicates target engagement by the inhibitor.[7][8]
Materials:
-
Cell line (e.g., THP-1, HeLa, or other relevant cell type)
-
This compound and other p38 MAPK inhibitors
-
Stimulus for p38 MAPK activation (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Rabbit anti-phospho-MK2 (Thr334)
-
Rabbit anti-total MK2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control to ensure equal loading.
-
In-Cell Kinase Assay
This assay directly measures the kinase activity of p38 immunoprecipitated from cell lysates. The ability of this compound to inhibit this activity provides strong evidence of target engagement.
Materials:
-
Cell lysates prepared as described above
-
Anti-p38 MAPK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Recombinant ATF-2 protein (as a substrate)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF-2 (Thr71) antibody
Protocol:
-
Immunoprecipitation of p38 MAPK:
-
Incubate 200-500 µg of cell lysate with anti-p38 MAPK antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and then twice with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer containing recombinant ATF-2 and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
To test the inhibitor, pre-incubate the immunoprecipitated p38 with this compound for 15-30 minutes before adding the ATP and substrate.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-phospho-ATF-2 antibody to detect the phosphorylation of the substrate.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: p38 MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for p38 MAPK Target Validation.
Caption: Logical Comparison of p38 MAPK Inhibitor Mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tpca-1.com [tpca-1.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
Adezmapimod: A Comparative Analysis of Cross-Reactivity with LCK, GSK3β, and PKBα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Adezmapimod (also known as SB 203580), a potent p38 MAPK inhibitor, against three key off-target kinases: Lymphocyte-specific protein tyrosine kinase (LCK), Glycogen synthase kinase 3β (GSK3β), and Protein Kinase Bα (PKBα, also known as Akt1). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
This compound is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) family, primarily targeting the SAPK2a/p38α and SAPK2b/p38β2 isoforms.[1][2] While demonstrating high affinity for its primary targets, a comprehensive understanding of its interactions with other kinases is crucial for evaluating its specificity and potential off-target effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary targets and the selected off-target kinases is summarized in the table below. The data, presented as IC50 values, represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | This compound IC50 | Fold Selectivity vs. p38α |
| Primary Targets | ||
| SAPK2a/p38α | 50 nM[1][2] | 1x |
| SAPK2b/p38β2 | 500 nM[1][2] | 10x |
| Off-Target Kinases | ||
| LCK | 5 - 25 µM (estimated) | 100 - 500x[1][2] |
| GSK3β | 5 - 25 µM (estimated) | 100 - 500x[1][2] |
| PKBα (Akt1) | 3 - 5 µM[3] | ~60 - 100x |
Note: The IC50 values for LCK and GSK3β are estimated based on literature stating a 100-500-fold higher IC50 compared to SAPK2a/p38α.[1][2]
Experimental Methodologies
The determination of kinase inhibition by this compound is typically performed using in vitro biochemical assays. While specific protocols may vary between studies, the general principles are outlined below.
General Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor.
Caption: A generalized workflow for determining kinase inhibitor potency.
Biochemical Kinase Assay for LCK, GSK3β, and PKBα
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of LCK, GSK3β, and PKBα.
Materials:
-
Recombinant human LCK, GSK3β, or PKBα enzyme
-
Specific peptide substrate for each kinase
-
This compound (SB 203580)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare working solutions of the kinase, substrate, and ATP.
-
Assay Plate Setup: Add the diluted this compound solutions to the wells of the assay plate. Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).
-
Enzyme Addition: Add the kinase to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the degree of kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context
To understand the potential biological implications of this compound's cross-reactivity, it is important to consider the signaling pathways in which LCK, GSK3β, and PKBα are involved.
LCK Signaling Pathway
LCK is a critical tyrosine kinase in T-cell signaling, playing a key role in the initiation of the T-cell receptor (TCR) signaling cascade.
Caption: LCK's role in initiating T-cell receptor signaling.
GSK3β Signaling Pathway
GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It is a key component of the Wnt signaling pathway.
Caption: GSK3β's regulatory role in the Wnt/β-catenin pathway.
PKBα (Akt) Signaling Pathway
PKBα/Akt is a central node in signaling pathways that regulate cell survival, growth, and proliferation, often downstream of growth factor receptors and PI3K.
Caption: PKBα/Akt as a key mediator of cell survival and growth.
Conclusion
This compound is a highly selective inhibitor of p38 MAPK. While it exhibits significantly lower potency against LCK, GSK3β, and PKBα, the observed cross-reactivity, particularly in the low micromolar range, should be taken into consideration when designing and interpreting experiments, especially at higher concentrations of the inhibitor. Understanding this cross-reactivity profile is essential for accurately attributing biological effects to the inhibition of p38 MAPK and for anticipating potential off-target effects in preclinical and clinical studies.
References
Adezmapimod: A Reliable Positive Control for p38 MAPK Inhibition Assays
A Comparative Guide for Researchers
For scientists and drug development professionals investigating inflammatory diseases, cancer, and neurodegenerative disorders, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical therapeutic target.[1][2] Validating the efficacy and specificity of novel p38 MAPK inhibitors requires robust and reliable experimental controls. Adezmapimod (also known as SB 203580) has long been established as a potent and selective inhibitor of p38 MAPK, making it an excellent positive control for in vitro and in vivo inhibition assays.[3][4][5] This guide provides a comprehensive comparison of this compound with other common p38 MAPK inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
This compound is a selective and ATP-competitive inhibitor of p38 MAPK.[3][4] It specifically targets the p38α (SAPK2a) and p38β2 (SAPK2b) isoforms.[3][5] Its inhibitory activity is significantly higher for p38α compared to p38β2.[3][5] Importantly, this compound exhibits high selectivity for p38 MAPK over other kinases, such as LCK, GSK3β, and PKBα, with IC50 values that are 100 to 500-fold higher for these off-target kinases.[3][6] This selectivity is crucial for a positive control, ensuring that the observed effects are indeed due to the inhibition of the p38 MAPK pathway.
Comparative Performance of p38 MAPK Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Other Notable Targets/Selectivity |
| This compound (SB 203580) | 50 | 500 | High selectivity over LCK, GSK3β, PKBα.[3][6] |
| Doramapimod (BIRB 796) | 38 | 65 | Also inhibits p38γ (200 nM) and p38δ (520 nM).[6][7] |
| SB 202190 | 50 | 100 | Often used as an alternative to SB 203580.[7][8] |
| VX-745 | 35 | - | Potent inhibitor of p38α and p38β.[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This protocol outlines a common method for determining the IC50 of a test compound against p38 MAPK using this compound as a positive control. The assay measures the phosphorylation of the substrate ATF-2 by p38 MAPK.[10][11]
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 substrate
-
Kinase assay buffer
-
This compound (positive control)
-
Test compounds
-
ATP
-
96-well plates
-
Plate reader
-
Anti-phospho-ATF-2 (pThr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and this compound in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF-2 substrate to their final concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 5 µL of the serially diluted test compounds or this compound to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP and ATF-2 substrate mixture to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing Key Processes
To better understand the context of p38 MAPK inhibition assays, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for p38 MAPK inhibition assay.
Conclusion
This compound's well-characterized potency, selectivity, and established use in the scientific literature make it an ideal positive control for p38 MAPK inhibition assays. By including this compound in their experimental design, researchers can ensure the validity of their assay and confidently compare the efficacy of novel inhibitory compounds. This guide provides the necessary data and protocols to effectively utilize this compound as a benchmark in the quest for new therapeutics targeting the p38 MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to p38 MAPK Inhibitors: SB 203580 and Alternatives in In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used p38 MAPK inhibitor, SB 203580, with several key alternatives. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their in vitro and in vivo studies by offering a side-by-side look at their potency and efficacy supported by experimental data.
Data Presentation: In Vitro IC50 and In Vivo Efficacy
The following tables summarize the in vitro inhibitory concentrations (IC50) and in vivo efficacy of SB 203580 and its alternatives against p38 MAPK.
Table 1: In Vitro IC50 Values of p38 MAPK Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based IC50 (µM) |
| SB 203580 | p38α (SAPK2a) | 50[1][2] | 0.3-0.5 (THP-1 cells)[3] |
| p38β2 (SAPK2b) | 500[1][2] | ||
| SB 202190 | p38α (SAPK2a) | 50 | |
| p38β2 (SAPK2b) | 100 | ||
| BIRB 796 | p38α | 38 | |
| p38β | 65 | ||
| p38γ | 200 | ||
| p38δ | 520 | ||
| SB 239063 | p38α | Data not readily available | |
| LY3007113 | p38 MAPK | Data not readily available |
Table 2: In Vivo Efficacy of p38 MAPK Inhibitors in Mouse Models
| Compound | Model | Dosage and Administration | Key Efficacy Findings |
| SB 203580 | Atherosclerosis (ApoE-/- mice) | Not specified, 4-month treatment | 51 ± 3% reduction in atheromatous lesion size[4] |
| Myocardial Ischemia | Not specified | Protects pig myocardium against ischemic injury[3] | |
| Platelet-Activating Factor (PAF)-Induced Shock | Not specified | Provides complete protection against Disseminated Intravascular Coagulation (DIC) and death | |
| Systemic Lupus Erythematosus (MRL/lpr mice) | Not specified | Effective in preventing and treating the disease[3] | |
| SB 202190 | Xenograft Tumor Model | 5 mg/kg, daily, intraperitoneal injection | Inhibition of tumor cell survival and growth |
| BIRB 796 | Collagen-Induced Arthritis | 30 mg/kg, oral | Efficacious in a model of established arthritis[3] |
| LPS-Induced Inflammation | 10 mg/kg, oral | 65% inhibition of TNF-α synthesis | |
| LY3007113 | Advanced Cancer (Human Phase 1 Trial) | 30 mg every 12 hours, oral | Recommended Phase 2 dose |
| Various Xenograft Models | Not specified | Demonstrated anti-tumor activity[2] |
Experimental Protocols
In Vitro p38 MAPK Inhibition Assay (Kinase Assay)
This protocol outlines a general procedure for determining the in vitro IC50 of a test compound against p38 MAPK.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Substrate (e.g., ATF-2)
-
ATP
-
Test compound (e.g., SB 203580) and vehicle (e.g., DMSO)
-
96-well plates
-
Detection antibody (e.g., anti-phospho-ATF-2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the test compound dilutions and a vehicle control to the wells of a 96-well plate.
-
Add the recombinant p38 MAPK enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat a separate ELISA plate with a capture antibody against the substrate.
-
Transfer the reaction mixtures to the coated ELISA plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-ATF-2).
-
Wash the plate and add a secondary antibody conjugated to a detectable enzyme.
-
Wash the plate and add the enzyme substrate to develop a signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Mouse Model of Inflammation (LPS-Induced)
This protocol describes a general method for evaluating the in vivo efficacy of a p38 MAPK inhibitor in a lipopolysaccharide (LPS)-induced inflammation model.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., SB 203580) and vehicle
-
Saline solution
-
Syringes and needles for administration
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the test compound or vehicle to the mice at a predetermined time before LPS challenge.
-
Prepare a solution of LPS in sterile saline.
-
Induce inflammation by administering LPS to the mice (e.g., via intraperitoneal injection).
-
At a specified time point after LPS administration (e.g., 1-2 hours for peak cytokine response), collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding).
-
Process the blood to obtain serum or plasma.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA kits according to the manufacturer's instructions.
-
(Optional) Harvest tissues of interest (e.g., lung, liver) for histological analysis or measurement of inflammatory markers.
-
Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Mandatory Visualization
Caption: p38 MAPK signaling pathway and the point of inhibition by SB 203580 and its alternatives.
Caption: Experimental workflow for determining in vitro IC50 values.
Caption: Experimental workflow for a typical in vivo efficacy study.
References
Navigating the Future of Inflammation and Disease: A Comparative Guide to Next-Generation p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to stress and inflammation.[1][2] Its central role in the production of pro-inflammatory cytokines like TNF-α and IL-6 has made it a compelling therapeutic target for a wide range of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.[2][3][4]
Adezmapimod (SB203580), a first-generation p38 inhibitor, has been instrumental as a research tool for understanding the pathway's function.[5][6] It is a selective, ATP-competitive inhibitor of p38α (SAPK2a) and p38β2 (SAPK2b).[5] However, the clinical development of early-generation inhibitors was often impeded by off-target effects, toxicity, and a lack of efficacy, prompting the development of a new wave of more selective and potent molecules.[2][7]
This guide provides a comparative analysis of prominent next-generation p38 MAPK inhibitors, offering a resource for researchers and drug development professionals. We present available preclinical and clinical data to objectively evaluate these alternatives to this compound.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase module activated by cellular stress and inflammatory cytokines.[8] This activation leads to the downstream phosphorylation of various protein kinases and transcription factors, culminating in a diverse array of biological responses, including the synthesis of key inflammatory mediators.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Selectivity Landscape: Adezmapimod versus Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the selectivity profile of Adezmapimod, a p38 MAPK inhibitor, with that of broad-spectrum pan-kinase inhibitors. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.
This compound (also known as SB203580) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1][2][3][4][5][6][7] In contrast, pan-kinase inhibitors are designed to block the activity of a wide range of kinases, often with little discrimination.[8] This fundamental difference in their mode of action has significant implications for their therapeutic applications and potential side effects.
Quantitative Selectivity Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against a panel of kinases. A lower value indicates higher potency. The following table summarizes the inhibitory activity of this compound and representative pan-kinase inhibitors against their primary targets and a selection of off-target kinases.
| Inhibitor | Primary Target(s) | IC50/Kd (Primary Target) | Select Off-Target Kinases | IC50/Kd (Off-Target) |
| This compound (SB203580) | p38α (SAPK2a), p38β2 (SAPK2b) | 50 nM (p38α), 500 nM (p38β2)[3][4][6][7] | LCK, GSK3β, PKBα | 100-500 fold higher than p38α[4][6] |
| 0.3-0.5 µM (in THP-1 cells)[1][5] | JNK2, JNK3 | Weak inhibition[9] | ||
| Staurosporine | Pan-Kinase | 2.7 nM (PKC)[10] | Over 250 kinases | Broad nM to µM range[11] |
| 7 nM (PKA), 6 nM (p60v-src)[12] | CAMKK1, CAMKK2, ROCK1/2 | Sub-nM Kd values[13] | ||
| Sorafenib | Raf-1, B-Raf, VEGFRs, PDGFRβ, c-Kit | 6 nM (Raf-1), 22 nM (B-Raf) | Over 50 kinases | Broad nM to µM range |
| 90 nM (VEGFR-2)[1] | FLT3, RET | 58 nM (FLT3), 43 nM (RET)[14] | ||
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 2 nM (PDGFRβ), 80 nM (VEGFR2)[4] | Over 80 kinases | Broad nM to µM range |
| Potent inhibition of multiple RTKs | Multiple receptor tyrosine kinases | nM to low µM range[15] |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
Visualizing Kinase Inhibition: Selective vs. Pan-Kinase Action
The following diagrams illustrate the conceptual difference between a selective inhibitor like this compound and a pan-kinase inhibitor.
Figure 1. Conceptual diagram of selective versus pan-kinase inhibition.
This compound primarily targets the p38 MAPK signaling pathway. Pan-kinase inhibitors, on the other hand, can affect numerous signaling cascades simultaneously.
Figure 2. Signaling pathway effects of selective vs. pan-kinase inhibitors.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency is crucial for comparing selectivity. Below are outlines of common in vitro kinase assay methodologies.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[12][16][17]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Workflow:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound at various concentrations.
-
Assay Assembly: In a microplate, combine the kinase, Eu-labeled antibody, and test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the competition reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Measure the FRET signal using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3. Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][18][19][20][21]
Principle: The kinase reaction is performed, and then an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Workflow:
-
Kinase Reaction: Set up the kinase reaction with the kinase, substrate, ATP, and the test compound at various concentrations.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate any unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubation: Incubate the plate at room temperature to allow the luminescent signal to stabilize.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 4. Experimental workflow for the ADP-Glo™ Kinase Assay.
Conclusion
The data presented in this guide clearly demonstrate the distinct selectivity profiles of this compound and pan-kinase inhibitors. This compound exhibits high selectivity for its primary targets, the p38 MAPK isoforms, with significantly lower potency against other kinases. This specificity is a desirable characteristic for therapeutic agents, as it can minimize off-target effects and associated toxicities.
In contrast, pan-kinase inhibitors like Staurosporine, Sorafenib, and Sunitinib demonstrate broad activity across the kinome. While this promiscuity can be advantageous in certain therapeutic contexts, such as oncology, where multiple signaling pathways contribute to disease progression, it also carries a higher risk of off-target effects.
The choice between a selective and a pan-kinase inhibitor is therefore highly dependent on the therapeutic goal. For diseases driven by the dysregulation of a specific kinase, a selective inhibitor like this compound offers a more targeted approach. For complex diseases involving multiple signaling pathways, a pan-kinase inhibitor might be more effective, albeit with a potentially less favorable safety profile. The experimental methodologies outlined here provide a framework for the continued evaluation and comparison of kinase inhibitor selectivity, a critical aspect of modern drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. carnabio.com [carnabio.com]
Unraveling the Inconsistent Legacy of Adezmapimod (SB 203580): A Guide to Reproducibility
A critical examination of the p38 MAPK inhibitor Adezmapimod (SB 203580), also known as Losmapimod, reveals a complex and often contradictory history of its biological effects. This guide delves into the reproducibility of published findings, offering researchers, scientists, and drug development professionals a comprehensive comparison of its performance in both preclinical and clinical settings. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its mechanism of action, this document aims to provide a nuanced understanding of the challenges and inconsistencies surrounding this widely studied compound.
This compound, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), has been a valuable tool in dissecting the role of the p38 signaling pathway in a multitude of cellular processes, including inflammation, cell cycle regulation, and apoptosis. However, a closer look at the body of research reveals significant variability in its reported efficacy and specificity, culminating in the recent failure of its alter ego, Losmapimod, to replicate promising Phase 2 results in a large-scale Phase 3 clinical trial for Facioscapulohumeral Muscular Dystrophy (FSHD). This guide will explore these discrepancies to better inform future research and development efforts.
Clinical Trial Reproducibility: The Case of Losmapimod in FSHD
The most striking example of non-reproducibility for this compound comes from its clinical development as Losmapimod for the treatment of FSHD. While the Phase 2 ReDUX4 trial showed encouraging signs of slowing disease progression, the subsequent Phase 3 REACH trial failed to meet its primary endpoint, leading to the suspension of the drug's development for this indication.[1][2][3]
| Endpoint | Phase 2 ReDUX4 Trial (48 Weeks) | Phase 3 REACH Trial (48 Weeks) |
| Primary Endpoint | Not met (Change in DUX4-driven gene expression)[4][5] | Not met (Absolute change from baseline in Reachable Workspace) |
| Reachable Workspace (RWS) | Statistically significant improvement vs. placebo (p<0.05)[5] | No statistically significant difference vs. placebo (p=0.75) |
| Muscle Fat Infiltration (MFI) | Statistically significant reduction vs. placebo (p=0.01)[4] | No statistically significant difference vs. placebo (p=0.16) |
| Patient Global Impression of Change (PGIC) | Statistically significant improvement vs. placebo (p=0.02)[4] | No statistically significant difference observed |
The contradictory outcomes between the Phase 2 and Phase 3 trials highlight the challenges of translating early-phase clinical findings into late-stage success. The company developing the drug noted that unlike in the Phase 2 trial and other FSHD studies, the placebo group in the Phase 3 trial did not show a functional decline, which may have contributed to the lack of a statistically significant difference between the treatment and placebo arms.[1]
Preclinical Reproducibility: A Spectrum of IC50 Values
In the preclinical realm, the reproducibility of this compound's effects is clouded by the wide range of reported half-maximal inhibitory concentrations (IC50) against its primary target, p38 MAPK, and its various isoforms. This variability can be attributed to differences in experimental conditions, including the specific kinase isoform, the substrate used, and the assay format.
| Target | Reported IC50 (nM) | Reference |
| p38α (SAPK2a) | 50 | [6][7][8] |
| p38β2 (SAPK2b) | 500 | [6][7][8] |
| p38 MAPK (in THP-1 cells) | 300-500 | [9][10] |
| p38-MAPK stimulation of MAPKAPK2 | ~70 | [9][11] |
| Total SAPK/JNK activity | 3,000-10,000 | [9][11] |
| LCK, GSK3β, PKBα | 100-500 fold higher than for p38α | [6][7][8] |
These discrepancies underscore the importance of carefully considering the experimental context when interpreting and comparing data from different studies. Furthermore, reports of off-target effects, such as the inhibition of JNK isoforms at higher concentrations, add another layer of complexity to the interpretation of results obtained with this compound.[9][11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of this compound's mechanism of action and the experimental approaches used to study it, the following diagrams illustrate the p38 MAPK signaling pathway and a typical Western blot workflow.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis of p38 MAPK phosphorylation.
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below.
Western Blot for p38 MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK in response to a stimulus (e.g., lipopolysaccharide [LPS]).
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound (SB 203580)
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[12] Stimulate the cells with LPS for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.[13][14]
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38 MAPK
-
Kinase substrate (e.g., ATF2)
-
This compound (SB 203580)
-
Kinase assay buffer
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, the recombinant p38 MAPK, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for signal detection (e.g., luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
Conclusion
The case of this compound (SB 203580) serves as a compelling reminder of the critical importance of reproducibility in scientific research and drug development. The discrepancy between the Phase 2 and Phase 3 clinical trial results for Losmapimod in FSHD, coupled with the variability in preclinical data, highlights the need for rigorous experimental design, transparent reporting, and a cautious approach to interpreting findings. By providing a comparative overview of the available data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to navigate the complexities associated with this compound and to design future studies that can contribute to a more consistent and reliable understanding of its therapeutic potential.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Losmapimod fails in facioscapulohumeral myopathy - Institut de Myologie [institut-myologie.org]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With Losmapimod in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (SB 203580) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 11. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SB203580 | Cell Signaling Technology [cellsignal.com]
- 13. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Head-to-head comparison of Adezmapimod and Doramapimod (BIRB 796) in an inflammation model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, Adezmapimod (SB 203580) and Doramapimod (BIRB 796), based on available experimental data. Both small molecules are potent anti-inflammatory agents that target the p38 MAPK signaling pathway, a critical regulator of pro-inflammatory cytokine production.
Executive Summary
This compound and Doramapimod are both effective inhibitors of the p38 MAPK pathway, demonstrating anti-inflammatory properties in various preclinical models. Doramapimod appears to be a more potent inhibitor of TNF-α production in cellular assays and has a broader inhibitory profile across p38 MAPK isoforms. This compound, while also a potent inhibitor, has been extensively characterized as a selective inhibitor of p38α and p38β2. The choice between these inhibitors may depend on the specific research question, the desired isoform selectivity, and the inflammatory model being investigated.
Data Presentation
The following tables summarize the quantitative data for this compound and Doramapimod, facilitating a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Target | IC50 | Other Inhibited Kinases (IC50) |
| This compound (SB 203580) | p38α (SAPK2a) | 50 nM | LCK, GSK3β, PKBα (100-500 fold higher than p38α) |
| p38β2 (SAPK2b) | 500 nM | ||
| Doramapimod (BIRB 796) | p38α | 38 nM | c-Raf-1 (1.4 nM), Jnk2α2 (0.1 nM), B-Raf (83 nM), Abl (14.6 µM) |
| p38β | 61 nM | ||
| p38γ | 520 nM | ||
| p38δ | 200 nM |
Table 2: Cellular Activity in Inflammation Models
| Inhibitor | Cell Line/Model | Stimulus | Measured Endpoint | Potency (EC50/IC50) | In Vivo Efficacy |
| This compound (SB 203580) | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | IL-12 production | ~3.45 µM | Not explicitly found in a head-to-head comparison. |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | IL-6 production | ~3.5 µM | ||
| THP-1 cells | Not specified | Not specified | 0.3-0.5 µM | ||
| Doramapimod (BIRB 796) | THP-1 cells | LPS | TNF-α production | 16-22 nM | Inhibited TNF-α production by 84% in LPS-stimulated mice (30 mg/kg). Effective in a mouse model of collagen-induced arthritis. Reduced tissue inflammation in a mouse model of Mtb infection. |
| Equine whole blood | LPS, LTA, PGN | TNF-α and IL-1β production | Potent inhibition in the nanomolar range | Reduced systemic inflammatory effects of LPS in horses. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound and Doramapimod against p38 MAPK isoforms is typically determined using a biochemical kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human p38 MAPK isoforms (α, β, γ, δ) are used. A specific substrate for p38, such as Myelin Basic Protein (MBP) or a synthetic peptide, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The inhibitors are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in the wells of a microplate. The reaction is initiated by the addition of the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or other appropriate detection method.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of LPS-stimulated TNF-α Production in THP-1 Cells
This assay is commonly used to assess the potency of p38 MAPK inhibitors in a cellular context.
-
Cell Culture: Human monocytic THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates at a specific density.
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of this compound or Doramapimod for a defined period (e.g., 30-60 minutes).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production of TNF-α. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified time (e.g., 4-18 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of TNF-α production, is calculated from the dose-response curve.
In Vivo Murine Model of LPS-Induced TNF-α Production
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Acclimatization: Mice (e.g., BALB/c or C57BL/6) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Inhibitor Administration: The test compound (this compound or Doramapimod) or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific dose.
-
LPS Challenge: After a predetermined time following inhibitor administration, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood Collection: At a peak time point for TNF-α production (e.g., 90 minutes post-LPS challenge), blood samples are collected from the mice.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
TNF-α Measurement: The concentration of TNF-α in the plasma is quantified by ELISA.
-
Data Analysis: The percentage of inhibition of TNF-α production in the inhibitor-treated group is calculated relative to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway in inflammation.
Experimental Workflow Diagram
Caption: General workflow for in vitro and in vivo experiments.
A Comparative Review of First and Second-Generation p38 MAPK Inhibitors: From Broad-Spectrum Blockade to Precision Targeting
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its central role in the production of pro-inflammatory mediators like TNF-α and IL-1β has made it a compelling therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain.[3][4] This has led to the extensive development of small-molecule inhibitors designed to block this pathway. However, the journey from promising preclinical data to clinical success has been fraught with challenges, leading to an evolution from first-generation to more refined second-generation inhibitors. This guide provides a comparative analysis of these two classes of compounds, supported by experimental data and detailed methodologies for their evaluation.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a multi-tiered kinase cascade.[1] External stimuli, such as cytokines (e.g., TNF-α, IL-1β) and cellular stressors (e.g., UV radiation, osmotic shock), activate a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1.[5][6] These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[5][7] In turn, MKK3 and MKK6 dually phosphorylate a threonine and a tyrosine residue (the TGY motif) on the activation loop of p38 MAPK, leading to its activation.[5][7]
There are four isoforms of p38: α, β, γ, and δ.[6] p38α is the most extensively studied and is considered the key isoform regulating inflammatory cytokine expression.[8] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases (like MAPKAPK2, or MK2) and transcription factors (like ATF2 and MEF2). This cascade ultimately results in the increased transcription and translation of pro-inflammatory genes, driving the inflammatory response.[9]
First-Generation p38 MAPK Inhibitors
The initial wave of p38 inhibitors primarily consisted of ATP-competitive compounds, with the pyridinyl-imidazole class being the most prominent. SB203580 is a archetypal example from this generation, widely used as a research tool. These inhibitors target the ATP-binding pocket of the p38α and p38β isoforms.[10][11]
While effective in preclinical models of inflammation, these first-generation compounds encountered significant hurdles in clinical trials.[3][12] Key limitations included:
-
Lack of Selectivity: Despite targeting p38, many of these inhibitors also blocked other kinases at higher concentrations, leading to off-target effects.[10]
-
Toxicity: Several compounds were associated with significant adverse effects, including hepatotoxicity and neurological toxicity, which ultimately led to the termination of their development. For example, the clinical development of VX-745 was halted after neurological side effects were observed in animal studies.[13]
-
Limited Efficacy: In some clinical trials for conditions like rheumatoid arthritis and Crohn's disease, the initial anti-inflammatory response was not sustained, a phenomenon sometimes referred to as "tachyphylaxis".[11]
Table 1: Profile of Representative First-Generation p38 MAPK Inhibitors
| Compound | Chemical Class | p38α IC50 | p38β IC50 | Key Off-Targets | Clinical Status/Limitations |
| SB203580 | Pyridinyl-imidazole | 300-500 nM | 500 nM | LCK, GSK3β, PKBα | Preclinical tool; Not for clinical use |
| VX-745 (Neflamapimod) | Pyridinyl-imidazole | 10 nM | ~220 nM | ABL1, PDGFRβ, SRC | Halted for RA due to CNS toxicity; Repurposed for neurodegenerative diseases[13][14][15] |
| SCIO-469 | Pyridinyl-imidazole | - | - | - | Phase II for RA; Discontinued due to liver enzyme elevation |
| VX-702 | Pyridinyl-imidazole | Potent (14x > p38β) | - | - | Phase II for RA; Failed to meet efficacy endpoints[8][14] |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[14][16]
Second-Generation p38 MAPK Inhibitors
Learning from the failures of the first generation, drug developers engineered second-generation inhibitors with improved properties. These compounds were designed for greater selectivity and better safety profiles. A key innovation was the development of non-ATP competitive, allosteric inhibitors.
BIRB-796 (Doramapimod) is a prime example of this new class.[10] It binds to an allosteric site on p38, inducing a conformational change that prevents its activation. This different mechanism of action contributed to its high potency and broader activity against all four p38 isoforms.[16] Other second-generation inhibitors, while still ATP-competitive, were designed to have improved kinase selectivity and pharmacokinetic properties, such as limited central nervous system (CNS) penetration to avoid the neurotoxicity seen with earlier drugs.[10]
Despite these improvements, the clinical success of second-generation inhibitors has been mixed. While some have shown promise in specific indications, many have still failed to demonstrate sufficient efficacy in large-scale Phase II and III trials for major inflammatory diseases.[3][17] Losmapimod, for instance, effectively reduced inflammatory markers but failed to prevent adverse cardiovascular events in a large clinical trial.[17]
Table 2: Profile of Representative Second-Generation p38 MAPK Inhibitors
| Compound | Mechanism | p38α IC50 | p38β IC50 | Selectivity Profile | Clinical Status/Outcome |
| BIRB-796 (Doramapimod) | Allosteric | 38 nM | 65 nM | Pan-p38 inhibitor; also inhibits B-Raf | Phase II for Crohn's disease; Discontinued due to liver toxicity |
| PH-797804 | ATP-competitive | 26 nM | ~104 nM | 4-fold selective for p38α over p38β; no JNK2 inhibition | Phase II for COPD and RA; Development terminated |
| Losmapimod | ATP-competitive | pKi 8.1 | pKi 7.6 | Selective for p38α/β | Phase III for ACS failed; Explored for other indications |
| TAK-715 | ATP-competitive | 7.1 nM | ~199 nM | 28-fold selective for p38α over p38β; no inhibition of p38γ/δ | Phase II for RA; Discontinued |
| AMG-548 | ATP-competitive | - | - | Selective p38α inhibitor | Phase I/II trials completed |
Note: IC50/pKi values can vary depending on the assay conditions. Data compiled from multiple sources.[8][14][16]
Experimental Protocols
Evaluating the potency and selectivity of p38 MAPK inhibitors is crucial for their development. The in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) is a foundational experiment.
Protocol: In Vitro p38α Kinase Assay for IC50 Determination
This protocol describes a non-radioactive, luminescence-based kinase assay to measure the inhibition of p38α activity.
1. Materials and Reagents:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF-2 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors and a positive control (e.g., SB203580)
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor and positive control in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Dilute the p38α enzyme to the desired working concentration in Kinase Assay Buffer. Add the diluted enzyme (e.g., 10 µL) to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Prepare a solution containing the ATF-2 substrate and ATP at their final desired concentrations in Kinase Assay Buffer. Add this solution (e.g., 10 µL) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction, which should be determined empirically.
-
Detection of Kinase Activity: Terminate the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Assay. This typically involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Conclusion and Future Perspectives
The development of p38 MAPK inhibitors illustrates a classic story of drug discovery evolution. The first generation of compounds, while validating the target, ultimately failed due to a combination of insufficient selectivity, off-target toxicity, and limited clinical efficacy.[10][12] The second generation brought significant chemical innovations, including allosteric inhibitors and compounds with vastly improved selectivity and safety profiles.[9]
Despite these advances, a highly successful, broad-spectrum anti-inflammatory p38 inhibitor has yet to reach the market. This may be due to the complex and sometimes opposing roles of p38 signaling in different cell types and disease stages.[2][10] The future of p38 inhibition may lie not in broad inflammatory conditions, but in more niche indications or combination therapies. The repurposing of neflamapimod for Alzheimer's disease is one such example.[17][18] Further research focusing on isoform-specific inhibitors (e.g., targeting p38γ or p38δ) and a deeper understanding of the pathway's context-dependent functions will be critical to finally unlock the full therapeutic potential of modulating this pivotal signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Second-generation inhibitors demonstrate the involvement of p38 mitogen-activated protein kinase in post-transcriptional modulation of inflammatory mediator production in human and rodent airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adezmapimod and Other p38 MAPK Inhibitors in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.[1][2] Adezmapimod (SB203580) is a first-generation p38 MAPK inhibitor that has been instrumental in elucidating the role of this pathway.[3][4] This guide provides a cross-validation of this compound's effects in different research models and offers an objective comparison with other notable p38 MAPK inhibitors, supported by experimental data.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound and its counterparts are ATP-competitive inhibitors that target the p38 MAPK family of proteins, which includes four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] The p38α isoform is the most extensively studied and is a key player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] Inhibition of p38 MAPK can lead to a reduction in inflammation and, in some contexts, the induction of apoptosis in cancer cells.[2][5] Beyond its role in inflammation, this compound has also been shown to induce autophagy and mitophagy.[3][4]
Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the point of inhibition for this compound and other related inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the quantitative data for this compound and other selected p38 MAPK inhibitors across various research models. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity of p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | IC50 (p38α) | IC50 (p38β) | Key Selectivity Notes | Reference(s) |
| This compound (SB203580) | p38α, p38β | 50 nM | 500 nM | Over 100-fold more selective for p38α/β over LCK, GSK3β, and PKBα. | [4] |
| Losmapimod (GW856553) | p38α, p38β | pKi = 8.1 | pKi = 7.6 | Selective inhibitor of p38α and p38β. | [6] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM | 65 nM | Pan-p38 inhibitor with high affinity for p38α (Kd = 0.1 nM). Also inhibits B-Raf. | [7] |
| Talmapimod (SCIO-469) | p38α | 9 nM | 90 nM | Selective for p38α over p38β and other kinases. | [8] |
| SB202190 | p38α, p38β | 50 nM | 100 nM | Often used as an alternative to this compound to study the in vivo roles of p38. | [3] |
| VX-702 | p38α | - | - | 14-fold higher potency against p38α versus p38β. | [7] |
Table 2: Cross-validation of Efficacy in Preclinical Models
| Inhibitor | Model System | Disease Area | Key Findings | Reference(s) |
| This compound (SB203580) | THP-1 cells (human monocytic) | Inflammation | Potent inhibitor of LPS-induced cytokine synthesis (IC50 = 50-100 nM). | [9] |
| MRL/lpr mice | Systemic Lupus Erythematosus | Effective in preventing and treating the disease. | [9] | |
| Vero cells | Virology (SARS-CoV-2) | Reduces viral RNA and protein synthesis. | [10] | |
| Losmapimod (GW856553) | Human clinical trials | Facioscapulohumeral Muscular Dystrophy (FSHD) | Did not meet the primary endpoint in a Phase 2 trial, but showed potential for slowing muscle deterioration. Phase 3 trial also failed to demonstrate efficacy. | [5][11] |
| Human clinical trials | Cardiovascular Disease | Failed to show significantly improved clinical outcomes in a Phase 3 trial. | [11] | |
| Doramapimod (BIRB 796) | Horses (in vivo) | Inflammation (Endotoxemia) | Significantly decreased systemic inflammatory effects of LPS. | [12] |
| Mtb-infected mice | Infectious Disease (Tuberculosis) | Reduced inflammation, granuloma formation, and lung pathology. Enhanced antibiotic efficacy. | [13] | |
| Talmapimod (SCIO-469) | Murine models | Multiple Myeloma | Reduced tumor burden and increased survival. | [11] |
| Human clinical trials | Rheumatoid Arthritis | Investigated for its anti-inflammatory effects. | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are outlines of key assays commonly used to characterize p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies a compound's ability to inhibit the enzymatic activity of a specific p38 MAPK isoform.
-
Objective: To determine the IC50 value of an inhibitor against a purified p38 kinase.
-
Materials: Purified recombinant p38 MAPK isoforms, ATP, substrate peptide (e.g., myelin basic protein or a specific peptide substrate), kinase buffer, test compounds, and a detection system (e.g., radiometric using [γ-³²P]ATP or fluorescence-based).
-
Procedure:
-
The inhibitor is serially diluted and pre-incubated with the p38 kinase in the kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Cytokine Production Assay
This assay measures the effect of an inhibitor on the production of pro-inflammatory cytokines in a cellular context.
-
Objective: To assess the functional activity of a p38 MAPK inhibitor in a biologically relevant system.
-
Cell Line: Typically, monocytic cell lines like THP-1 or primary cells such as peripheral blood mononuclear cells (PBMCs) are used.
-
Procedure:
-
Cells are pre-treated with various concentrations of the inhibitor.
-
Inflammation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).
-
After an incubation period, the cell supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 for cytokine inhibition is then determined.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on different cell lines.
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2][9]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), MTT solution is added to each well.[14]
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[15][16]
-
The absorbance is measured using a microplate reader at approximately 570 nm.[15][16]
-
Conclusion and Future Perspectives
This compound has been a foundational tool in understanding the physiological and pathological roles of the p38 MAPK pathway. While it and other first-generation inhibitors have demonstrated efficacy in various preclinical models, their clinical development has been met with challenges, often due to off-target effects or a narrow therapeutic window.[1]
The comparative data presented here highlights the diversity of p38 MAPK inhibitors in terms of their isoform selectivity and performance in different disease contexts. For instance, while Losmapimod showed early promise, its clinical trial outcomes in FSHD and cardiovascular disease were disappointing.[5][11] In contrast, Doramapimod has shown significant anti-inflammatory effects in large animal models and preclinical infectious disease models, suggesting its potential for further investigation.[12][13] Talmapimod has been explored primarily in the context of cancer and inflammatory arthritis.[11]
The future of p38 MAPK inhibition likely lies in the development of more selective and potent next-generation inhibitors with improved safety profiles. A deeper understanding of the distinct roles of each p38 MAPK isoform in different cell types and disease states will be crucial for designing more targeted and effective therapies. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative merits of these compounds and guide the selection of the most promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Adezmapimod
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adezmapimod, a p38 MAPK inhibitor used in research. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance for transport, it requires careful handling in a laboratory setting.[1] Before beginning any procedure, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Skin Contact: Thoroughly rinse the affected area with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water, holding the eyelids open to ensure thorough rinsing. Remove any contact lenses and seek prompt medical attention.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel and seek immediate medical attention.[1]
Quantitative Safety Data Summary
The following table summarizes key safety and storage information for this compound.
| Parameter | Specification | Source |
| Storage Temperature (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience |
| Storage Temperature (In solvent) | -80°C for 2 years; -20°C for 1 year | MedChemExpress, Selleck |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience |
| Transport Information | Considered non-hazardous for transport (DOT, IMDG, IATA) | AbMole BioScience |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]
-
Waste Collection:
-
Collect waste this compound, including any unused or expired material, in a designated and clearly labeled hazardous waste container.
-
This includes any materials used for cleaning up spills, such as absorbent materials.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is kept securely sealed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
-
Disposal Method:
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Dispose of all cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met during the disposal process.
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Adezmapimod
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Adezmapimod, a selective p38 MAPK inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment.
This compound is classified as an Acute Toxicity Category 4 substance, meaning it is harmful if swallowed, and it can cause severe eye damage (Category 1).[1] Due to its cytotoxic potential, all personnel must handle this compound with stringent safety precautions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment for various activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Gloves: Double chemotherapy gloves (e.g., nitrile), meeting ASTM D6978 standard.[2] Eye Protection: Safety goggles with side-shields.[3] Respiratory Protection: N95 respirator or higher. Body Protection: Impervious, disposable gown with back closure.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Double chemotherapy gloves (e.g., nitrile). Eye Protection: Safety glasses with side-shields. Body Protection: Laboratory coat. |
| Animal Handling and Dosing | Gloves: Double chemotherapy gloves (e.g., nitrile). Eye Protection: Safety goggles or face shield. Respiratory Protection: N95 respirator or higher, especially if aerosolization is possible. Body Protection: Impervious, disposable gown. |
| Waste Disposal | Gloves: Double chemotherapy gloves (e.g., nitrile). Eye Protection: Safety goggles. Body Protection: Impervious, disposable gown. |
| Spill Cleanup | Gloves: Double chemotherapy gloves (e.g., nitrile). Eye Protection: Safety goggles and face shield. Respiratory Protection: Respirator with appropriate cartridges for organic vapors and particulates. Body Protection: Impervious, disposable gown and shoe covers. |
Note: In the absence of a specific Occupational Exposure Limit (OEL) for this compound, it is prudent to handle it as a potent compound and adhere to established guidelines for handling cytotoxic drugs to minimize exposure.
Operational and Disposal Plans
A clear and systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
Handling and Preparation:
-
Designated Area: All handling of pure this compound powder and preparation of concentrated stock solutions should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Handle the powder carefully to avoid creating dust.
-
Solubilization: Prepare solutions in a well-ventilated area. This compound is soluble in DMSO.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Waste Disposal:
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly. High-temperature incineration is the recommended disposal method for cytotoxic waste.[4][5]
-
Segregation: Segregate cytotoxic waste from other laboratory waste at the point of generation.[6]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the appropriate biohazard symbol.[7][8]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container.[8]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be placed in yellow chemotherapeutic waste bags or containers.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof container clearly labeled as "Liquid Cytotoxic Waste." Do not dispose of liquid waste down the drain.
-
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical and cytotoxic waste.
Spill and Emergency Procedures:
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
PPE: Don the appropriate spill cleanup PPE as detailed in the table above.
-
Containment: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Decontamination: Clean the spill area with a suitable decontaminating agent (e.g., a solution of sodium hypochlorite followed by a rinse with water, or as recommended by your institution's safety office).
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Visualizing Workflows and Pathways
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: this compound Handling and Disposal Workflow
Caption: p38 MAPK Signaling Pathway Inhibition by this compound
Experimental Protocol: Western Blot for p38 MAPK Inhibition
This protocol is adapted from a general method for assessing the activity of p38 MAPK inhibitors and can be used to evaluate the efficacy of this compound.[9][10][11]
Objective: To determine the inhibitory effect of this compound on the phosphorylation of a downstream target of p38 MAPK (e.g., MAPKAPK2 or ATF-2) in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7)
-
This compound
-
p38 MAPK activator (e.g., anisomycin, LPS)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MAPKAPK2 (or other relevant downstream target)
-
Rabbit anti-total-MAPKAPK2 (or other relevant downstream target)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for 30 minutes prior to lysis to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for the total target protein and the loading control (e.g., β-actin) to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. abmole.com [abmole.com]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
